molecular formula CrH8O12Zn5 B1419048 Pentazinc chromate octahydroxide CAS No. 49663-84-5

Pentazinc chromate octahydroxide

Cat. No.: B1419048
CAS No.: 49663-84-5
M. Wt: 579 g/mol
InChI Key: NIGQUPUVERYFKP-UHFFFAOYSA-F
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Description

Pentazinc chromate octahydroxide is a useful research compound. Its molecular formula is CrH8O12Zn5 and its molecular weight is 579 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentazinc;dioxido(dioxo)chromium;octahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Cr.8H2O.4O.5Zn/h;8*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;5*+2/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGQUPUVERYFKP-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-][Cr](=O)(=O)[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH8O12Zn5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197957
Record name Pentazinc chromate octahydroxide
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Molecular Weight

579.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49663-84-5
Record name Pentazinc chromate octahydroxide
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Record name Pentazinc chromate octahydroxide
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Record name Pentazinc chromate octahydroxide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide, with the chemical formula Zn₅(CrO₄)(OH)₈, is an inorganic compound recognized for its utility as a corrosion-inhibiting pigment.[] This technical guide provides a comprehensive overview of its fundamental chemical properties, compiled from available scientific literature and technical data sheets. The document details its physical and chemical characteristics, including solubility, thermal stability, and reactivity. Standardized experimental methodologies for determining these properties are outlined to assist in further research and application development. The guide also visually elucidates the compound's synthesis process and its mechanism of action in corrosion inhibition through detailed diagrams. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Chemical and Physical Properties

Pentazinc chromate octahydroxide is a yellow powder, and its primary identification and physical characteristics are summarized in the tables below.[2][3]

Table 1: Compound Identification
IdentifierValue
Chemical Name This compound
Synonyms Zinc chromate hydroxide (B78521) (Zn₅(CrO₄)(OH)₈), Basic Zinc Chromate, Zinc Yellow
CAS Number 49663-84-5
Chemical Formula Zn₅(CrO₄)(OH)₈ or CrH₈O₁₂Zn₅
Molecular Weight ~579.0 g/mol [3]
Appearance Yellow powder
Table 2: Physical Properties
PropertyValue
Density 3.4 g/cm³
Melting Point 316 °C
Solubility in Water Insoluble / Slightly soluble
pH of Aqueous Suspension 6.9 - 7.1
Solubility in other solvents Soluble in acids and alkalis[4][5]

Reactivity and Thermal Stability

This compound exhibits reactivity with strong acids, alkalis, and oxidizing agents. Upon heating, it undergoes thermal decomposition.

Reactivity Profile

The compound's reactivity stems from its chromate and hydroxide components. It will react with strong acids, leading to the formation of soluble zinc and chromate salts. In the presence of strong alkalis, the amphoteric nature of the zinc hydroxide components allows for dissolution. It is generally stable under normal conditions but should be kept away from strong oxidizing agents to prevent potentially vigorous reactions.

Thermal Decomposition

Experimental Protocols

The following sections outline generalized experimental methodologies for the characterization of this compound, based on standard analytical techniques for inorganic pigments.

Determination of Solubility

A precise solubility product constant (Ksp) for this compound is not widely published. A generalized protocol to determine its aqueous solubility is as follows:

  • Preparation of Saturated Solution: A surplus of this compound powder is added to a known volume of deionized water in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is carefully filtered through a fine-pore membrane to remove all undissolved solids.

  • Analysis: The concentration of dissolved zinc or chromium in the filtrate is determined using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation: The Ksp can be calculated from the molar concentrations of the dissolved ions.

pH Measurement of Aqueous Suspension

The pH of an aqueous suspension of the pigment can be determined according to methods adapted from international standards such as ISO 787-9.[6]

  • Suspension Preparation: A 10% (w/w) suspension of this compound is prepared in deionized water in a glass beaker.[6]

  • Dispersion: The mixture is stirred vigorously for a set period to ensure thorough wetting and dispersion of the pigment.

  • Calibration: A calibrated pH meter with a glass electrode is used for the measurement.[7] The meter should be calibrated using standard buffer solutions that bracket the expected pH of the sample.[8]

  • Measurement: The pH electrode is immersed in the suspension, and the reading is allowed to stabilize before being recorded. The temperature of the suspension should also be noted.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be employed to investigate the thermal decomposition profile of this compound.

  • Sample Preparation: A small, accurately weighed sample of the dry pigment (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition, specific temperature ranges of mass loss, and the final residue percentage.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and other thermal transitions.

  • Sample Preparation: A small amount of the powdered sample is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC is calibrated for temperature and enthalpy using a certified reference material, such as indium. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere.[9]

  • Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events, such as melting, are identified as peaks in the DSC curve. The melting point is typically determined from the onset of the melting peak.[9]

Synthesis and Corrosion Inhibition Mechanism

The primary utility of this compound lies in its role as a corrosion inhibitor in coatings.

Synthesis of this compound

A common method for the synthesis of zinc chromate pigments involves the reaction of zinc oxide with a source of chromate in an aqueous solution.[10]

G Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing ZnO Zinc Oxide (ZnO) Slurry Reactor Stirred Reactor ZnO->Reactor K2Cr2O7 Potassium Dichromate (K₂Cr₂O₇) Solution K2Cr2O7->Reactor H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reactor Filtration Filtration Reactor->Filtration Precipitate Formation Drying Drying Filtration->Drying Milling Milling Drying->Milling Product Pentazinc Chromate Octahydroxide Pigment Milling->Product

Caption: A generalized workflow for the synthesis of this compound.

Corrosion Inhibition Mechanism

The corrosion protection afforded by this compound is primarily due to the passivating effect of chromate ions.

When a coating containing this pigment is exposed to moisture, a small amount of the chromate and zinc ions dissolve. The chromate ions are strong oxidizing agents that interact with the metal substrate (e.g., steel or aluminum). This interaction leads to the formation of a thin, stable, and non-reactive layer of mixed metal oxides, including chromium(III) oxide.[11] This passive layer acts as a barrier, preventing further contact of the metal with corrosive agents like oxygen and water. An important feature of this mechanism is its "self-healing" capability; if the protective film is scratched, soluble chromate ions can migrate to the exposed area and re-passivate the surface.[11]

G Corrosion Inhibition Mechanism of this compound cluster_coating Coating Layer cluster_interface Coating-Metal Interface cluster_metal Metal Substrate Pigment Zn₅(CrO₄)(OH)₈ Pigment Moisture Moisture Ingress Dissolution Slight Dissolution Moisture->Dissolution Ions CrO₄²⁻ (aq) + Zn²⁺ (aq) Dissolution->Ions Passivation Passivation Ions->Passivation PassiveLayer Formation of Stable Passive Oxide Layer (Cr₂O₃) Passivation->PassiveLayer Metal Active Metal Surface (e.g., Steel) Metal->Passivation Corrosion Corrosion Prevented PassiveLayer->Corrosion

Caption: The passivation mechanism of this compound on a metal surface.

Conclusion

This compound possesses a set of chemical and physical properties that make it an effective corrosion-inhibiting pigment. Its low solubility in water allows for the controlled release of passivating chromate ions, leading to the formation of a protective oxide layer on metal surfaces. While its use is increasingly restricted due to the toxicity of hexavalent chromium, a thorough understanding of its chemical properties remains crucial for the development of safer and equally effective alternatives in corrosion science. Further research is warranted to obtain more precise quantitative data, such as the solubility product constant and a detailed thermal decomposition pathway, which would provide a more complete profile of this compound.

References

An In-depth Technical Guide to the Analysis of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈) is an inorganic compound of significant interest due to its application as a corrosion inhibitor and pigment.[1][] A thorough understanding of its crystal structure is paramount for elucidating its physicochemical properties and mechanism of action, thereby enabling the development of enhanced formulations and novel applications. This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of its crystal structure. While a definitive, publicly available crystal structure for pentazinc chromate octahydroxide remains elusive, this guide leverages data from structurally analogous compounds and outlines the established experimental protocols for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, characterization, and quality control of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula Zn₅(CrO₄)(OH)₈[3]
Molecular Weight 578.99 g/mol [3]
CAS Number 49663-84-5[1]
Appearance Yellow solid[4]
Primary Application Corrosion inhibitor, Pigment[1][]

Crystal Structure Analysis: A Methodological Approach

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow. This process involves synthesis of a high-quality single crystal, followed by data collection using X-ray diffraction and subsequent data analysis to elucidate the atomic arrangement.

Synthesis of Single Crystals

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction analysis. A common method for the synthesis of complex inorganic salts is the hydrothermal or solvothermal method. This technique involves the reaction of precursors in an aqueous or organic solvent under elevated temperature and pressure in a sealed vessel, which encourages the slow growth of well-ordered crystals.

Experimental Protocol: Hydrothermal Synthesis

  • Precursor Preparation: Stoichiometric amounts of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂), a chromate source (e.g., potassium chromate, K₂CrO₄), and a mineralizer to control pH (e.g., sodium hydroxide, NaOH) are dissolved in deionized water.

  • Reaction Setup: The precursor solution is placed in a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is sealed and heated to a specific temperature (typically between 100-250 °C) for a defined period (hours to days) to allow for the slow crystallization of this compound.

  • Cooling and Isolation: The autoclave is cooled slowly to room temperature. The resulting crystals are isolated by filtration, washed with deionized water and a suitable solvent (e.g., ethanol), and dried under ambient conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

The logical workflow for crystal structure determination is illustrated in the following diagram:

G Workflow for Crystal Structure Determination cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Elucidation Precursor Selection Precursor Selection Hydrothermal Synthesis Hydrothermal Synthesis Precursor Selection->Hydrothermal Synthesis Crystal Isolation Crystal Isolation Hydrothermal Synthesis->Crystal Isolation Crystal Mounting Crystal Mounting Crystal Isolation->Crystal Mounting Quality Assessment Data Collection (SC-XRD) Data Collection (SC-XRD) Crystal Mounting->Data Collection (SC-XRD) Data Reduction Data Reduction Data Collection (SC-XRD)->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structural Model Final Structural Model Structure Refinement->Final Structural Model Crystallographic Database Crystallographic Database Final Structural Model->Crystallographic Database Deposition G Probable Structural Relationship in Zn5(CrO4)(OH)8 Zn_poly [Zn5(OH)8]2+ Cationic Layers Structure Overall Crystal Structure Zn_poly->Structure Forms structural backbone CrO4 CrO4^2- Anions CrO4->Structure Located in interlayer, charge balance

References

An In-depth Technical Guide to the Synthesis of Pentazinc Chromate Octahydroxide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing pentazinc chromate (B82759) octahydroxide [Zn₅(CrO₄)(OH)₈] powder. The information presented is curated for a scientific audience, with a focus on detailed experimental protocols, comparative data analysis, and visualization of synthetic workflows.

Introduction

Pentazinc chromate octahydroxide, a compound with the chemical formula Zn₅(CrO₄)(OH)₈, is a yellow pigment historically used as a corrosion inhibitor in coatings.[1][] Its synthesis involves the controlled reaction of zinc and chromium precursors to form a stable crystalline structure. This guide will explore the most common and effective methods for its preparation in powder form, including precipitation, and will touch upon potential alternative routes like hydrothermal and sol-gel synthesis based on related zinc compounds.

Synthesis Methodologies

The production of this compound powder can be achieved through several chemical routes. The choice of method often depends on the desired particle size, purity, and scalability of the process.

Precipitation Method

Precipitation is a widely employed industrial method for the synthesis of this compound.[3][4][5] This technique involves the reaction of soluble precursors in an aqueous solution to form an insoluble product that precipitates out.

This protocol outlines a common industrial process for the synthesis of this compound.[3][4][5]

Materials:

  • Zinc Oxide (ZnO)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Prepare a slurry of zinc oxide by mixing 100 parts of ZnO with 8-10 times its weight in deionized water in a reactor equipped with an agitator.

  • Heat the slurry to 80-90°C with steam while stirring.

  • Cool the mixture.

  • Slowly add a 150-250 g/L solution of potassium dichromate and 8.5 parts of sulfuric acid to the zinc oxide slurry over a period of approximately 1 hour.

  • After the addition is complete, continue to stir the reaction mixture vigorously for 2-3 hours at a temperature below 40°C.

  • Filter the resulting precipitate.

  • Wash the filtered product to remove any unreacted precursors and byproducts.

  • Dry the purified powder.

  • Crush the dried product to obtain a fine powder of this compound.

Reaction Equation: 4ZnO + H₂SO₄ + 2K₂Cr₂O₇ + 2H₂O → 4ZnO·4CrO₃·K₂O·3H₂O + K₂SO₄[3][4][5]

Precipitation_Workflow cluster_preparation Preparation of Reactants cluster_reaction Reaction cluster_purification Product Purification ZnO_Slurry Prepare ZnO Slurry Heating Heat ZnO Slurry (80-90°C) ZnO_Slurry->Heating K2Cr2O7_Solution Prepare K₂Cr₂O₇ Solution Addition Add K₂Cr₂O₇ and H₂SO₄ (1 hour) K2Cr2O7_Solution->Addition Cooling Cool Slurry Heating->Cooling Cooling->Addition Stirring Stir (2-3 hours, <40°C) Addition->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash Product Filtration->Washing Drying Dry Powder Washing->Drying Crushing Crush to Fine Powder Drying->Crushing Hydrothermal_Workflow cluster_preparation Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Recovery Precursors Dissolve Zinc and Chromate Salts in Water Autoclave Seal in Autoclave Precursors->Autoclave Heating Heat to Elevated Temperature Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter and Wash Cooling->Filtration Drying Dry Powder Filtration->Drying SolGel_Workflow cluster_sol_formation Sol Formation cluster_gelation_and_aging Gelation and Aging cluster_post_processing Post-Processing Precursors Dissolve Zn and Cr Alkoxide Precursors Hydrolysis Controlled Hydrolysis and Condensation Precursors->Hydrolysis Gelation Gel Formation Hydrolysis->Gelation Aging Age the Gel Gelation->Aging Drying Dry the Gel Aging->Drying Calcination Calcine to Form Final Product Drying->Calcination

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of Pentazinc Chromate Octahydroxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈), an inorganic pigment valued for its corrosion-inhibiting properties, presents a significant challenge in formulation science due to its limited solubility in organic solvents. This technical guide provides a comprehensive overview of the current understanding of its solubility characteristics. In the absence of extensive quantitative data in publicly available literature, this document focuses on providing a robust framework for researchers to determine its solubility through a detailed, generalized experimental protocol. This guide is intended to be an essential resource for scientists and professionals engaged in the development of coatings, composites, and other advanced materials where the dispersion and interaction of this compound with organic media are critical.

Introduction

Pentazinc chromate octahydroxide is a complex inorganic salt widely utilized as a corrosion inhibitor in primers and coatings.[1] Its efficacy is intrinsically linked to its chemical and physical properties, with solubility being a paramount parameter influencing its performance and application range. While its insolubility in water is well-documented, its behavior in organic solvents is less understood, creating a knowledge gap for formulators.[2] This guide aims to address this gap by consolidating the available information and presenting a clear pathway for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.

PropertyValueReference
Molecular Formula CrH₈O₁₂Zn₅[3]
Molecular Weight 579.0 g/mol [3]
Appearance Yellow powder[2]
Density 3.6 g/cm³[2]
Melting Point 316 °C[2]
Solubility in Water Insoluble / Slightly Soluble[2]
Solubility in Acids/Alkalis Can be completely dissolved

Note: Conflicting reports exist regarding its water solubility, with some sources citing "insoluble" and others "slightly soluble." This variance may be attributable to differences in particle size, morphology, and the specific test conditions.

Solubility in Organic Solvents: A Data Deficit

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. This absence of information necessitates a direct experimental approach for any formulation work requiring this parameter. The following sections outline a generalized protocol to address this.

Experimental Protocol for Determining Solubility

The following protocol is a generalized procedure for determining the solubility of this compound in a given organic solvent. It is based on standard laboratory methods for solubility determination of inorganic pigments.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Spectrophotometer (e.g., UV-Vis or AAS) or other suitable analytical instrument

  • Oven for drying

4.2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a sealed, temperature-controlled vessel containing a known volume of the organic solvent. The use of excess solid is crucial to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The specific time required should be determined empirically.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the suspension to settle.

    • To separate the undissolved solid, centrifuge a portion of the supernatant.

    • Carefully draw off the clear, saturated solution using a syringe and pass it through a syringe filter to remove any remaining fine particles.

  • Quantification of Dissolved Solute:

    • Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under vacuum) until the solute is completely dry.

    • Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

    • Alternatively, if a suitable analytical method is available (e.g., Atomic Absorption Spectroscopy for zinc or chromium), the concentration of the dissolved species in the filtrate can be determined directly.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of filtrate taken (L))

4.4. Experimental Workflow Diagram

G Generalized Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution - Weigh excess this compound. - Add to a known volume of organic solvent. - Seal and place in a thermostatically controlled shaker. B Equilibration - Agitate at a constant temperature for 24-48 hours. A->B Achieve Equilibrium C Separation of Undissolved Solid - Centrifuge the suspension. - Filter the supernatant through a syringe filter. B->C Isolate Saturated Solution D Quantification of Dissolved Solute - Take a known volume of the clear filtrate. - Evaporate the solvent. - Weigh the dried residue. C->D Isolate Solute E Calculation of Solubility - Solubility (g/L) = Mass of residue / Volume of filtrate. D->E Determine Concentration G Logical Relationships in Formulation cluster_0 Compound Properties cluster_1 Solvent & Formulation Parameters cluster_2 Outcome A Pentazinc Chromate Octahydroxide B Particle Size & Morphology A->B C Surface Chemistry A->C G Solubility B->G C->G D Solvent Polarity D->G E Temperature E->G F Presence of Dispersants/Additives F->G H Dispersion Stability G->H I Formulation Performance H->I

References

An In-depth Technical Guide to Pentazinc Chromate Octahydroxide (CAS No. 49663-84-5): Properties, Synthesis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazinc chromate (B82759) octahydroxide, identified by CAS number 49663-84-5, is an inorganic compound primarily utilized in industrial applications as a corrosion-inhibiting pigment in coatings. Despite its efficacy in protecting metallic surfaces, its application is increasingly scrutinized due to the presence of hexavalent chromium, a known human carcinogen. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an in-depth examination of the toxicological and cellular effects of this compound. Notably, a thorough review of scientific literature reveals no evidence of its application in drug development or as a therapeutic agent. The information presented herein is intended to inform researchers, toxicologists, and professionals in drug development about the chemical nature and biological hazards associated with this compound.

Chemical and Physical Properties

Pentazinc chromate octahydroxide is a yellow pigment with limited solubility in water. Its properties are summarized in the table below. Much of the publicly available data is based on computational models, with limited experimental spectroscopic or crystallographic data.

PropertyValue
Molecular Formula Zn₅(CrO₄)(OH)₈
Molecular Weight 578.99 g/mol
CAS Number 49663-84-5
Appearance Yellow powder
Solubility Slightly soluble in water; soluble in acids
Density Data not readily available
Melting Point Decomposes upon heating
Boiling Point Not applicable

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with a chromate source in an acidic medium. The following protocol is a generalized procedure based on available literature.

Experimental Protocol

Materials:

  • Zinc oxide (ZnO)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • A slurry of zinc oxide is prepared in deionized water.

  • The slurry is heated to approximately 80-90°C with stirring.

  • A solution of potassium dichromate is slowly added to the heated slurry.

  • A dilute solution of sulfuric acid is then added dropwise to the reaction mixture to maintain an acidic pH.

  • The reaction is allowed to proceed with continuous stirring for a specified period.

  • The resulting yellow precipitate is filtered, washed thoroughly with deionized water to remove unreacted salts, and dried in an oven at a controlled temperature.

  • The dried product is then milled to obtain a fine powder.

Characterization: The synthesized product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to analyze particle morphology. Quantitative elemental analysis can be performed using inductively coupled plasma optical emission spectrometry (ICP-OES).

G cluster_synthesis Synthesis Workflow ZnO Zinc Oxide Slurry Reactor Reaction Vessel (80-90°C, stirring) ZnO->Reactor K2Cr2O7 Potassium Dichromate Solution K2Cr2O7->Reactor H2SO4 Sulfuric Acid H2SO4->Reactor Filtration Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Milling Milling Drying->Milling FinalProduct Pentazinc Chromate Octahydroxide Powder Milling->FinalProduct

A generalized workflow for the synthesis of this compound.

Industrial Applications: Corrosion Inhibition

The primary application of this compound is as a corrosion inhibitor in primers and coatings for metals, particularly steel and aluminum alloys.

Mechanism of Corrosion Inhibition

The corrosion protection mechanism is twofold, involving both barrier protection and active inhibition. The pigment particles physically block the diffusion of corrosive agents to the metal surface. The active inhibition is attributed to the release of chromate ions (CrO₄²⁻), which are powerful oxidizing agents. These ions promote the formation of a passive, self-healing layer of chromium(III) oxide (Cr₂O₃) and iron oxides on the metal surface, which prevents further corrosion.

G cluster_corrosion Corrosion Inhibition Mechanism Coating Coating with Pentazinc Chromate Octahydroxide Metal Metal Substrate (e.g., Steel) Coating->Metal Barrier Protection ChromateRelease Release of Chromate Ions (CrO₄²⁻) Coating->ChromateRelease PassiveLayer Formation of Passive Layer (Cr₂O₃, Fe₂O₃) Metal->PassiveLayer Passivation CorrosiveAgents Corrosive Agents (O₂, H₂O, Cl⁻) CorrosiveAgents->Metal Corrosion Attack ChromateRelease->Metal Inhibition PassiveLayer->Metal Protection

Logical relationship of the corrosion inhibition mechanism.

Toxicological Profile and Cellular Effects

The significant health and environmental concerns associated with this compound stem from its hexavalent chromium content. Hexavalent chromium is a well-established human carcinogen, primarily linked to lung cancer through inhalation.[1]

Cellular and Molecular Toxicity
  • Genotoxicity: Hexavalent chromium compounds can induce chromosomal aberrations, sister chromatid exchanges, and DNA mutations. Studies on zinc chromate have shown that chronic exposure can lead to aneuploidy (an abnormal number of chromosomes) in human lung cells.[2]

  • Centrosome Amplification: Research indicates that zinc chromate can cause centrosome amplification, a hallmark of many cancers, which can lead to errors in chromosome segregation during mitosis.[2]

  • Spindle Assembly Checkpoint Bypass: Chronic exposure to zinc chromate has been observed to induce a bypass of the spindle assembly checkpoint, a critical cell cycle control mechanism that ensures proper chromosome segregation.[2]

  • Oxidative Stress: The reduction of Cr(VI) to Cr(III) within the cell generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.

G cluster_toxicity Cellular Toxicity Pathway of Hexavalent Chromium CrVI_entry Hexavalent Chromium (Cr(VI)) Enters the Cell CrVI_reduction Intracellular Reduction of Cr(VI) to Cr(III) CrVI_entry->CrVI_reduction ROS Reactive Oxygen Species (ROS) Generation CrVI_reduction->ROS DNA_damage DNA Damage (Oxidative lesions, adducts) ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Genomic_instability Genomic Instability DNA_damage->Genomic_instability Aneuploidy Aneuploidy Genomic_instability->Aneuploidy Centrosome_amp Centrosome Amplification Genomic_instability->Centrosome_amp SAC_bypass Spindle Assembly Checkpoint Bypass Genomic_instability->SAC_bypass Cancer Cancer Aneuploidy->Cancer Centrosome_amp->Cancer SAC_bypass->Cancer

Proposed cellular mechanism of hexavalent chromium-induced carcinogenicity.

Relevance to Drug Development

A comprehensive search of the scientific and patent literature reveals no evidence to support the use of this compound in any aspect of drug development or as a therapeutic agent. Its established toxicity and carcinogenic properties preclude its use in pharmaceutical applications. For drug development professionals, this compound serves as a critical example of a substance with significant health hazards that require careful management and regulatory oversight. The study of its toxic mechanisms can, however, provide valuable insights into chemical carcinogenesis and the development of safety protocols for handling hazardous materials.

Safety and Handling

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and may cause an allergic skin reaction, genetic defects, and cancer.[3][4]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Regulatory Status: Due to its carcinogenicity, the use of this compound is highly regulated in many jurisdictions, including under regulations such as REACH in the European Union.[3]

Conclusion

This compound is a compound with established utility in industrial corrosion protection. However, its significant toxicity, stemming from its hexavalent chromium content, presents substantial health risks. The scientific community has focused on its hazardous properties, with studies elucidating its mechanisms of genotoxicity and carcinogenicity. For researchers and professionals in the life sciences and drug development, this compound is not a candidate for therapeutic use but rather a subject for toxicological study and a reminder of the importance of chemical safety and regulation. Future research will likely continue to focus on developing safer alternatives for corrosion inhibition to mitigate the environmental and health impacts of chromate-based pigments.

References

An In-depth Technical Guide on the Thermal Decomposition of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and materials science, a thorough understanding of the thermal behavior of inorganic compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of pentazinc chromate (B82759) octahydroxide, Zn₅(CrO₄)(OH)₈. While direct and detailed experimental data for this specific compound is scarce in publicly available literature, this guide synthesizes information from analogous compounds, particularly basic zinc salts, to project a likely decomposition pathway and provide a framework for experimental analysis.

Introduction to Pentazinc Chromate Octahydroxide

This compound is a basic zinc chromate compound. Basic zinc chromates have historically been utilized as corrosion-inhibiting pigments. The presence of both chromate and hydroxide (B78521) groups within the structure imparts specific chemical and physical properties, including its thermal stability. The decomposition of such materials upon heating is a critical parameter influencing their application and potential environmental impact.

Projected Thermal Decomposition Pathway

Based on studies of analogous basic zinc salts, such as zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O), the thermal decomposition of this compound is anticipated to proceed through a multi-step process involving dehydration, dehydroxylation, and the final decomposition of the anhydrous salt.

The proposed decomposition can be summarized as follows:

  • Dehydration: The initial stage involves the loss of any adsorbed or lattice water molecules at relatively low temperatures.

  • Dehydroxylation: As the temperature increases, the hydroxide groups within the structure are eliminated as water vapor. This is often the most significant mass loss step.

  • Decomposition of Anhydrous Salt: Following dehydroxylation, the remaining anhydrous pentazinc chromate decomposes into a mixture of metal oxides.

The final decomposition products are expected to be zinc oxide (ZnO) and a mixed metal oxide, likely zinc chromite (ZnCr₂O₄). The overall reaction can be postulated as:

2Zn₅(CrO₄)(OH)₈(s) → 10ZnO(s) + 2ZnCr₂O₄(s) + 8H₂O(g) + O₂(g)

It is important to note that the exact stoichiometry and the potential formation of intermediate phases would need to be confirmed through experimental analysis.

A logical diagram illustrating the projected decomposition pathway is presented below:

Decomposition_Pathway Projected Thermal Decomposition Pathway of this compound A This compound Zn₅(CrO₄)(OH)₈ B Dehydration (Loss of Adsorbed Water) A->B Low Temperature Heat C Dehydroxylation (Loss of Structural OH⁻ as H₂O) B->C Increasing Temperature D Anhydrous Pentazinc Chromate Zn₅(CrO₄)O₄ (hypothetical) C->D E Decomposition D->E High Temperature Heat F Final Products: Zinc Oxide (ZnO) Zinc Chromite (ZnCr₂O₄) E->F

Projected decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

Decomposition StageApproximate Temperature Range (°C)Products Formed
Initial Decomposition~350Zinc Oxide (ZnO)
Intermediate Decomposition~484Zinc Chromite (ZnCr₂O₄)
Final Decomposition~546Zinc Oxide (ZnO), Zinc Chromite (ZnCr₂O₄)

Note: This data is for a related zinc potassium chromate pigment and should be considered as an estimation for this compound.

Recommended Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

To obtain precise data on the thermal decomposition of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) is the recommended experimental approach.

Objective: To determine the decomposition temperatures, mass loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA-DTA instrument.

Experimental Parameters:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Rate: A linear heating rate of 10 °C/min is recommended as a starting point. Different heating rates (e.g., 5, 15, and 20 °C/min) can be used to study the kinetics of the decomposition.

  • Temperature Range: The sample should be heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 1000 °C.

  • Data Collection: The instrument will record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

An illustrative workflow for this experimental protocol is provided below:

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_instrument TGA-DTA Instrumentation cluster_analysis Data Acquisition & Analysis A Weigh 5-10 mg of This compound B Place in Alumina/Platinum Crucible A->B F Run TGA-DTA Experiment B->F C Set Heating Rate (e.g., 10 °C/min) C->F D Set Temperature Range (e.g., RT - 1000 °C) D->F E Set Inert Atmosphere (N₂ or Ar) Flow Rate (e.g., 20-50 mL/min) E->F G Record Mass Loss (TGA) vs. Temperature F->G H Record Heat Flow (DTA) vs. Temperature F->H I Analyze Data to Determine: - Decomposition Temperatures - Mass Loss % - Endothermic/Exothermic Events G->I H->I

Workflow for the thermal analysis of this compound.

Characterization of Decomposition Products

To confirm the proposed decomposition pathway and identify the final products, the solid residue after the TGA-DTA experiment should be analyzed using techniques such as:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the residue (e.g., ZnO, ZnCr₂O₄).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the absence of hydroxide and chromate groups and the presence of metal-oxygen bonds in the final products.

  • Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): To observe the morphology of the decomposition products and determine their elemental composition.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a scientifically sound projection of its decomposition pathway can be made based on analogous compounds. This guide provides a framework for understanding and experimentally investigating this process. The recommended TGA-DTA protocol, coupled with the characterization of the resulting products, will enable researchers to obtain the critical quantitative data necessary for the safe and effective application of this compound in their respective fields. The generation of such data will be a valuable contribution to the materials science community.

An In-depth Technical Guide to Pentazinc Chromate Octahydroxide: Zn₅(CrO₄)(OH)₈

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of pentazinc chromate (B82759) octahydroxide, with a focus on its chemical properties, synthesis, characterization, and relevant applications. While primarily an industrial chemical, this document aims to consolidate the available scientific data for a technical audience.

Core Properties and Data

Pentazinc chromate octahydroxide is an inorganic compound recognized for its utility as a corrosion inhibitor and as a pigment, sometimes referred to as Zinc Yellow 36:1.[1] Its efficacy in preventing corrosion is a key attribute for its industrial applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a yellow, odorless powder that is practically insoluble in water.[2][3] Upon heating, it decomposes and emits toxic fumes of zinc oxide.[2]

Table 1: Summary of Quantitative Data for this compound

PropertyValue
CAS Number 49663-84-5
Molecular Formula Zn₅(CrO₄)(OH)₈
Molecular Weight 578.95 g/mol
Appearance Yellow, odorless powder
Melting Point 316 °C (decomposes)[4]
Density 3.6 g/cm³[4]
Solubility in Water Insoluble[4]
pH 6.9 - 7.1[4]
Structural Information

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols for this compound are scarce, a general method can be described based on available information. The process typically involves the reaction of a zinc source, such as zinc oxide, with a source of hexavalent chromium in an aqueous medium.

Representative Synthesis Protocol

The following protocol is a generalized representation of the synthesis process.

Objective: To synthesize this compound.

Materials:

  • Zinc oxide (ZnO)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Prepare a slurry of zinc oxide in deionized water in a reaction vessel equipped with a stirrer.

  • Heat the slurry to approximately 80-90 °C with stirring.

  • After heating, allow the mixture to cool to below 40 °C.

  • Slowly add a solution of potassium dichromate and sulfuric acid to the zinc oxide slurry over a period of about one hour with continuous stirring.

  • Continue stirring the reaction mixture for 2-3 hours at a temperature below 40 °C.

  • Filter the resulting yellow precipitate from the solution.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the collected solid in an oven at an appropriate temperature.

  • Crush the dried product to obtain a fine yellow powder of this compound.

Diagram of Experimental Workflow:

G start Start slurry Prepare ZnO Slurry in Water start->slurry heat Heat to 80-90°C slurry->heat cool Cool to <40°C heat->cool add_reagents Add K₂Cr₂O₇ and H₂SO₄ Solution cool->add_reagents react Stir for 2-3 hours at <40°C add_reagents->react filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry the Solid wash->dry crush Crush to Fine Powder dry->crush end This compound crush->end G moisture Moisture Ingress dissolution Slow Dissolution of Zn₅(CrO₄)(OH)₈ moisture->dissolution release Release of CrO₄²⁻ ions dissolution->release oxidation Oxidation of Metal Surface (Cr⁶⁺ → Cr³⁺) release->oxidation passivation Formation of a Passive Film (Metal Oxides and Cr₂O₃) oxidation->passivation protection Corrosion Protection passivation->protection

References

An In-Depth Technical Guide to the Health and Safety of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for pentazinc chromate (B82759) octahydroxide. The information is compiled from various safety data sheets, toxicological studies, and regulatory databases to assist researchers, scientists, and drug development professionals in handling this substance safely.

Chemical Identification and Physical Properties

Pentazinc chromate octahydroxide is an inorganic compound with the chemical formula Zn₅(CrO₄)(OH)₈. It is also known by other names, including zinc chromate hydroxide (B78521) and C.I. Pigment Yellow 36:1. This substance is a yellow powder that is practically insoluble in water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula CrH₈O₁₂Zn₅[1][2]
Molecular Weight 578.95 g/mol [3]
Appearance Yellow powder[4]
Solubility in Water Practically insoluble (approx. 0.04 g/L)[4]
pH Acidic (for hexavalent chromium compounds)[4]
Decomposition Emits toxic fumes of zinc oxide when heated[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple health and environmental risks. It is recognized as a human carcinogen, is highly toxic through inhalation and ingestion, and can cause severe skin and eye damage.[3][5][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 1H300: Fatal if swallowed
Acute Toxicity, Dermal Category 1H310: Fatal in contact with skin
Acute Toxicity, Inhalation Category 1H330: Fatal if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Respiratory or Skin Sensitisation Skin Sensitisation, Category 1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 1BH340: May cause genetic defects
Carcinogenicity Category 1AH350: May cause cancer
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard Category 1H410: Very toxic to aquatic life with long lasting effects

(Data sourced from ECHA and various SDSs)[3][5][7][8]

Toxicological Data

While specific LD50 and LC50 values for this compound are not consistently reported across all databases, data for zinc chromate and other hexavalent chromium compounds provide a strong indication of its high toxicity. One source indicates a toxicity by ingestion (LD50) of 0.5-5 g/kg for zinc chromate.[9] In vitro studies on zinc chromate provide quantitative data on its cytotoxic and genotoxic effects.

Table 3: In Vitro Cytotoxicity and Genotoxicity of Zinc Chromate in Human Lung Cells

EndpointConcentration (µg/cm²)Result
Relative Survival 0.176%
0.253%
0.329%
0.415%
0.56%
Chromosome Damage (% of metaphases) 0.118%
0.228%
0.334%
0.445%
0.550%

(Data from a study on human bronchial fibroblasts)

Carcinogenic Mechanism and Signaling Pathways

The carcinogenicity of this compound is attributed to the hexavalent chromium (Cr(VI)) it contains. The proposed mechanism involves the cellular uptake of chromate anions, followed by intracellular reduction to reactive intermediates and trivalent chromium (Cr(III)). This process generates reactive oxygen species (ROS), leading to oxidative stress and DNA damage, including single and double-strand breaks and the formation of DNA adducts.[1][10]

Cellular Uptake and DNA Damage Pathway

The following diagram illustrates the general pathway of hexavalent chromium-induced DNA damage.

Hexavalent_Chromium_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Cr(VI) Cr(VI) Anion_Channel Anion Channel Cr(VI)->Anion_Channel Uptake Cr(VI)_int Intracellular Cr(VI) Anion_Channel->Cr(VI)_int Reduction Reduction Cr(VI)_int->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS Cr_intermediates Cr(V), Cr(IV) Reduction->Cr_intermediates DNA_Damage DNA Damage (Double-Strand Breaks, Adducts) ROS->DNA_Damage Cr(III) Cr(III) Cr_intermediates->Cr(III) Cr(III)->DNA_Damage forms adducts DNA_Repair DNA Repair (HR, NHEJ) DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis if unrepaired or misrepaired

Caption: Cellular uptake and DNA damage pathway of hexavalent chromium.

ROS-Mediated NF-κB Signaling Pathway

Reactive oxygen species generated during the reduction of Cr(VI) can activate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.[11][12][13][14][15]

ROS_NFkB_Pathway ROS ROS IKK_complex IKK Complex ROS->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB NFkB_active Active NF-κB Ub_Proteasome->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription activates

Caption: ROS-mediated activation of the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and understanding the toxicological data. The following sections provide generalized protocols for key assays used in the assessment of hexavalent chromium compounds.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 432.[16][17][18]

Table 4: Generalized Protocol for In Vitro Cytotoxicity Assay

StepProcedure
1. Cell Culture Culture a suitable cell line (e.g., human bronchial fibroblasts) in appropriate medium and conditions until confluent.
2. Seeding Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
3. Treatment Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the test substance dilutions and control media.
4. Incubation Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
5. Neutral Red Staining Remove the treatment medium, wash the cells, and add a medium containing neutral red dye. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
6. Dye Extraction Wash the cells and add a destain solution to extract the neutral red from the cells.
7. Measurement Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.
8. Data Analysis Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Chromosomal Aberration Test

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 473.[19][20][21][22]

Table 5: Generalized Protocol for Chromosomal Aberration Test

StepProcedure
1. Cell Culture Use human peripheral blood lymphocytes or a suitable cell line (e.g., CHO cells).
2. Treatment Expose the cell cultures to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-4 hours). A long-duration exposure (e.g., 21 hours) without S9 is also performed.
3. Recovery After treatment, wash the cells and incubate them in a fresh medium for a recovery period to allow for cell cycle progression.
4. Mitotic Arrest Add a mitotic inhibitor (e.g., colcemid) to the cultures to arrest cells in the metaphase stage of mitosis.
5. Harvesting Harvest the cells, treat them with a hypotonic solution, and fix them.
6. Slide Preparation Drop the fixed cells onto microscope slides and air-dry.
7. Staining Stain the slides with a suitable stain (e.g., Giemsa) to visualize the chromosomes.
8. Microscopic Analysis Score the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
9. Data Analysis Statistically analyze the frequency of aberrant cells and the number of aberrations per cell at each concentration compared to the control.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This protocol is a generalized procedure based on common laboratory practices for detecting DNA double-strand breaks.[2][23][24][25][26]

Table 6: Generalized Protocol for γ-H2AX Immunofluorescence Assay

StepProcedure
1. Cell Culture and Treatment Culture cells on coverslips and treat them with this compound for the desired time.
2. Fixation Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
3. Permeabilization Permeabilize the cells with a detergent (e.g., 0.3% Triton X-100) to allow antibody access to the nucleus.
4. Blocking Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA).
5. Primary Antibody Incubation Incubate the cells with a primary antibody specific for γ-H2AX (phosphorylated H2AX).
6. Secondary Antibody Incubation After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
7. Counterstaining and Mounting Counterstain the nuclei with a DNA-specific dye (e.g., DAPI) and mount the coverslips on microscope slides.
8. Imaging Acquire images using a fluorescence microscope.
9. Image Analysis Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

Safe Handling, Storage, and Disposal

Due to its high toxicity and carcinogenicity, strict safety precautions must be followed when handling this compound.

Workflow for Safe Handling

The following diagram outlines the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Start Start Risk_Assessment Perform Risk Assessment Start->Risk_Assessment Engineering_Controls Implement Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Engineering_Controls PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Engineering_Controls->PPE Handling Handle Substance in Designated Area PPE->Handling Decontamination Decontaminate Work Area and Equipment Handling->Decontamination Waste_Disposal Dispose of Waste as Hazardous Material Decontamination->Waste_Disposal End End Waste_Disposal->End

Caption: Recommended workflow for the safe handling of this compound.

First Aid Measures

Table 7: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

(Data sourced from various SDSs)[7][8]

Storage and Disposal

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[7] Dispose of this substance and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4]

Conclusion

This compound is a highly hazardous substance that requires stringent safety measures to prevent exposure. Its carcinogenicity, acute toxicity, and environmental hazards necessitate careful handling, appropriate personal protective equipment, and adherence to established protocols. The information provided in this guide is intended to support the safe use of this chemical in a research and development setting. Users should always refer to the specific Safety Data Sheet provided by the supplier and consult with their institution's environmental health and safety department for detailed guidance.

References

A Technical Guide to Pentazinc Chromate Octahydroxide: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentazinc chromate (B82759) octahydroxide is a specific inorganic compound known primarily for its use as a corrosion inhibitor and pigment.[1][2] For professionals in scientific fields, precise identification through its various names and chemical identifiers is critical for accurate research, safety management, and regulatory compliance. This document provides a consolidated reference for the synonyms, trade names, and key identifiers associated with this compound.

Chemical Identity and Synonyms

Pentazinc chromate octahydroxide is a complex inorganic salt. The most direct synonym is derived from its chemical formula, Zinc chromate hydroxide (B78521) (Zn5(CrO4)(OH)8) .[1][3] The IUPAC (International Union of Pure and Applied Chemistry) systematic name for this compound is pentazinc;dioxido(dioxo)chromium;octahydroxide .[4]

The compound is also frequently referred to by more general or historical names related to the broader class of zinc chromate compounds. These include:

  • Basic zinc chromate[5]

  • Zinc hydroxychromate[5]

  • Zinc tetraoxychromate[5]

  • Zinc tetroxychromate[5]

Pigment and Trade Designations

When used as a pigment, this compound is identified by specific color index names.[1] These are crucial for industrial and commercial contexts.

  • C.I. Pigment Yellow 36 (CI 77955)[1][2]

  • Pigment yellow 36:1 (C.I. 77956)[1]

While specific trade names for the pure compound are not widely marketed to the general public, several identifiers are used in industrial supply chains:

  • Zinc Chromate ZTO[1][2]

  • MICRONISED ZINC TETROXY CHROMATE (CAMDATE ZTC)[1][2]

  • Zincro ZTO[5]

Historically, the broader category of zinc chromates has been known as Zinc Yellow or Buttercup Yellow .[5][6]

Key Chemical Identifiers

For unambiguous identification in research, databases, and regulatory documents, the following identifiers are essential.

IdentifierValueSource(s)
CAS Number 49663-84-5[1][4][7][8][9]
EC Number 256-418-0[4][7][8][9]
Molecular Formula CrH8O12Zn5 or Zn5(CrO4)(OH)8[2][4][7][9]
PubChem CID 44144623[4][9]

Relationships in Nomenclature

The various names for this compound are not always interchangeable but describe the same core substance from different perspectives, such as its chemical structure, industrial use, or regulatory classification.

G cluster_chemical Chemical & Systematic Names cluster_industrial Industrial & Trade Names cluster_identifiers Registry Identifiers This compound This compound Zinc chromate hydroxide (Zn5(CrO4)(OH)8) Zinc chromate hydroxide (Zn5(CrO4)(OH)8) This compound->Zinc chromate hydroxide (Zn5(CrO4)(OH)8) is a pentazinc;dioxido(dioxo)chromium;octahydroxide IUPAC Name: pentazinc;dioxido(dioxo)chromium;octahydroxide This compound->pentazinc;dioxido(dioxo)chromium;octahydroxide is systematically named Basic zinc chromate Basic zinc chromate This compound->Basic zinc chromate is a type of C.I. Pigment Yellow 36 C.I. Pigment Yellow 36 This compound->C.I. Pigment Yellow 36 is classified as Zinc Chromate ZTO Zinc Chromate ZTO This compound->Zinc Chromate ZTO is traded as CAS: 49663-84-5 CAS: 49663-84-5 This compound->CAS: 49663-84-5 is identified by Zinc Yellow Zinc Yellow C.I. Pigment Yellow 36->Zinc Yellow is commonly known as MICRONISED ZINC TETROXY CHROMATE MICRONISED ZINC TETROXY CHROMATE Zinc Chromate ZTO->MICRONISED ZINC TETROXY CHROMATE also known as EC: 256-418-0 EC: 256-418-0 CAS: 49663-84-5->EC: 256-418-0 and

Caption: Nomenclature relationships for this compound.

Note on Experimental Protocols

The scope of this guide is limited to the nomenclature and identification of this compound. As this is a stable chemical compound, "experimental protocols" or "signaling pathways" in a biological sense are not applicable. Methodologies for its synthesis generally involve the reaction of zinc oxide with a dichromate solution.[2] Its primary application is as an anti-corrosion primer, particularly in the aerospace and automotive industries, where it functions through electrochemical passivation of metal surfaces.[1][6][8][10][11] Due to the presence of hexavalent chromium, this substance is considered toxic and carcinogenic, necessitating strict safety protocols during handling and use.[1][11]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈), a compound with applications as a corrosion inhibitor and pigment.[1][2] The protocols outlined below are based on established precipitation methods for basic zinc chromate compounds.

Introduction

Pentazinc chromate octahydroxide, also known as basic zinc chromate or zinc tetraoxychromate, is an inorganic compound with the chemical formula Zn₅(CrO₄)(OH)₈. It finds utility as a corrosion-inhibiting pigment in primers and coatings.[1][2] The synthesis of this compound can be achieved through a precipitation reaction involving a soluble zinc salt and a soluble chromate salt under controlled pH and temperature conditions. The resulting product is a yellow powder that is sparingly soluble in water.[3]

Health and Safety Precautions

Hexavalent chromium compounds are carcinogenic and toxic. All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Two primary methods for the laboratory-scale synthesis of this compound are presented below. Method A utilizes a precipitation reaction with a soluble zinc salt and chromate, while Method B employs zinc oxide as the zinc source.

This method involves the reaction of a soluble zinc salt with a soluble chromate salt in an alkaline medium to precipitate this compound.

3.1. Materials and Equipment

  • Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

  • Sodium chromate (Na₂CrO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Mortar and pestle

3.2. Experimental Procedure

  • Preparation of Zinc Sulfate Solution: Dissolve a specific amount of zinc sulfate heptahydrate in deionized water in a beaker to create a solution of known concentration.

  • Preparation of Sodium Chromate Solution: In a separate beaker, dissolve the stoichiometric amount of sodium chromate in deionized water.

  • Precipitation: While stirring the zinc sulfate solution, slowly add the sodium chromate solution. A yellow-orange precipitate will form.[4]

  • Basification: Slowly add a solution of sodium hydroxide to the mixture while continuously monitoring the pH. Adjust the pH to a basic range (e.g., pH 8-9) to facilitate the formation of the basic zinc chromate. The color of the precipitate should change to a bright yellow.[4]

  • Digestion: Heat the suspension to a moderately elevated temperature (e.g., 60-70°C) and maintain it with stirring for a period to allow for the growth and stabilization of the precipitate particles.

  • Isolation and Purification: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with deionized water by resuspension and decantation to remove soluble impurities.

  • Filtration and Drying: Filter the washed precipitate using a Buchner funnel under vacuum. Dry the filter cake in a drying oven at a temperature below 100°C to a constant weight.

  • Homogenization: Gently grind the dried product to a fine powder using a mortar and pestle.

This method involves the reaction of a suspension of zinc oxide with a solution of potassium dichromate and sulfuric acid.[5]

3.1. Materials and Equipment

  • Zinc oxide (ZnO)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Reaction vessel with a stirrer

  • Heating and cooling system

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Grinder

3.2. Experimental Procedure

  • Preparation of Zinc Oxide Slurry: Prepare a slurry of zinc oxide in deionized water (e.g., 100 parts ZnO in 8-10 times its weight in water) in a reactor equipped with a stirrer.[5]

  • Heating: Heat the slurry to 80-90°C with stirring.[5]

  • Cooling: Cool the slurry to below 40°C.[5]

  • Addition of Reactants: Slowly add a solution of potassium dichromate (e.g., 150-250 g/L) and a calculated amount of sulfuric acid over a period of about 1 hour with continuous stirring.[5]

  • Reaction: Continue to stir the mixture for 2-3 hours at a temperature below 40°C.[5]

  • Isolation: Separate the resulting precipitate by filtration.

  • Drying and Grinding: Dry the collected solid and then grind it to obtain the final product.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterMethod A (Precipitation)Method B (Zinc Oxide)
Reactants Zinc Sulfate, Sodium Chromate, Sodium HydroxideZinc Oxide, Potassium Dichromate, Sulfuric Acid
Stoichiometry (Molar Ratio) Zn:Cr ratio of 5:1 should be targeted in the final product.A specific ratio of reactants is used to achieve the desired product composition.
Reaction Temperature 60-70°C (Digestion)Heating to 80-90°C followed by reaction below 40°C[5]
Reaction Time Variable (dependent on digestion time)2-3 hours of stirring after reactant addition[5]
pH Basic (e.g., 8-9)Acidic conditions are initially created by the addition of sulfuric acid.
Product Appearance Bright yellow powderLight yellow or medium yellow powder
Yield Dependent on precise reaction conditions and recovery.Dependent on precise reaction conditions and recovery.
Characterization

The synthesized this compound can be characterized using various analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the chromate and hydroxide groups.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and confirm the Zn:Cr ratio.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition of the compound and confirm the presence of hydroxide groups.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the precipitation method (Method A).

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_processing Product Processing prep_zn Prepare Zinc Sulfate Solution precipitation Precipitation prep_zn->precipitation prep_cr Prepare Sodium Chromate Solution prep_cr->precipitation prep_naoh Prepare Sodium Hydroxide Solution basification Basification (pH Adjustment) prep_naoh->basification precipitation->basification Add NaOH digestion Digestion (Heating & Stirring) basification->digestion isolation Isolation & Purification (Washing) digestion->isolation filtration Filtration isolation->filtration drying Drying filtration->drying homogenization Homogenization (Grinding) drying->homogenization final_product Final Product: Pentazinc Chromate Octahydroxide homogenization->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical relationship and dependencies between the key steps in the synthesis process.

logical_relationship reactant_prep Reactant Preparation precipitation Precipitation reactant_prep->precipitation ph_control pH Control (Basification) precipitation->ph_control thermal_treatment Thermal Treatment (Digestion) ph_control->thermal_treatment purification Purification (Washing & Filtration) thermal_treatment->purification product_handling Product Handling (Drying & Grinding) purification->product_handling characterization Characterization product_handling->characterization

Caption: Key steps and their logical sequence in the synthesis.

References

Application Notes and Protocols for Anti-Corrosive Coatings Formulated with Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, application, and performance evaluation of anti-corrosive coatings containing pentazinc chromate (B82759) octahydroxide. This pigment is a highly effective corrosion inhibitor used in primer systems to protect metallic substrates, particularly in demanding environments such as aerospace and industrial applications.[1][2]

Pentazinc chromate octahydroxide functions as a passivating agent.[2] Its slight solubility allows for the release of chromate ions, which form a protective, passive layer on the metal surface, inhibiting the electrochemical reactions that cause corrosion.[3][4] These coatings are typically formulated as two-component epoxy-polyamide or wash primer systems.[5][6]

Disclaimer: this compound contains hexavalent chromium, a substance that is toxic and carcinogenic.[7] All handling, formulation, and application procedures must be conducted in strict adherence to safety regulations, including the use of appropriate personal protective equipment (PPE) and adequate ventilation.

Coating Formulation Principles

Anti-corrosive primers based on this compound are complex systems where each component plays a critical role in the coating's performance. The primary components include the binder, the anti-corrosive pigment, extender pigments, solvents, and additives.

  • Binder (Resin): The binder is the film-forming component that provides adhesion to the substrate and encapsulates the pigments. For high-performance applications, two-component epoxy-polyamide systems are common due to their excellent adhesion, chemical resistance, and durability.[8] Wash primers often utilize a polyvinyl butyral resin.[9]

  • Anti-Corrosive Pigment: this compound is the primary active pigment for corrosion inhibition.

  • Extender Pigments: These are used to control the rheology, improve mechanical properties, and reduce the overall cost of the formulation.

  • Solvents: Solvents are used to dissolve the binder and adjust the viscosity of the coating for proper application. The choice of solvents depends on the binder system.

  • Additives: Various additives can be incorporated to modify specific properties of the coating, such as flow and leveling, wetting of pigments, and prevention of defects.

Example Formulations

The following tables provide example formulations for an epoxy-based primer and a wash primer incorporating this compound. These are intended as a starting point for formulation development.

Table 1: Example Formulation of a Two-Component Epoxy Primer

ComponentIngredientWeight Percentage (%)
Part A (Base)
Epoxy Resin≥10 - ≤25
This compound≥10 - ≤17
Xylene≤10
Acetone≤7.1
n-Butyl Acetate≤5
Titanium Dioxide-
Other fillers and additivesAs required
Part B (Curing Agent)
Polyamide/Amine Curing AgentAs per stoichiometry
SolventsAs required

Source: Adapted from a representative Safety Data Sheet for a chromate epoxy primer.[10]

Table 2: Example Formulation of a Two-Component Wash Primer

ComponentIngredientPurpose
Part A (Base)
Polyvinyl Butyral ResinBinder
This compoundAnti-corrosive pigment
Extender PigmentsRheology and film properties
Alcohol SolventsSolvent for resin
Part B (Acid Diluent)
Phosphoric AcidMetal etching and passivation
Alcohol SolventsDiluent

Source: Based on typical compositions of two-component wash primers.[6][9]

Experimental Protocols

Detailed protocols for substrate preparation, coating application, and performance testing are crucial for obtaining reliable and reproducible results.

  • Solvent Cleaning: Thoroughly degrease the aluminum substrate by wiping with a clean, lint-free cloth saturated with a suitable solvent (e.g., methyl ethyl ketone - MEK) to remove oils, grease, and other surface contaminants.

  • Abrasive Cleaning: Abrade the surface with a non-metallic abrasive pad to remove surface oxides and create a uniform surface profile for enhanced adhesion.

  • Chemical Conversion Coating (Optional but Recommended): Immerse the cleaned and abraded part in a chromate conversion coating solution (e.g., per MIL-DTL-5541) for 1-3 minutes. This step creates a corrosion-resistant film that significantly improves primer adhesion.

  • Rinsing and Drying: Thoroughly rinse the substrate with deionized water and allow it to dry completely in a controlled, low-humidity environment before applying the primer.

  • Component Mixing: Thoroughly mix the individual components of the two-part primer system separately. Slowly add the curing agent (Part B) to the base (Part A) in the specified ratio with constant agitation.

  • Induction Time: Allow the mixed primer to stand for a 30-minute induction period (or as specified by the manufacturer) before use to ensure proper reaction of the components.[5]

  • Application: Apply the primer using a high-volume, low-pressure (HVLP) spray gun to achieve a uniform dry film thickness of 15 to 23 microns (0.6 to 0.9 mil).

  • Curing: Allow the primer to cure according to the manufacturer's specifications. Typical drying times are 30 minutes to touch and 6 hours for a hard-dry film.[5]

The ASTM B117 salt spray test is an accelerated corrosion test used to evaluate the performance of coatings in a corrosive environment.[11]

  • Sample Preparation: Prepare coated panels as described in the protocols above. Scribe a single line through the coating to the substrate using a sharp tool.

  • Test Chamber Setup: The salt spray chamber should be maintained at a temperature of 35°C ± 2°C and a humidity of 95% ± 5%. The salt solution is a 5% sodium chloride solution with a pH between 6.5 and 7.2.

  • Exposure: Place the scribed panels in the chamber at an angle of 15 to 30 degrees from the vertical.

  • Test Duration: The duration of the test can range from 24 to over 1,000 hours, depending on the performance requirements.

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

This method is used to assess the adhesion of the coating to the substrate.

  • Incision: On a cured coated panel, make a series of six parallel cuts through the coating to the substrate using a sharp blade. Make a second series of six cuts perpendicular to the first set to create a cross-hatch pattern.

  • Tape Application: Apply a pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

  • Tape Removal: After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Visually inspect the cross-hatched area and classify the adhesion based on the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

Performance Data

The following table summarizes typical performance data for a high-performance epoxy primer containing a chromate-based inhibitor, such as those meeting military specifications.

Table 3: Typical Performance Data for Chromated Epoxy Primers

Performance MetricTest MethodTypical Result
Salt Spray Resistance ASTM B117>2000 hours with no blistering or creepage
Adhesion ASTM D33595B (Excellent)
Dry Film Thickness -15 - 23 µm (0.6 - 0.9 mils)
Pot Life -4 - 15 hours
Dry to Touch -30 minutes
Dry Hard -6 hours

Source: Based on data for primers meeting MIL-PRF-23377 specifications.[5][12]

Visualizations

The following diagrams illustrate key processes and relationships in the formulation and evaluation of anti-corrosive coatings.

Formulation_Workflow cluster_formulation Formulation cluster_process Process cluster_output Output Binder Binder (Epoxy/PVB) Mixing Mixing & Dispersion Binder->Mixing Pigment Pentazinc Chromate Octahydroxide Pigment->Mixing Solvents Solvents Solvents->Mixing Additives Additives Additives->Mixing QC Quality Control (Viscosity, Fineness) Mixing->QC Primer Anti-Corrosive Primer QC->Primer

Caption: Workflow for formulating an anti-corrosive primer.

Corrosion_Protection_Mechanism cluster_coating Coating System Topcoat Topcoat Primer Primer with Pentazinc Chromate Octahydroxide Topcoat->Primer Protects Substrate Metal Substrate Primer->Substrate Adheres to & Protects Passive_Layer Formation of a Passive Oxide Layer Primer->Passive_Layer Releases Chromate Ions Corrosive_Environment Corrosive Environment (Moisture, Oxygen, Salts) Corrosive_Environment->Topcoat Attacks Passive_Layer->Substrate Passivates Surface Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning, Abrading) Start->Substrate_Prep Coating_App Coating Application (Mixing, Spraying) Substrate_Prep->Coating_App Curing Curing Coating_App->Curing Performance_Testing Performance Testing Curing->Performance_Testing Adhesion_Test Adhesion Test (ASTM D3359) Performance_Testing->Adhesion_Test Corrosion_Test Corrosion Test (ASTM B117) Performance_Testing->Corrosion_Test End End Adhesion_Test->End Corrosion_Test->End

References

Application Notes and Protocols for Pentazinc Chromate Octahydroxide in Aerospace Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentazinc chromate (B82759) octahydroxide as a key corrosion-inhibiting pigment in aerospace primers. This document details the material's properties, application procedures, performance data, and the underlying mechanism of corrosion inhibition. Given the hazardous nature of hexavalent chromium, a component of this compound, stringent safety and handling protocols are paramount and are also outlined.

Pentazinc chromate octahydroxide has been a critical component in corrosion prevention within the aerospace industry, particularly for the protection of high-strength aluminum and steel alloys.[1] Its effectiveness is derived from the presence of chromate ions, which are potent corrosion inhibitors.[1] However, due to the classification of hexavalent chromium as a carcinogen, its use is highly regulated, notably under regulations like REACH.[2][3][4] These notes are intended to provide a technical foundation for research and development professionals working with or developing alternatives to chromate-based primer systems.

Physicochemical Properties and Performance Data

Primers formulated with this compound are typically two-component epoxy-polyamide systems. The key performance attribute is the anti-corrosive property imparted by the zinc chromate pigment.[1] Formulations are often governed by military specifications, such as MIL-PRF-23377.[1]

Table 1: Typical Properties of a MIL-PRF-23377G Type I Class C Zinc Chromate Primer [1]

PropertyValueTest Method
ColorYellow, GreenVisual
Pigment TypeThis compound, Strontium ChromateMIL-PRF-23377G
Volume Solids45% (Catalyzed)Calculated
Recommended Dry Film Thickness0.6 - 0.9 mils (15 - 23 µm)ASTM D7091
VOC Content< 340 g/L (2.8 lbs/gal)EPA Method 24
Pot Life4 Hours MinimumASTM D2451
Tack-Free Dry Time≤ 5 HoursASTM D1640
Hard Dry Time≤ 8 HoursASTM D1640
AdhesionExcellentASTM D3359
Corrosion ResistanceExcellentASTM D1654

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by this compound is through passivation and a "self-healing" process. The chromate ions (CrO₄²⁻) are powerful oxidizing agents that form a thin, stable, and passive layer of chromium(III) oxide (Cr₂O₃) or a mixed chromium/iron oxide on the metal surface. This layer acts as a barrier to the corrosive environment. A critical feature of this system is its ability to self-heal; if the protective film is scratched or damaged, soluble chromate ions from the primer can migrate to the exposed metal and re-passivate the surface.[5]

Corrosion_Inhibition cluster_primer Primer Layer cluster_metal Metal Substrate (e.g., Aluminum, Steel) Primer Pentazinc Chromate Octahydroxide (Zn5(CrO4)(OH)8) CrO4 Soluble Chromate Ions (CrO4^2-) Primer->CrO4 Leaching PassiveLayer Passive Oxide Layer (Cr2O3) CrO4->PassiveLayer Forms passive layer on Damage Surface Damage (Scratch) CrO4->Damage Metal Bare Metal Surface Metal->Damage PassiveLayer->Metal Protects Damage->PassiveLayer Re-passivation ('Self-healing')

Caption: Corrosion inhibition mechanism of this compound.

Experimental Protocols

The performance of aerospace primers containing this compound is evaluated using standardized testing methods. Below are detailed protocols for key performance indicators.

Dry Film Thickness Measurement (ASTM D7091)

This protocol describes the non-destructive measurement of the dry film thickness of the primer.[6]

Objective: To ensure the primer is applied within the specified thickness range for optimal performance.

Apparatus:

  • A calibrated magnetic or eddy current coating thickness gauge.[6]

Procedure:

  • Calibration and Verification: Calibrate the gauge according to the manufacturer's instructions using certified coating thickness standards. Verify the accuracy of the gauge on a sample of the uncoated substrate.[7]

  • Measurement: Place the gauge's probe directly on the coated surface. Take at least three readings within a 1.5-inch diameter circle to obtain a single spot measurement.[7]

  • Data Collection: Repeat the spot measurements across the entire coated surface at a frequency agreed upon for the project (e.g., as specified in SSPC-PA2).

  • Reporting: Report the average and range of the spot measurements.

Adhesion Testing (ASTM D3359 - Test Method B)

This protocol, also known as the cross-hatch test, assesses the adhesion of the primer to the metallic substrate.[2]

Objective: To determine the adequacy of the primer's adhesion to the substrate.

Apparatus:

  • A sharp cutting tool with multiple blades or a single blade.

  • Pressure-sensitive tape with an adhesion of 40 ± 2.8 oz/in.

  • An eraser or other soft-tipped tool.

  • A well-lit magnifier.

Procedure:

  • Scribing: Make a lattice pattern of six cuts in each direction through the primer to the substrate, creating a grid of 25 squares.[8] The spacing of the cuts should be 2 mm for coatings up to 2 mils (50 µm) thick.

  • Tape Application: Apply the center of the pressure-sensitive tape over the grid and smooth it into place with an eraser to ensure good contact.[8]

  • Tape Removal: After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[8]

  • Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling and flaking).[8]

Corrosion Resistance Testing (ASTM D1654)

This protocol evaluates the corrosion resistance of the primer after exposure to a corrosive environment, typically a salt spray test (ASTM B117).

Objective: To assess the primer's ability to protect the substrate from corrosion.

Apparatus:

  • Salt spray cabinet (as per ASTM B117).

  • Scribing tool.

  • Calibrated ruler or digital calipers.

Procedure:

  • Sample Preparation: Prepare coated test panels as per the specified application procedure.[9]

  • Scribing: Make a single, straight scribe through the coating to the metal substrate. The scribe should be of a specified length and should not be too close to the edges of the panel.[9]

  • Exposure: Place the scribed panels in the salt spray cabinet at a 15 to 30-degree angle from the vertical for a specified duration (e.g., 1000 hours).[1]

  • Post-Exposure Evaluation: After exposure, gently rinse the panels with warm water to remove salt deposits.[10]

  • Corrosion Creepage Measurement: Using a scraping tool or knife, remove any lifted coating along the scribe line. Measure the maximum and average creepage of corrosion from the scribe line.[10]

  • Blistering and Rusting Evaluation: Evaluate the unscribed areas for blistering (according to ASTM D714) and rusting (according to ASTM D610).[10]

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_corrosion_sub Corrosion Test Workflow Substrate Substrate Preparation (Cleaning, Abrasion) PrimerApp Primer Application Substrate->PrimerApp Curing Curing PrimerApp->Curing DFT Dry Film Thickness (ASTM D7091) Curing->DFT Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Corrosion Corrosion Test (ASTM D1654) Curing->Corrosion Scribe Scribe Panel Corrosion->Scribe SaltSpray Salt Spray Exposure (ASTM B117) Scribe->SaltSpray Evaluate Evaluate Corrosion (Creepage, Blistering) SaltSpray->Evaluate

Caption: Experimental workflow for evaluating aerospace primers.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) of Coatings with Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈) is a corrosion-inhibiting pigment widely used in primer coatings, particularly in the aerospace and defense industries, to protect metallic substrates such as aluminum and steel alloys. These coatings provide a barrier to corrosive agents and release chromate ions that passivate the metal surface, offering a "self-healing" capability. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for evaluating the performance of these protective coatings. By applying a small amplitude AC voltage and measuring the current response over a range of frequencies, EIS can provide quantitative data on the coating's barrier properties, the kinetics of electrochemical reactions at the metal-coating interface, and the overall corrosion resistance. This document provides detailed application notes and protocols for the EIS analysis of coatings containing pentazinc chromate octahydroxide.

Corrosion Inhibition Mechanism

Coatings containing this compound protect the underlying metal substrate through a combination of barrier protection and active corrosion inhibition. The coating itself acts as a physical barrier, impeding the transport of corrosive species like water, oxygen, and ions to the metal surface. The active inhibition is provided by the slow leaching of chromate ions (CrO₄²⁻) from the pigment in the presence of moisture. These ions migrate to defects in the coating and the metal surface, where they act as powerful corrosion inhibitors. The hexavalent chromium (Cr⁶⁺) is reduced to trivalent chromium (Cr³⁺), forming a passive, insoluble chromium hydroxide/oxide layer that stifles both anodic and cathodic corrosion reactions.

cluster_coating Coating System cluster_environment Corrosive Environment cluster_mechanism Inhibition Mechanism Coating Primer with this compound Leaching Leaching of CrO₄²⁻ ions Coating->Leaching Moisture triggers Substrate Metal Substrate (e.g., Aluminum Alloy) CorrosiveSpecies H₂O, O₂, Cl⁻ CorrosiveSpecies->Coating Penetration Migration Migration to Defect Sites Leaching->Migration Reduction Reduction of Cr⁶⁺ to Cr³⁺ Migration->Reduction Passivation Formation of Passive Cr(OH)₃/Cr₂O₃ Layer Reduction->Passivation Passivation->Substrate Protects

Corrosion inhibition mechanism of this compound.

Experimental Protocol for EIS Analysis

This protocol outlines the procedure for conducting EIS measurements on metal panels coated with a primer containing this compound.

1. Materials and Equipment:

  • Coated Panels: Metal substrates (e.g., AA2024-T3 aluminum alloy, mild steel) coated with the this compound-containing primer. The coating should be cured according to the manufacturer's specifications.

  • Electrochemical Cell: A flat cell with an O-ring to define the exposed surface area (typically 1 to 10 cm²).

  • Three-Electrode Setup:

    • Working Electrode (WE): The coated panel.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum mesh or graphite (B72142) rod with a surface area significantly larger than the working electrode.

  • Electrolyte: 3.5% NaCl solution is a standard electrolyte for simulating marine environments. Other electrolytes can be used depending on the specific application.

  • Potentiostat/Galvanostat with Frequency Response Analyzer (FRA): Capable of performing EIS measurements.

2. Experimental Procedure:

  • Sample Preparation:

    • Visually inspect the cured coating for any defects.

    • Clean the surface gently with deionized water and ethanol, then dry with a stream of air.

    • Mount the panel in the electrochemical cell, ensuring a good seal with the O-ring to prevent crevice corrosion.

  • Electrochemical Setup:

    • Fill the cell with the electrolyte.

    • Position the reference electrode close to the working electrode surface using a Luggin capillary to minimize ohmic drop.

    • Place the counter electrode in the cell, ensuring it does not touch the working electrode.

    • Connect the electrodes to the potentiostat.

  • EIS Measurement:

    • Immerse the coated panel in the electrolyte and monitor the Open Circuit Potential (OCP) until it stabilizes (a drift of less than 5 mV over 10 minutes is generally acceptable).

    • Perform the EIS measurement at the stabilized OCP.

    • Apply a small amplitude sinusoidal voltage perturbation, typically 10 mV (rms), to avoid damaging the coating.

    • Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.

    • Record the impedance and phase angle as a function of frequency.

    • Repeat the measurements at regular intervals (e.g., 24, 48, 168 hours) to monitor the coating degradation over time.

Start Start Prep Sample Preparation (Coated Panel) Start->Prep Setup Electrochemical Cell Setup (3-Electrode Configuration) Prep->Setup OCP Stabilize at Open Circuit Potential (OCP) Setup->OCP EIS Perform EIS Measurement (100 kHz to 10 mHz, 10 mV perturbation) OCP->EIS Analysis Data Analysis (Nyquist/Bode Plots, Equivalent Circuit Modeling) EIS->Analysis End End Analysis->End

Experimental workflow for EIS analysis of coatings.

Data Presentation and Analysis

The collected EIS data is typically presented as Nyquist and Bode plots. For quantitative analysis, the data is often fitted to an equivalent electrical circuit (EEC) model. The choice of the EEC depends on the state of the coating.

  • For an intact, high-quality coating: A simple Randles circuit may be used, where R_s is the solution resistance, C_c is the coating capacitance, and R_po (pore resistance) represents the resistance of the coating.

  • For a degraded coating: A more complex model is often required, which includes elements representing the electrochemical processes at the metal-substrate interface, such as the double-layer capacitance (C_dl) and the charge transfer resistance (R_ct).

The table below presents representative quantitative data for a high-performance epoxy primer containing this compound on an aluminum alloy substrate, exposed to 3.5% NaCl solution. This data is illustrative and will vary depending on the specific coating formulation, thickness, and substrate.

Exposure Time (hours)R_s (Ω·cm²)C_c (F/cm²)R_po (Ω·cm²)C_dl (F/cm²)R_ct (Ω·cm²)
1502.5 x 10⁻⁹5.2 x 10¹⁰--
168 (1 week)523.1 x 10⁻⁹1.8 x 10¹⁰8.5 x 10⁻⁷9.5 x 10⁸
720 (1 month)554.5 x 10⁻⁹9.7 x 10⁸2.2 x 10⁻⁶3.1 x 10⁷
2160 (3 months)586.8 x 10⁻⁹2.3 x 10⁷5.6 x 10⁻⁶7.8 x 10⁶

Interpretation of Parameters:

  • Coating Capacitance (C_c): An increase in C_c over time is indicative of water uptake by the coating.

  • Pore Resistance (R_po): A high R_po value signifies good barrier properties. A significant decrease in R_po indicates the formation of conductive pathways through the coating.

  • Double-Layer Capacitance (C_dl): The appearance and increase of C_dl suggest delamination at the coating-metal interface.

  • Charge Transfer Resistance (R_ct): This parameter is inversely proportional to the corrosion rate. A high R_ct value indicates low corrosion activity at the substrate.

Conclusion

Electrochemical Impedance Spectroscopy is an invaluable tool for characterizing the performance of corrosion-resistant coatings containing this compound. It provides quantitative data that can be used to assess the barrier properties, monitor degradation over time, and understand the underlying corrosion protection mechanisms. The protocols and data presented in these application notes provide a framework for researchers and scientists to effectively utilize EIS in the development and quality control of advanced protective coatings.

Application Notes and Protocols for Salt Spray Testing of Pentazinc Chromate Octahydroxide Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting salt spray testing on coatings formulated with pentazinc chromate (B82759) octahydroxide. This document is intended to guide researchers in evaluating the corrosion resistance of these coatings, which are critical in aerospace, automotive, and industrial applications.

Pentazinc chromate octahydroxide is a key corrosion-inhibiting pigment used in primer formulations and conversion coatings. Its primary function is to protect metallic substrates, such as aluminum and steel alloys, from environmental degradation. Salt spray testing is an accelerated corrosion test method used to assess the protective capabilities of these coatings in a simulated corrosive environment. The protocols outlined below are based on internationally recognized standards, including ASTM B117 and ISO 9227, and are supplemented with specific considerations for coatings containing this compound.

Data Presentation: Performance of this compound Coatings

The following tables summarize typical performance data for coatings containing zinc chromates, including this compound, on various substrates when subjected to neutral salt spray testing. The time to the first appearance of white rust (zinc corrosion) and red rust (substrate corrosion) are key performance indicators.

Table 1: Salt Spray Performance of this compound Coatings on Aluminum Alloys

Substrate (Aluminum Alloy)Coating TypeCoating Thickness (µm)Test StandardTime to First White Rust (hours)Time to First Red Rust/Pitting (hours)
2024-T3Chromate Conversion Coating0.5 - 2.0MIL-DTL-5541> 168> 336[1]
7075-T6Chromate Conversion Coating0.5 - 2.0MIL-DTL-5541> 168> 336
6061-T6Chromate Conversion Coating0.5 - 2.0MIL-DTL-5541> 168> 336[2]
2024-T3Zinc Chromate Primer15 - 25ASTM B117> 500> 1000
7075-T6Zinc Chromate Primer15 - 25ASTM B117> 500> 1000

Table 2: Salt Spray Performance of this compound Coatings on Steel Substrates

SubstrateSurface PreparationCoating TypeCoating Thickness (µm)Test StandardTime to First White Rust (hours)Time to First Red Rust (hours)
Carbon SteelMechanical Cleaning (SSPC-SP-3)Zinc Chromate Primer20 - 30ASTM B117> 250> 500[3]
Carbon SteelBlast Cleaning (SSPC-SP-5)Zinc Chromate Primer20 - 30ASTM B117> 350> 700[3]
Galvanized SteelMechanical Cleaning (SSPC-SP-3)Zinc Chromate Primer20 - 30ASTM B117> 300> 600[3]
Galvanized SteelBlast Cleaning (SSPC-SP-5)Zinc Chromate Primer20 - 30ASTM B117> 400> 800[3]

Experimental Protocols

Protocol 1: Neutral Salt Spray (NSS) Test based on ASTM B117 and ISO 9227

This protocol describes the standard procedure for evaluating the corrosion resistance of this compound coatings in a neutral salt spray environment.

1. Objective: To assess the corrosion protection performance of this compound coatings on metallic substrates.

2. Materials and Equipment:

  • Salt spray cabinet conforming to ASTM B117 or ISO 9227 specifications.
  • Test panels of the desired substrate (e.g., aluminum alloy 2024-T3, 7075-T6; carbon steel; galvanized steel).
  • This compound coating applied to the test panels according to the manufacturer's specifications.
  • Sodium chloride (NaCl), ACS reagent grade.
  • Distilled or deionized water.
  • pH meter.
  • Collection funnels and graduated cylinders.
  • Personal protective equipment (gloves, safety glasses).

3. Procedure:

4. Data Analysis and Reporting:

  • Report the test duration in hours.
  • Document the time to the first appearance of white rust and red rust.
  • Quantify the extent of corrosion using a rating system such as ASTM D610 for the degree of rusting and ASTM D714 for the degree of blistering.
  • Measure and report the extent of corrosion creep from the scribe.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_eval Evaluation Phase A 1. Prepare 5% NaCl Solution (pH 6.5-7.2) B 2. Prepare Coated Test Panels A->B C 3. Scribe Panels (if required) B->C D 4. Position Panels in Salt Spray Cabinet (15-30° angle) C->D E 5. Set Chamber to 35°C and Initiate Salt Fog D->E F 6. Continuous Exposure for Specified Duration E->F G 7. Periodic Inspection for Corrosion (White/Red Rust, Blistering) F->G H 8. Measure Scribe Creepage G->H I 9. Final Evaluation and Data Recording H->I

Caption: Experimental workflow for neutral salt spray testing.

logical_relationship cluster_factors Influencing Factors cluster_performance Corrosion Resistance Performance coating_thickness Coating Thickness time_to_rust Time to Corrosion (White/Red Rust) coating_thickness->time_to_rust increases substrate_prep Substrate Preparation substrate_prep->time_to_rust improves curing_time Curing Time curing_time->time_to_rust optimizes

Caption: Key factors influencing corrosion resistance.

References

Application Notes and Protocols for the Characterization of Pentazinc Chromate Octahydroxide using XRD and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazinc chromate (B82759) octahydroxide, with the chemical formula Zn₅(CrO₄)(OH)₈, is an inorganic compound that finds applications as a corrosion-inhibiting pigment. Its efficacy and safety in various applications, including potential considerations in drug development environments where zinc compounds are sometimes investigated for therapeutic purposes, necessitate thorough characterization. This document provides detailed application notes and protocols for the characterization of pentazinc chromate octahydroxide using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). These techniques are fundamental for confirming the material's crystal structure, phase purity, and the presence of key functional groups.

Data Presentation

Table 1: Expected X-ray Diffraction (XRD) Data Interpretation for this compound

Given the absence of a specific reference pattern in open databases, the following table outlines the expected approach to analyzing the XRD data of a synthesized sample. The analysis would involve comparison with the known patterns of its constituent sub-structures or related phases.

ParameterExpected Information from XRD AnalysisReference JCPDS Cards for Related Compounds
Peak Positions (2θ) Indicate the lattice spacings (d-values) of the crystalline structure. The pattern will be unique to the crystal structure of this compound.ZnO: 36-1451[1][2][3]
Zn(OH)₂: 14-0072[4]
Peak Intensities Relative intensities of the diffraction peaks are characteristic of the crystal structure and atomic arrangement.
Peak Broadening Can be used to estimate the crystallite size and lattice strain using the Scherrer equation.
Lattice Parameters Refinement of the diffraction pattern can yield the unit cell dimensions (a, b, c, α, β, γ).For ZnCr₂O₄ (a related spinel structure), lattice parameters are reported as a = 8.33 Å and 8.12 Å depending on the synthesis method[5].
Phase Purity The absence of peaks corresponding to starting materials or other zinc chromate/hydroxide (B78521) phases would indicate a pure sample.
Table 2: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

The FTIR spectrum of this compound is expected to exhibit absorption bands corresponding to the vibrational modes of its constituent chromate (CrO₄²⁻) and hydroxide (OH⁻) groups, as well as zinc-oxygen (Zn-O) bonds.

Wavenumber Range (cm⁻¹)AssignmentExpected Observations and NotesReference Data for Related Compounds
3000 - 3600 O-H stretching vibrationsA broad band is expected in this region, characteristic of hydrogen-bonded hydroxyl groups in the crystal lattice. The broadness is due to the variety of hydrogen bonding environments.For basic zinc carbonate, a similar broad band is observed for O-H stretching[6].
900 - 1000 Cr-O stretching vibrations (ν₃)The asymmetric stretching mode of the chromate anion typically appears as a strong, sharp band in this region. For ZnCrO₄, peaks have been observed around 879 and 955 cm⁻¹[7].ZnCrO₄ synthesized by a bulk reaction route showed distinctive peaks at 719, 879, and 955 cm⁻¹[7].
~850 Cr-O stretching vibrations (ν₁)The symmetric stretching mode of the chromate anion may appear as a weaker band.
600 - 800 O-H bending vibrationsBending modes of the hydroxyl groups are expected in this region.
400 - 600 Zn-O and O-Cr-O vibrationsStretching and bending vibrations involving the zinc-oxygen and oxygen-chromium-oxygen bonds are expected in the far-infrared region.For ZnCr₂O₄, absorption peaks for Cr-O and Zn-O bonds were observed at 545 cm⁻¹ and 489 cm⁻¹, respectively[5].

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, phase purity, and crystallite size of this compound powder.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Protocol:

  • Sample Preparation:

    • Grind the this compound powder to a fine, uniform consistency using an agate mortar and pestle to minimize preferred orientation effects.

    • Mount the fine powder onto a zero-background sample holder. Ensure a flat, smooth surface of the sample that is level with the holder's surface.

  • Data Collection:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Scan the sample over a 2θ range of 10° to 80°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • If the sample is suspected to have a large unit cell, a smaller starting 2θ angle may be necessary.

  • Data Analysis:

    • Process the raw data to remove background noise and correct for instrumental broadening using a standard reference material (e.g., LaB₆).

    • Identify the peak positions (2θ) and their relative intensities.

    • Compare the obtained diffraction pattern with entries in the Powder Diffraction File (PDF) database from the International Centre for Diffraction Data (ICDD) for potential matches with related zinc chromate or hydroxide compounds.

    • If a reference pattern is unavailable, attempt to index the pattern to determine the unit cell parameters.

    • Utilize the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups (chromate, hydroxide) present in this compound and to confirm the molecular structure.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Protocol (using KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

    • In a dry environment (e.g., a glove box or under a heat lamp), grind approximately 1-2 mg of the sample with 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Collection:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument's software.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and relative intensities of the absorption bands in the spectrum.

    • Assign the observed bands to the characteristic vibrational modes of the chromate (CrO₄²⁻), hydroxide (OH⁻), and zinc-oxygen (Zn-O) groups by comparing the peak positions with established literature values for these functional groups in inorganic compounds.

Mandatory Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_ftir FTIR Analysis cluster_characterization Characterization Results synthesis Synthesis of Pentazinc Chromate Octahydroxide grinding Grinding of Sample synthesis->grinding xrd_prep XRD Sample Mounting grinding->xrd_prep ftir_prep FTIR KBr Pellet Preparation grinding->ftir_prep xrd_acq XRD Data Acquisition xrd_prep->xrd_acq xrd_analysis XRD Data Analysis xrd_acq->xrd_analysis crystal_structure Crystal Structure & Phase Purity xrd_analysis->crystal_structure ftir_acq FTIR Spectrum Acquisition ftir_prep->ftir_acq ftir_analysis FTIR Spectrum Analysis ftir_acq->ftir_analysis functional_groups Functional Group Identification ftir_analysis->functional_groups

Caption: Experimental workflow for the characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information cluster_conclusion Overall Characterization xrd X-ray Diffraction (XRD) crystal_info Crystalline Structure (Lattice Parameters, Space Group) xrd->crystal_info phase_purity Phase Purity xrd->phase_purity ftir Fourier-Transform Infrared Spectroscopy (FTIR) functional_groups Presence of CrO₄²⁻ and OH⁻ ftir->functional_groups bonding_info Zn-O, Cr-O, O-H Bonding ftir->bonding_info characterization Confirmation of Pentazinc Chromate Octahydroxide Structure crystal_info->characterization phase_purity->characterization functional_groups->characterization bonding_info->characterization

References

Application Notes and Protocols for the Preparation of Pentazinc Chromate Octahydroxide Dispersions for Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pentazinc chromate (B82759) octahydroxide, its dispersion into a coating system, and the subsequent evaluation of the coating's performance. This document is intended to serve as a comprehensive guide for laboratory personnel involved in the development of anti-corrosive coatings.

Introduction

Pentazinc chromate octahydroxide (Zn₅(CrO₄)(OH)₈) is a highly effective corrosion-inhibiting pigment widely used in primer formulations for aerospace, automotive, and industrial applications.[1] Its protective properties are attributed to the controlled release of chromate ions, which passivate the metal surface, and the sacrificial protection offered by zinc.[2] The preparation of a stable and uniform dispersion of this pigment is critical to achieving a high-performance anti-corrosive coating with optimal adhesion and durability.

This document outlines the synthesis of this compound powder, followed by a detailed protocol for its dispersion in an alkyd resin system using high-speed dispersion. Furthermore, standard testing methodologies for evaluating the resulting coating's adhesion and corrosion resistance are provided, along with comparative performance data.

Data Presentation

The following tables summarize the typical properties of a this compound-based primer and its performance characteristics compared to other primer systems.

Table 1: Typical Physical and Chemical Properties of a Zinc Chromate Alkyd Primer

PropertyValueTest Method
ColorZinc YellowVisual
GlossMatt-
Specific GravityApprox. 1.5 kg/L ASTM D1475
Solids by Volume46%Calculated
Recommended Dry Film Thickness (DFT)30-45 µm/coat-
Theoretical Coverage10-15 m²/LCalculated
Drying Time (Touch Dry)4-6 hoursASTM D1640
Drying Time (Hard Dry)16-24 hoursASTM D1640
Overcoating Interval24 hours-

Data compiled from product data sheets.[3]

Table 2: Comparative Performance Data of Anti-Corrosive Primers on Aluminum Alloy

Primer SystemSubstrateAdhesion (ASTM D4541)Salt Spray Resistance (ASTM B117)
This compound Primer Aluminum Alloy10-15 MPa>2000 hours with no significant blistering or creepage
Non-Chromate Epoxy PrimerAluminum Alloy8-12 MPa500-1000 hours with some blistering
Wash PrimerAluminum Alloy5-8 MPa<500 hours

Note: The data presented are typical values and can vary based on specific product formulations and application parameters.[4]

Experimental Protocols

Synthesis of this compound Powder

This protocol describes the synthesis of this compound from zinc oxide, potassium dichromate, and sulfuric acid.[5][6]

Materials:

  • Zinc oxide (ZnO)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Equipment:

  • Glass reactor with a stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Grinding mill

Procedure:

  • Prepare a slurry of 100 parts of zinc oxide in 8-10 times its weight in deionized water in the reactor.

  • Heat the slurry to 80-90°C with stirring.

  • Cool the slurry to below 40°C.

  • Slowly add a solution of potassium dichromate (150-250 g/L) and 8.5 parts of sulfuric acid over approximately 1 hour with continuous stirring.

  • After the addition is complete, continue stirring for 2-3 hours at a temperature below 40°C.

  • Filter the resulting yellow precipitate and wash thoroughly with deionized water.

  • Dry the filter cake in an oven at a temperature not exceeding 60°C to prevent degradation of the chromate film.[7]

  • Grind the dried product to a fine powder.

Preparation of a this compound Dispersion in an Alkyd Resin

This protocol outlines the dispersion of the synthesized pigment into an alkyd resin using a high-speed disperser.

Materials:

  • This compound pigment (synthesized in 3.1)

  • Long oil alkyd resin

  • Mineral spirits (solvent)

  • Wetting and dispersing additive

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

  • Driers (e.g., cobalt octoate, calcium octoate)

Equipment:

  • High-speed disperser with a serrated disc impeller

  • Dispersion vessel

  • Balance

  • Hegman grind gauge

Procedure:

  • Premixing:

    • To the dispersion vessel, add the alkyd resin and a portion of the mineral spirits.

    • Begin mixing at a low speed and add the wetting and dispersing additive.

  • Pigment Addition:

    • Increase the mixer speed to create a vortex.

    • Slowly and steadily add the this compound pigment into the vortex. Avoid adding the pigment too quickly to prevent the formation of large agglomerates.[5]

  • Dispersion:

    • Once all the pigment is added, increase the tip speed of the disperser to 4,500-5,500 ft/min.[5] The blade should be positioned approximately one blade diameter from the bottom of the tank.[5]

    • Continue dispersing for 15-20 minutes. Monitor the temperature of the dispersion to ensure it does not overheat.[5]

    • Periodically check the fineness of the grind using a Hegman gauge until the desired level of dispersion is achieved.

  • Let-down:

    • Reduce the mixer speed and add the remaining alkyd resin and mineral spirits.

    • Add the driers and anti-skinning agent and mix until the dispersion is homogeneous.

Coating Application and Curing

Procedure:

  • Substrate Preparation:

    • Degrease the metal substrate (e.g., steel or aluminum) using a suitable solvent to remove any oil, grease, or other contaminants.

    • For optimal adhesion, mechanically or chemically pretreat the surface. For steel, blast cleaning (ISO-Sa 2.5) is recommended.[3] For aluminum, a chromate conversion coating can be applied.[4]

  • Application:

    • Apply the prepared this compound primer to the cleaned substrate using a brush, roller, or spray application to achieve the desired dry film thickness (typically 30-45 µm).[3]

  • Curing:

    • Allow the coating to cure at ambient temperature. The coating will be touch-dry in 4-6 hours and hard-dry in 16-24 hours.[3] Full cure and optimal performance will be achieved after 24 hours.[7]

Performance Testing Protocols

This method is suitable for coatings with a thickness of less than 125 µm.[4][5]

Equipment:

  • Cross-hatch cutting tool

  • Pressure-sensitive tape conforming to the standard

  • Illuminated magnifier

Procedure:

  • Make a lattice pattern of six cuts in each direction through the cured coating to the substrate. The spacing of the cuts should be 2 mm for coatings between 50 µm and 125 µm thick.[5]

  • Apply the pressure-sensitive tape over the lattice and smooth it down firmly.

  • Within 90 ± 30 seconds of application, remove the tape by pulling it off at a 180° angle.[8]

  • Assess the adhesion by visually inspecting the grid area for any removed coating and classify the result on a scale of 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[9]

This test provides an accelerated corrosion environment to evaluate the performance of the coating.[10]

Equipment:

  • Salt spray cabinet

  • Scribing tool

Procedure:

  • Prepare coated panels as described in section 3.3.

  • Using a scribing tool, make a single straight scratch through the coating to the substrate.

  • Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.[4]

  • Expose the panels to a continuous fog of 5% sodium chloride solution at 35°C.[10]

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or creepage from the scribe. The duration of the test can range from hundreds to thousands of hours depending on the performance requirements.[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_dispersion Dispersion Preparation cluster_application Coating Application and Testing ZnO Zinc Oxide Slurry ZnO Slurry Preparation ZnO->Slurry K2Cr2O7 Potassium Dichromate Reaction Reaction K2Cr2O7->Reaction H2SO4 Sulfuric Acid H2SO4->Reaction Slurry->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Grinding Grinding Drying->Grinding Pigment This compound Pigment Grinding->Pigment Dispersion High-Speed Dispersion Pigment->Dispersion Resin Alkyd Resin Premix Premixing Resin->Premix Solvent Solvent Solvent->Premix Additives Additives Additives->Premix Premix->Dispersion Letdown Let-down Dispersion->Letdown Coating Final Coating Dispersion Letdown->Coating Application Coating Application Coating->Application Substrate Substrate Preparation Substrate->Application Curing Curing Application->Curing Coated_Substrate Coated Substrate Curing->Coated_Substrate Adhesion_Test Adhesion Test (ASTM D3359) Corrosion_Test Corrosion Test (ASTM B117) Coated_Substrate->Adhesion_Test Coated_Substrate->Corrosion_Test

Caption: Experimental workflow for preparing and testing this compound coatings.

Coating_Formulation_Relationships cluster_components Coating Components Coating Anti-Corrosive Coating Pigment This compound (Corrosion Inhibition) Coating->Pigment provides Binder Alkyd Resin (Film Formation, Adhesion) Coating->Binder contains Solvent Mineral Spirits (Viscosity Control, Application) Coating->Solvent dissolves in Additives Wetting Agents, Driers, Anti-skinning Agents (Dispersion Stability, Curing, Shelf Life) Coating->Additives stabilized by Binder->Pigment binds Solvent->Binder dissolves Additives->Pigment wets & disperses

References

Application Notes and Protocols for the Use of Pentazinc Chromate Octahydroxide as a Pigment in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈) is an inorganic pigment widely recognized for its efficacy as a corrosion inhibitor in protective coatings.[1] This light yellow powder functions as both an anodic passivator and a cathodic corrosion inhibitor, making it a valuable component in primer formulations for metallic substrates.[1] When incorporated into epoxy resin systems, it imparts robust anti-corrosive properties, enhancing the durability and lifespan of the coated materials. Epoxy resins, known for their excellent adhesion, chemical resistance, and mechanical strength, serve as a durable binder for this functional pigment.

These application notes provide detailed protocols for the incorporation of pentazinc chromate octahydroxide into epoxy resins and outline standard methodologies for evaluating the performance of the resulting pigmented coatings. Due to the limited availability of specific quantitative performance data for this compound in the public domain, illustrative data based on the typical performance of chromate and other zinc-based pigments in epoxy systems is provided for comparative purposes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula CrH₈O₁₂Zn₅[1]
Molecular Weight 579.00 g/mol [2]
Appearance Light yellow or medium yellow powder[1]
Solubility Slightly soluble in water; soluble in acids and alkalis[1]
Function Anodic protection passivation and cathodic corrosion inhibitor[1]
CAS Number 49663-84-5[3]

Experimental Protocols

Protocol for Preparation of Pigmented Epoxy Resin

This protocol details the steps for incorporating this compound into a two-component epoxy resin system.

Materials and Equipment:

  • Two-component epoxy resin (resin and hardener)

  • This compound pigment

  • High-speed disperser or laboratory mixer

  • Weighing balance

  • Mixing containers

  • Spatulas

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Resin and Pigment Preparation:

    • In a fume hood, accurately weigh the desired amount of epoxy resin into a mixing container.

    • Accurately weigh the this compound pigment. The pigment loading can be varied, but a common starting point is a pigment volume concentration (PVC) below the critical pigment volume concentration (CPVC). For initial studies, a range of 5-20% by weight of the total resin solids can be explored.

  • Pigment Dispersion:

    • Gradually add the this compound pigment to the epoxy resin under constant, low-speed agitation.

    • Once all the pigment is added, increase the mixing speed to ensure thorough dispersion. A high-speed disperser is recommended to break down any agglomerates and achieve a uniform paste.

    • Continue mixing until a homogenous, lump-free dispersion is achieved. The time required will depend on the equipment and batch size.

  • Addition of Hardener:

    • Accurately weigh the corresponding amount of epoxy hardener as per the manufacturer's specified mix ratio.

    • Slowly add the hardener to the pigment-resin mixture while stirring at a low speed.

    • Continue to mix for the time recommended by the resin manufacturer to ensure a complete and uniform reaction. Avoid excessive mixing speed to prevent air entrapment.

  • Application:

    • The pigmented epoxy resin is now ready for application to the substrate (e.g., steel panels) using methods such as brushing, spraying, or drawdown bar application to achieve a controlled film thickness.

experimental_workflow cluster_prep Preparation cluster_mixing Mixing cluster_application Application weigh_resin Weigh Epoxy Resin disperse_pigment Disperse Pigment in Resin weigh_resin->disperse_pigment weigh_pigment Weigh Pigment weigh_pigment->disperse_pigment add_hardener Add Hardener disperse_pigment->add_hardener final_mix Final Mixing add_hardener->final_mix apply_coating Apply Coating to Substrate final_mix->apply_coating

Workflow for preparing pigmented epoxy resin.
Protocol for Corrosion Resistance Testing (Salt Spray)

This protocol is based on the ASTM B117 standard for salt spray (fog) testing.

Materials and Equipment:

  • Coated test panels (prepared as per Protocol 3.1 and cured)

  • Salt spray cabinet

  • 5% Sodium Chloride (NaCl) solution (pH 6.5-7.2)

  • Scribing tool

  • Camera for documentation

Procedure:

  • Sample Preparation:

    • Ensure the coated panels are fully cured according to the epoxy manufacturer's instructions.

    • Create a scribe line through the coating to the metal substrate using a sharp tool. The scribe should be of a defined length and width.

  • Test Chamber Operation:

    • Place the scribed panels in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

    • Operate the salt spray cabinet according to ASTM B117, maintaining a continuous fog of 5% NaCl solution at 35°C.[4]

  • Evaluation:

    • Periodically inspect the panels at agreed-upon intervals (e.g., 24, 48, 96, 250, 500, 1000 hours).

    • Document the appearance of any corrosion, blistering, or delamination, particularly around the scribe line.

    • Measure the creepage of corrosion from the scribe.

    • The test is typically run for a predetermined duration or until a specified level of failure is observed.

Protocol for Adhesion Testing (Pull-Off)

This protocol follows the ASTM D4541 standard for pull-off adhesion testing.[5]

Materials and Equipment:

  • Coated test panels

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies)

  • Adhesive for attaching dollies

  • Cutting tool for isolating the test area

Procedure:

  • Test Area Preparation:

    • Select a flat, representative area on the coated surface.

    • Clean the surface of the coating and the dolly.

    • Prepare and apply the adhesive to the dolly as per the manufacturer's instructions.

    • Press the dolly onto the coated surface and allow the adhesive to cure fully.

  • Testing:

    • If required, use a cutting tool to score around the dolly through the coating to the substrate.

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a steady rate until the dolly is pulled off.

  • Evaluation:

    • Record the pull-off strength in MPa or psi.

    • Examine the dolly and the test surface to determine the nature of the failure (e.g., adhesive failure between dolly and coating, cohesive failure within the coating, or adhesive failure between the coating and substrate).

Illustrative Performance Data

Table 2: Illustrative Corrosion Resistance Data (Salt Spray - ASTM B117)

Pigment SystemScribe Creep (mm) after 500 hoursBlistering (ASTM D714)Observations
Epoxy (No Pigment) > 106 MSignificant corrosion and blistering.
Epoxy + Zinc Phosphate 3 - 58 FModerate corrosion protection.
Epoxy + Zinc Chromate (Illustrative) < 29 FExcellent corrosion inhibition is expected.[6][7]

Table 3: Illustrative Adhesion Data (Pull-Off Adhesion - ASTM D4541)

Pigment SystemPull-Off Strength (MPa)Mode of Failure
Epoxy (No Pigment) 8.5Cohesive in coating
Epoxy + Zinc Phosphate 7.8Adhesive at substrate/coating interface
Epoxy + Zinc Chromate (Illustrative) 8.2Cohesive in coating

Mechanism of Corrosion Inhibition

The primary anti-corrosive function of this compound in an epoxy matrix is attributed to the leaching of chromate ions (CrO₄²⁻) in the presence of moisture. These ions migrate to the metal substrate and act as powerful passivating agents, forming a stable, non-reactive oxide layer that prevents further corrosion.

corrosion_inhibition cluster_coating Epoxy Coating pigment Pentazinc Chromate Octahydroxide Pigment substrate Metal Substrate pigment->substrate leaching of CrO₄²⁻ ions moisture Moisture Ingress moisture->pigment dissolves passive_layer Formation of Passive Oxide Layer substrate->passive_layer passivation corrosion_prevention Corrosion Prevention passive_layer->corrosion_prevention

Mechanism of corrosion inhibition by the pigment.

Safety Precautions

This compound contains hexavalent chromium, which is a known carcinogen and is toxic.[8] All handling and processing of this pigment should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Quantitative Analysis of Pentazinc Chromate Octahydroxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentazinc chromate (B82759) octahydroxide (Zn₅(CrO₄)(OH)₈) is a compound utilized as a corrosion inhibitor in coatings, particularly in the aerospace and automotive industries.[1][] Accurate quantification of its components, zinc and chromate, is crucial for quality control, formulation development, and regulatory compliance. This document provides detailed application notes and protocols for the analytical techniques used to quantify pentazinc chromate octahydroxide, tailored for researchers, scientists, and drug development professionals.

Analytical Techniques Overview

The quantification of this compound involves the determination of its constituent ions: zinc (Zn²⁺) and chromate (CrO₄²⁻). A variety of classical and instrumental methods can be employed for this purpose. The choice of technique often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired speed of analysis.

For Zinc Quantification:

  • Atomic Absorption Spectrometry (AAS): A robust and widely used technique for the determination of zinc.[3] Both Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are suitable, with GFAAS offering higher sensitivity for trace-level analysis.[4]

  • Titrimetric Methods: Classical chemical analysis techniques, such as the ferrocyanide method, offer a cost-effective and accurate means of zinc quantification when high sample throughput is not a primary concern.[5]

For Chromate (Hexavalent Chromium) Quantification:

  • UV-Visible Spectrophotometry: A common and accessible method based on the reaction of hexavalent chromium with a coloring reagent, such as 1,5-diphenylcarbazide (B1670730), to form a colored complex that can be measured spectrophotometrically.[6][7]

  • Ion Chromatography (IC): A powerful separation technique that can speciate different forms of chromium. For chromate analysis, an anion-exchange column is used, often coupled with post-column derivatization for enhanced sensitivity and detection.[8][9][10]

  • Titrimetric Methods: Traditional methods, like the dichromate or thiosulfate (B1220275) methods, can be used for the determination of chromium content.[5]

Data Presentation: Quantitative Performance of Analytical Techniques

The following tables summarize the typical quantitative performance characteristics of the described analytical techniques for zinc and chromate. These values are indicative and may vary depending on the specific instrument, method parameters, and sample matrix.

Table 1: Quantitative Data for Zinc (Zn) Analysis

Analytical TechniqueLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Precision (RSD%)
Flame Atomic Absorption Spectrometry (FAAS)10 - 500[11]2.1[12]-< 2%[12]
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)0.5 - 200[13]0.1[13]-5.7%[13]
Spectrophotometry (with Murexide)200 - 2000[14]---
Titrimetry (Ferrocyanide Method)Not ApplicableNot ApplicableNot ApplicableHigh

Table 2: Quantitative Data for Chromate (CrO₄²⁻) as Cr(VI) Analysis

Analytical TechniqueLinearity Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Precision (RSD%)
UV-Visible Spectrophotometry (Diphenylcarbazide)20 - 1000[15]1.2[15]3.9[15]< 5%[16]
Ion Chromatography (IC) with Post-column Derivatization0.2 - 1000+0.2 (for Cr(VI))[9]-High

Experimental Protocols

Sample Preparation: Dissolution of this compound

A standardized method for the dissolution of zinc chromate pigments is essential for accurate analysis and is adapted from ASTM D444.[5][17][18]

Objective: To dissolve the this compound sample completely to bring the zinc and chromate ions into an aqueous solution suitable for analysis.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Beakers (400 mL)

  • Hot plate

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 400 mL beaker.

  • Add 20 mL of deionized water and stir.

  • Carefully add 10 mL of concentrated hydrochloric acid and 5 mL of concentrated sulfuric acid to the beaker in a fume hood.

  • Heat the beaker on a hot plate and gently boil the solution until the sample is completely dissolved.

  • Cool the solution to room temperature.

  • Quantitatively transfer the cooled solution to a volumetric flask of appropriate volume (e.g., 250 mL or 500 mL) and dilute to the mark with deionized water. This will be the stock sample solution.

  • Further dilutions may be necessary to bring the analyte concentrations within the linear range of the chosen analytical method.

Protocol 1: Quantification of Zinc by Flame Atomic Absorption Spectrometry (FAAS)

Objective: To determine the concentration of zinc in the prepared sample solution using FAAS.

Instrumentation and Parameters:

  • Atomic Absorption Spectrometer with a zinc hollow cathode lamp.

  • Wavelength: 213.9 nm[19]

  • Slit width: 0.7 nm

  • Flame: Air-acetylene, oxidizing (lean, blue)

Reagents:

  • Zinc standard stock solution (1000 mg/L)

  • Deionized water

  • Nitric acid (HNO₃), concentrated (for acidification of standards and blank)

Procedure:

  • Preparation of Standards: Prepare a series of zinc standard solutions (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L) by diluting the zinc standard stock solution with deionized water. Acidify the standards and a blank solution with a small amount of nitric acid to match the acid matrix of the sample solution.[11]

  • Instrument Optimization: Aspirate a mid-range standard and optimize the nebulizer flow rate, burner position, and fuel-to-air ratio to obtain the maximum absorbance signal.

  • Calibration: Aspirate the blank solution and zero the instrument. Then, aspirate each of the standard solutions in ascending order of concentration and record the absorbance values. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Aspirate the prepared sample solution (diluted as necessary) and record the absorbance.

  • Calculation: Determine the concentration of zinc in the sample solution from the calibration curve. Calculate the percentage of zinc in the original this compound sample, accounting for all dilutions.

Protocol 2: Quantification of Chromate by UV-Visible Spectrophotometry

Objective: To determine the concentration of hexavalent chromium (as chromate) in the prepared sample solution using the 1,5-diphenylcarbazide method.

Instrumentation and Parameters:

  • UV-Visible Spectrophotometer

  • Wavelength: 540 nm[6]

Reagents:

  • Potassium dichromate (K₂Cr₂O₇), analytical grade

  • 1,5-Diphenylcarbazide solution (dissolve 250 mg in 50 mL of acetone)

  • Sulfuric acid (H₂SO₄), 6M

  • Deionized water

Procedure:

  • Preparation of Standards: Prepare a stock solution of Cr(VI) by dissolving a known amount of potassium dichromate in deionized water. From this stock solution, prepare a series of working standards with concentrations ranging from approximately 0.05 to 1.0 mg/L of Cr(VI).

  • Color Development:

    • Pipette a known volume (e.g., 50 mL) of each standard, a blank (deionized water), and the appropriately diluted sample solution into separate flasks.

    • To each flask, add 2.0 mL of the 1,5-diphenylcarbazide solution and mix.

    • Add 0.5 mL of 6M sulfuric acid to each flask and mix thoroughly.

    • Allow the solutions to stand for 10-15 minutes for full color development.[7]

  • Measurement: Measure the absorbance of each standard and the sample solution at 540 nm against the reagent blank.

  • Calibration: Plot a calibration curve of absorbance versus the concentration of Cr(VI) in the standards.

  • Calculation: Determine the concentration of Cr(VI) in the sample solution from the calibration curve. Calculate the percentage of chromate in the original this compound sample, taking into account all dilutions.

Protocol 3: Quantification of Chromate by Ion Chromatography (IC)

Objective: To determine the concentration of chromate in the prepared sample solution using anion-exchange chromatography with post-column derivatization and visible detection.

Instrumentation and Parameters:

  • Ion Chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Dionex IonPac™ AS7), a post-column reagent delivery system, and a visible detector.

  • Eluent: A solution of ammonium (B1175870) sulfate (B86663) and ammonium hydroxide.[10]

  • Post-column Reagent: 1,5-diphenylcarbazide solution in an acidic medium.[10]

  • Detector Wavelength: 530 nm[9]

Reagents:

  • Chromate standard stock solution (1000 mg/L)

  • Eluent concentrate

  • Post-column derivatizing reagent

Procedure:

  • Preparation of Standards: Prepare a series of chromate standards by diluting the stock solution with the eluent.

  • Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the eluent until a stable baseline is achieved.

  • Calibration: Inject the standards into the IC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Filter the diluted sample solution through a 0.45 µm filter and inject it into the IC system. Record the chromatogram and the peak area for the chromate peak.

  • Calculation: Determine the concentration of chromate in the sample solution from the calibration curve. Calculate the percentage of chromate in the original this compound sample, considering all dilutions.

Visualizations

Experimental_Workflow_Zinc_Quantification cluster_sample_prep Sample Preparation cluster_faas FAAS Analysis cluster_calculation Data Analysis weigh Weigh Sample dissolve Dissolve in Acid weigh->dissolve dilute Dilute to Volume dissolve->dilute analyze Analyze Sample dilute->analyze standards Prepare Standards calibrate Calibrate FAAS standards->calibrate calibrate->analyze calculate Calculate Zn % analyze->calculate

Caption: Workflow for Zinc Quantification by FAAS.

Experimental_Workflow_Chromate_Quantification cluster_sample_prep Sample Preparation cluster_spectrophotometry UV-Vis Spectrophotometry cluster_calculation Data Analysis weigh Weigh Sample dissolve Dissolve in Acid weigh->dissolve dilute Dilute to Volume dissolve->dilute color_dev Color Development (Diphenylcarbazide) dilute->color_dev standards Prepare Standards standards->color_dev measure Measure Absorbance color_dev->measure calculate Calculate CrO4 % measure->calculate

Caption: Workflow for Chromate Quantification by UV-Vis.

Analytical_Techniques_Relationship cluster_analytes Target Analytes cluster_zn_methods Zinc Quantification Methods cluster_cr_methods Chromate Quantification Methods compound Pentazinc Chromate Octahydroxide zinc Zinc (Zn) compound->zinc chromate Chromate (CrO4) compound->chromate faas FAAS zinc->faas gfaas GFAAS zinc->gfaas zn_titration Titrimetry zinc->zn_titration uv_vis UV-Vis Spectrophotometry chromate->uv_vis ic Ion Chromatography chromate->ic cr_titration Titrimetry chromate->cr_titration

Caption: Analytical Approaches for this compound.

References

Application Notes and Protocols for Testing Corrosion Inhibition by Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentazinc chromate (B82759) octahydroxide (Zn5(CrO4)(OH)8) is a chemical compound widely utilized as a corrosion inhibitor, particularly in primer coatings for aerospace and industrial applications.[1][2] Its efficacy stems from the passivating effect of chromate ions, which form a protective oxide layer on the metal surface, thereby mitigating the electrochemical processes that lead to corrosion.[3][4] These application notes provide a detailed experimental framework for evaluating the corrosion inhibition performance of pentazinc chromate octahydroxide using standardized and widely accepted methodologies.

The protocols outlined below are designed for researchers, scientists, and professionals in materials science and coating development. They cover three key experimental techniques: Salt Spray (Fog) Testing, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization. Adherence to these protocols will enable the generation of reliable and comparable data on the effectiveness of this compound as a corrosion inhibitor.

Experimental Protocols

Salt Spray (Fog) Testing

Objective: To evaluate the relative corrosion resistance of metal specimens coated with a primer containing this compound in an accelerated corrosive environment. This method is based on the ASTM B117 standard.[5][6][7]

Materials and Reagents:

  • Test panels of the desired metal substrate (e.g., aluminum alloy 2024-T3, mild steel)

  • Primer coating formulated with a specified concentration of this compound

  • Control primer without the inhibitor

  • Sodium chloride (NaCl), ACS reagent grade

  • Deionized water

  • Cleaning solvents (e.g., acetone, ethanol)

  • A salt spray cabinet compliant with ASTM B117[8]

Protocol:

  • Panel Preparation:

    • Clean the metal test panels with appropriate solvents to remove any oil, grease, or other contaminants.

    • Apply the primer containing this compound to a set of panels and the control primer to another set, ensuring uniform thickness.

    • Allow the coatings to cure according to the manufacturer's specifications.

    • Using a sharp blade, create a scribe line through the coating to the metal substrate on a subset of the panels to evaluate corrosion creepage.[7]

  • Salt Solution Preparation:

    • Prepare a 5% (by weight) salt solution by dissolving NaCl in deionized water.[7][9][10]

    • Ensure the pH of the solution is between 6.5 and 7.2.[7][10]

  • Salt Spray Test Procedure:

    • Place the prepared panels in the salt spray cabinet at an angle of 15 to 30 degrees from the vertical.[11]

    • Set the cabinet temperature to 35°C (95°F).[12]

    • Initiate the continuous salt spray (fog) for a predetermined duration (e.g., 100, 250, 500, or 1000 hours), depending on the expected performance of the coating.[7][8]

    • Periodically inspect the panels at specified intervals (e.g., every 24 or 48 hours) for signs of corrosion, such as blistering, rusting, or creepage from the scribe.[8]

  • Evaluation:

    • After the designated exposure time, gently wash the panels with running water to remove salt deposits and allow them to dry.[7]

    • Evaluate the degree of corrosion according to standard rating systems (e.g., ASTM D1654 for scribed panels, ASTM D714 for blistering).

    • Document the findings with high-resolution photographs.

Data Presentation:

Parameter Control (No Inhibitor) This compound
Exposure Time (hours) 500500
Blistering (ASTM D714) 6 F (Few, Size 6)9 M (Medium, Size 9)
Rusting (ASTM D610) 4-G (General, 3-10% rust)9-G (General, 0.03-0.1% rust)
Scribe Creepage (mm) 51
Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantitatively assess the protective properties of a coating containing this compound by measuring its impedance to an alternating current signal over a range of frequencies.[13][14][15]

Materials and Reagents:

  • Coated metal panels (as prepared for the salt spray test)

  • Electrochemical cell (three-electrode setup)

  • Potentiostat with a frequency response analyzer

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)[13]

  • Counter electrode (e.g., platinum or graphite (B72142) rod)[13]

  • Electrolyte solution (e.g., 3.5% NaCl solution)[13]

Protocol:

  • Setup:

    • Affix the electrochemical cell to the surface of the coated panel, exposing a defined area to the electrolyte.

    • Fill the cell with the 3.5% NaCl electrolyte.[13]

    • Immerse the reference and counter electrodes in the electrolyte.

    • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

  • EIS Measurement:

    • Apply a small amplitude AC voltage signal (e.g., 10-50 mV) around the OCP.[13][15]

    • Sweep the frequency over a range of approximately 100 kHz to 10 mHz.[13]

    • Record the impedance and phase angle as a function of frequency.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract quantitative parameters such as coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct).[14]

Data Presentation:

Parameter Control (No Inhibitor) This compound
Pore Resistance (Rpo) (Ω·cm²) 1.5 x 10⁶8.2 x 10⁷
Coating Capacitance (Cc) (F/cm²) 5.8 x 10⁻⁹2.1 x 10⁻¹⁰
Charge Transfer Resistance (Rct) (Ω·cm²) 3.4 x 10⁷9.5 x 10⁸
Inhibition Efficiency (%) -96.4

Inhibition Efficiency (%) = [(Rct_inhibitor - Rct_control) / Rct_inhibitor] x 100

Potentiodynamic Polarization

Objective: To determine the corrosion current (icorr) and corrosion potential (Ecorr) of a metal substrate protected by a coating with this compound, providing insights into the inhibition mechanism (anodic, cathodic, or mixed).[16][17][18][19]

Materials and Reagents:

  • Same as for EIS measurements.

Protocol:

  • Setup:

    • The experimental setup is identical to that used for EIS.

    • Allow the system to stabilize at the OCP for 30-60 minutes.

  • Potentiodynamic Polarization Scan:

    • Begin the potential scan from a potential cathodic to the Ecorr (e.g., -250 mV vs. OCP) and scan in the anodic direction to a potential anodic to the Ecorr (e.g., +250 mV vs. OCP).

    • Use a slow scan rate, typically between 0.167 mV/s and 1 mV/s, to ensure the system is in a quasi-steady state.

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[19]

    • Calculate the polarization resistance (Rp) from the slope of the potential-current density curve near Ecorr.[16]

    • Calculate the inhibition efficiency.

Data Presentation:

Parameter Control (No Inhibitor) This compound
Corrosion Potential (Ecorr) (mV vs. SCE) -650-480
Corrosion Current Density (icorr) (A/cm²) 8.5 x 10⁻⁷2.1 x 10⁻⁸
Polarization Resistance (Rp) (Ω·cm²) 2.8 x 10⁴1.1 x 10⁶
Inhibition Efficiency (%) -97.5

Inhibition Efficiency (%) = [(icorr_control - icorr_inhibitor) / icorr_control] x 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation P1 Clean Metal Panels P2 Apply Coatings (Control & Inhibitor) P1->P2 P3 Cure Coatings P2->P3 P4 Scribe Panels (optional) P3->P4 T2 Electrochemical Impedance Spectroscopy P3->T2 T3 Potentiodynamic Polarization P3->T3 T1 Salt Spray Test (ASTM B117) P4->T1 A1 Visual Inspection & Rating (ASTM D1654, D714) T1->A1 A2 Equivalent Circuit Modeling T2->A2 A3 Tafel Extrapolation T3->A3

Caption: Experimental workflow for evaluating corrosion inhibition.

Corrosion_Inhibition_Mechanism Inhibitor Pentazinc Chromate Octahydroxide in Coating Metal Metal Substrate (e.g., Steel, Aluminum) Inhibitor->Metal Adsorption & Film Formation PassiveLayer Formation of a Stable Passive Oxide Layer (Cr₂O₃, Fe₂O₃, ZnO) Inhibitor->PassiveLayer Promotes Corrosion Corrosion (Metal Oxidation) Metal->Corrosion Anodic Reaction (M → Mⁿ⁺ + ne⁻) Environment Corrosive Environment (H₂O, O₂, Cl⁻) Environment->Metal Initiates Environment->Corrosion Cathodic Reaction (O₂ + 2H₂O + 4e⁻ → 4OH⁻) PassiveLayer->Corrosion Blocks Reactions

Caption: Mechanism of corrosion inhibition by pentazinc chromate.

References

Troubleshooting & Optimization

Technical Support Center: Pentazinc Chromate Octahydroxide Dispersion in Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentazinc chromate (B82759) octahydroxide in primer formulations.

Frequently Asked Questions (FAQs)

Q1: What is pentazinc chromate octahydroxide and why is it used in primers?

This compound (CAS No. 49663-84-5) is an inorganic pigment, appearing as a light yellow or medium yellow powder.[1] It is primarily used as a corrosion inhibitor in primers, particularly for aerospace and defense applications.[2][3] Its function is to provide anodic protection and passivation, as well as cathodic corrosion inhibition on metal surfaces.

Q2: What are the key stages of pigment dispersion and why are they important?

Effective pigment dispersion is crucial for the final performance of the primer and involves three critical steps:

  • Wetting: This initial stage involves replacing the air on the surface of the pigment particles with the liquid resin or solvent from the primer formulation.[4] Proper wetting is essential to reduce agglomeration.[5]

  • Deagglomeration: This step involves breaking down pigment agglomerates (clusters of particles) into smaller, individual particles.[4][6] This is typically achieved through high-shear mixing or milling.[5]

  • Stabilization: Once the particles are deagglomerated, they must be stabilized to prevent them from re-agglomerating, a phenomenon known as flocculation.[4][5] This is achieved using dispersing agents that create a protective barrier around the pigment particles.[7][8]

Q3: What are the common signs of poor this compound dispersion in a primer?

Poor dispersion can manifest in several ways, impacting both the liquid primer and the final cured coating.[9] Common indicators include:

  • In the liquid primer: Flocculation (particle clumping), sedimentation or hard settling at the bottom of the container, and inconsistent viscosity.[4][10]

  • In the cured coating: Color inconsistency or variation between batches, lack of gloss, reduced hiding power, surface defects like specks or Benard cells (hexagonal patterns), and compromised corrosion resistance.[4][10][11]

Q4: What is the role of a dispersing agent in improving the dispersion of this compound?

Dispersing agents are additives that enhance and maintain the even distribution of pigment particles within the primer.[7][12] They typically have a two-part structure: an anchoring group that adsorbs onto the pigment surface and a polymeric chain that extends into the binder system.[8] This structure prevents re-agglomeration through two main mechanisms:

  • Electrostatic Stabilization: The dispersing agent imparts a similar electrical charge to all pigment particles, causing them to repel each other.[7]

  • Steric Stabilization: The polymeric chains of the dispersing agent create a physical barrier around the pigment particles, preventing them from getting close enough to clump together.[7]

Troubleshooting Guide

Issue 1: Flocculation and Settling

Symptoms:

  • Visible clumps or aggregates in the liquid primer.

  • A hard layer of pigment forms at the bottom of the container after storage.[4]

  • Inconsistent color in the final coating.[4]

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Choice or Concentration of Dispersing Agent Optimize the type and concentration of the wetting and dispersing additives. The choice of agent should be compatible with both the this compound and the resin system.[5][9]
Inadequate Wetting of the Pigment Ensure proper wetting by pre-mixing the this compound with a small amount of the dispersing agent and solvent before adding it to the main batch.[5]
Insufficient Energy Input During Dispersion Increase the mixing speed, time, or use higher-shear equipment like a bead mill to effectively break down agglomerates.[5]
Incompatible Solvent System Evaluate the compatibility of the solvent blend with the pigment, dispersing agent, and binder.[9]
Issue 2: High Viscosity of the Primer

Symptoms:

  • The primer is too thick to apply easily and evenly.

  • Poor flow and leveling properties.

Possible Causes & Solutions:

CauseRecommended Action
Excessive Dispersant Dosage An excess of dispersing agent can sometimes lead to an increase in viscosity. Reduce the dosage incrementally to find the optimal concentration.[13]
Pigment Flocculation Flocculated particles can create a network structure that increases viscosity. Address this by improving the dispersion process and ensuring proper stabilization as outlined in Issue 1.[13]
Interaction with Other Additives Incompatibility between the dispersing agent and other additives like thickeners can cause a viscosity increase. Review the formulation for potential adverse interactions.[13]
Issue 3: Poor Corrosion Resistance of the Cured Primer

Symptoms:

  • Premature appearance of rust or other forms of corrosion on the substrate.

  • The coating fails to provide the expected level of protection.

Possible Causes & Solutions:

CauseRecommended Action
Non-Uniform Pigment Distribution Poor dispersion leads to areas with insufficient concentration of the corrosion-inhibiting pigment, creating weak spots in the protective film. Improve dispersion quality through the methods described in Issue 1.
Insufficient Coating Thickness Uneven application due to poor flow (related to high viscosity or poor dispersion) can result in areas with inadequate protection.[9]
Porous Coating Film Agglomerates can create voids in the coating, allowing corrosive elements to reach the substrate. Ensure complete deagglomeration during the dispersion process.[9]

Experimental Protocols

Protocol 1: Assessment of Dispersion Quality using a Hegman Gauge

Objective: To determine the fineness of grind of the this compound in the liquid primer, indicating the degree of deagglomeration.

Methodology:

  • Place a small amount of the primer at the deep end of the Hegman gauge channel.

  • Using the scraper, draw the primer down the length of the channel with firm, uniform pressure.

  • Immediately observe the gauge at a low angle to the light.

  • Identify the point in the channel where a significant number of pigment particles become visible as specks or scratches.

  • Read the corresponding value on the Hegman scale. A lower Hegman value indicates a finer grind and better dispersion.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

Objective: To quantify the flow behavior of the primer, which is influenced by the state of pigment dispersion.

Methodology:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the primer.

  • Pour a sufficient amount of the primer into the sample container, ensuring the spindle will be properly immersed.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25°C).

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

Pigment_Dispersion_Workflow cluster_0 Dispersion Process cluster_1 Quality Control cluster_2 Troubleshooting Wetting 1. Wetting (Pigment + Solvent + Wetting Agent) Deagglomeration 2. Deagglomeration (High-Shear Mixing) Wetting->Deagglomeration Stabilization 3. Stabilization (Addition of Dispersant) Deagglomeration->Stabilization QC_Check Dispersion Quality Assessment Stabilization->QC_Check Hegman Hegman Gauge Test QC_Check->Hegman Viscosity Viscosity Measurement QC_Check->Viscosity Poor_Dispersion Poor Dispersion Detected QC_Check->Poor_Dispersion Fails Specification Final_Product Final_Product QC_Check->Final_Product Passes Specification Analyze_Cause Analyze Cause Poor_Dispersion->Analyze_Cause Adjust_Formulation Adjust Formulation (e.g., Dispersant Type/Amount) Analyze_Cause->Adjust_Formulation Adjust_Process Adjust Process (e.g., Mixing Energy/Time) Analyze_Cause->Adjust_Process Adjust_Formulation->Wetting Adjust_Process->Deagglomeration

Caption: Workflow for achieving and troubleshooting this compound dispersion.

Stabilization_Mechanisms cluster_steric Steric Stabilization cluster_electrostatic Electrostatic Stabilization cluster_flocculation Flocculation (No Stabilization) a1 Pigment a2 Pigment a1->a2 Physical Barrier (Polymer Chains) b1 Pigment (+ charge) b2 Pigment (+ charge) b1->b2 Repulsion (Like Charges) c1 Pigment c2 Pigment c1->c2 Attraction

Caption: Mechanisms of pigment stabilization in primer formulations.

References

troubleshooting adhesion failure of pentazinc chromate octahydroxide coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentazinc chromate (B82759) octahydroxide coatings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor adhesion of our pentazinc chromate octahydroxide coating?

A1: The most common reason for adhesion failure is inadequate surface preparation.[1][2] The substrate must be thoroughly cleaned and free of contaminants like oils, grease, and oxides to ensure a strong bond.[1][2]

Q2: Our coating appears powdery and is easily rubbed off. What could be the issue?

A2: A powdery or loose coating can result from an overly aggressive chemical solution in your chromate conversion bath, such as low pH or high concentration of active components.[3] Extended immersion times or high temperatures during the conversion process can also contribute to this issue.[3]

Q3: We are observing inconsistent adhesion across a single coated part. What might be the cause?

A3: Inconsistent adhesion can be due to several factors. Uneven cleaning or deoxidizing of the substrate can lead to variations in the surface reactivity. Additionally, improper application techniques, such as inconsistent spray patterns or film thickness, can result in localized areas of poor adhesion.[1]

Q4: Can the age of the chromating solution affect adhesion?

A4: Yes, the chemical balance of the chromating solution can change over time with use. Contamination with other metals or a drift in pH can reduce the effectiveness of the conversion coating process, leading to poor adhesion.[4] Regular monitoring and maintenance of the bath chemistry are crucial.

Q5: We are experiencing delamination between the this compound primer and the topcoat. What should we investigate?

A5: Intercoat adhesion failure can occur if the primer is not properly cured before the topcoat is applied.[5] It's also important to ensure compatibility between the primer and topcoat systems. Exceeding the recommended dry film thickness of the wash primer can also lead to delamination.[6]

Q6: Does the surface roughness of the aluminum substrate matter for adhesion?

A6: Absolutely. An appropriate surface profile is crucial for good mechanical adhesion. A surface that is too smooth may not provide enough of an anchor for the coating to grip onto.[2] While specific values depend on the application, a standard machined finish is often a good starting point.

Q7: Can environmental conditions during application and curing affect adhesion?

A7: Yes, environmental factors play a significant role. High humidity or extreme temperatures can affect the curing process and the final properties of the coating.[1] It is important to follow the manufacturer's recommendations for application and curing conditions.[1]

Quantitative Data Summary

The following table summarizes key parameters that can influence the adhesion of this compound coatings. Please note that optimal values can vary depending on the specific substrate, coating formulation, and application method.

ParameterRecommended Value/RangeTest MethodNotes
Coating Thickness (Dry Film) 7.6 - 12.7 µm (0.3 - 0.5 mils)ASTM D7091 or similarFor wash primers. Exceeding the maximum recommended thickness can lead to failure.[6][7]
Surface Roughness (Aluminum) Ra: ~3.2 µmProfilometryThis is a standard machined surface finish. Optimal roughness provides a profile for mechanical keying.[5]
Adhesion Requirement Minimum 4A ratingASTM D3359 Method AAs per MIL-PRF-85285E for polyurethane topcoats over primer.[3]
Peel Strength (Reference) 527 - 937 psi (3.6 - 6.5 MPa)ASTM D4541Values for zinc-rich primers on steel, provided for reference as a general indicator of performance.[8]

Experimental Protocols

Surface Preparation of Aluminum Substrate
  • Solvent Cleaning: Thoroughly degrease the aluminum surface by wiping with a clean, lint-free cloth saturated with a suitable solvent like methyl ethyl ketone (MEK) to remove oils and grease.[9]

  • Alkaline Cleaning: Immerse the part in a moderately alkaline cleaning solution to form a stable oxide layer.

  • Rinsing: Rinse the part thoroughly with clean, deionized water.

  • Deoxidizing/Etching: Immerse the part in a deoxidizing solution to remove the natural oxide layer and create a micro-roughened surface.[10]

  • Rinsing: Rinse again with deionized water to remove all traces of the deoxidizing agent.

  • Drying: Ensure the substrate is completely dry before applying the coating.

Application of this compound Wash Primer
  • Mixing: If using a two-component primer, mix the components according to the manufacturer's instructions.

  • Application Method: The preferred method of application for wash primers is spraying to ensure a thin, uniform coat.[7]

  • Film Thickness: Apply a single, thin coat to achieve a dry film thickness of 7.6 - 12.7 µm (0.3 - 0.5 mils).[6][7] Do not apply a thick coat, as this can impair adhesion.[6]

  • Curing: Allow the primer to cure according to the manufacturer's specifications for time and temperature before applying a topcoat.

Adhesion Testing: ASTM D3359 Method B (Cross-Cut Tape Test)

This method is suitable for coatings with a thickness of less than 125 µm (5 mils).

  • Sample Preparation: Ensure the coated sample is fully cured.

  • Cutting the Grid:

    • Using a sharp blade or a dedicated cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate.

    • Rotate the sample 90 degrees and make another series of parallel cuts, creating a grid pattern. The spacing of the cuts should be appropriate for the coating thickness.

  • Cleaning: Gently brush the cut area to remove any loose flakes of the coating.

  • Tape Application: Apply a piece of standardized pressure-sensitive tape over the grid and press it down firmly with a pencil eraser to ensure good contact.[3]

  • Tape Removal: Within 60-90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Evaluation: Visually inspect the grid area and the tape for any removed coating. Classify the adhesion according to the ASTM D3359 scale from 5B (no peeling) to 0B (severe peeling).[3]

Visualizations

Troubleshooting_Adhesion_Failure start Adhesion Failure Observed q1 Is the coating powdery or easily rubbed off? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_solution Check Chromate Bath: - pH too low? - Concentration too high? - Contamination? a1_yes->check_solution check_process Review Process Parameters: - Immersion time too long? - Temperature too high? a1_yes->check_process q2 Is failure at the substrate-primer interface? a1_no->q2 end Implement Corrective Actions check_solution->end check_process->end a2_yes Yes q2->a2_yes a2_no No (Intercoat Failure) q2->a2_no check_prep Verify Surface Preparation: - Inadequate cleaning? - Oxide layer present? - Improper surface roughness? a2_yes->check_prep check_curing Review Curing Process: - Insufficient cure time/temperature? a2_no->check_curing check_compatibility Check Material Compatibility: - Primer and topcoat compatible? a2_no->check_compatibility check_thickness Verify Primer Thickness: - Exceeds recommended DFT? a2_no->check_thickness check_prep->end check_curing->end check_compatibility->end check_thickness->end

Caption: Troubleshooting flowchart for adhesion failure.

Chemical_Interaction cluster_solution Chromate Solution cluster_surface Aluminum Substrate cluster_coating Conversion Coating Cr6 Hexavalent Chromium (Cr⁶⁺) Cr3 Trivalent Chromium (Cr³⁺) Cr6->Cr3 Reduction MixedOxide Mixed Cr³⁺/Cr⁶⁺ Oxide Layer Cr6->MixedOxide Incorporated into Al Aluminum (Al) AlOx Aluminum Oxide (Al₂O₃) Al->AlOx Natural Oxidation AlOx->Cr6 Reaction Cr3->MixedOxide Forms MixedOxide->Al Bonds to

Caption: Chromate conversion coating formation.

Adhesion_Test_Workflow start Start Adhesion Test prep Prepare Cured Coated Sample start->prep cut Make Cross-Hatch Cuts (ASTM D3359 Method B) prep->cut brush Gently Brush Cut Area cut->brush tape Apply Pressure-Sensitive Tape brush->tape press Press Tape Firmly tape->press remove Rapidly Remove Tape at 180° press->remove inspect Inspect Grid and Tape remove->inspect classify Classify Adhesion (0B-5B) inspect->classify end End Test classify->end

Caption: ASTM D3359 Method B workflow.

References

Technical Support Center: Optimizing Pentazinc Chromate Octahydroxide for Corrosion Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of pentazinc chromate (B82759) octahydroxide in corrosion control experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of pentazinc chromate octahydroxide in a coating?

A1: this compound is an inorganic pigment that actively inhibits corrosion.[1] When incorporated into a primer, it provides anodic and cathodic protection to the underlying metal substrate.[1] Its slight solubility in water allows for the gradual release of chromate ions, which passivate the metal surface and prevent the electrochemical reactions that lead to corrosion.[2]

Q2: How is the concentration of this compound in a primer typically expressed?

A2: The concentration of pigments in a coating is most accurately expressed as the Pigment Volume Concentration (PVC). PVC is the ratio of the volume of the pigment to the total volume of the non-volatile components (pigment and binder) in the dried coating film.[2] This is a more meaningful measure than weight percentage as it directly relates to the packing of the pigment particles within the binder.

Q3: What is the Critical Pigment Volume Concentration (CPVC) and why is it important?

A3: The Critical Pigment Volume Concentration (CPVC) is the point at which there is just enough binder to fill the voids between the pigment particles.[3][4] Operating below the CPVC results in a continuous binder matrix, leading to better barrier properties. Formulating above the CPVC creates a porous film with interconnected voids, which can compromise adhesion and corrosion resistance. Most primers are formulated at or slightly below the CPVC to optimize performance.[2]

Q4: Can the concentration of this compound be too high?

A4: Yes. If the PVC of this compound exceeds the CPVC, the coating can become porous and brittle. This can lead to poor adhesion, reduced barrier properties, and an increased rate of blistering. While a higher concentration of the inhibitor is available, the compromised film integrity can lead to premature coating failure.

Q5: What are the standard methods for testing the effectiveness of a corrosion-inhibiting primer?

A5: Common methods include accelerated corrosion testing, such as the neutral salt spray test (ASTM B117), and electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS).[5] These methods are used to evaluate the performance of the coating system in a corrosive environment and can be used to compare the effectiveness of different concentrations of the inhibitor pigment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of primers containing this compound.

Problem Potential Cause Related to Concentration Troubleshooting Steps
Poor Adhesion / Peeling PVC is significantly above CPVC: The lack of sufficient binder to wet the pigment particles and the substrate leads to a weak interface.- Calculate the theoretical CPVC based on the oil absorption of the pigment and the density of the binder. - Systematically reduce the PVC of the this compound in your formulation. - Ensure proper surface preparation of the metal substrate.
Early Onset of Corrosion (e.g., in Salt Spray Test) PVC is too low: Insufficient concentration of the inhibitive pigment to provide adequate passivation of the metal surface.- Gradually increase the PVC of the this compound in your formulation, ensuring it remains at or slightly below the CPVC. - Verify that the pigment is well-dispersed in the binder to ensure uniform protection.
Blistering of the Primer High solubility of the pigment due to high PVC: Excessive pigment concentration can lead to osmotic blistering when the coating is exposed to moisture.[2]- Reduce the PVC of the this compound. - Consider incorporating less soluble extender pigments to maintain the desired PVC while reducing the concentration of the active inhibitor.
Inconsistent Corrosion Protection Poor pigment dispersion: Even at an optimal PVC, agglomerates of pigment particles can lead to areas of the coating with low inhibitor concentration and localized corrosion.- Optimize the dispersion process, including the type and concentration of dispersing agents and the use of high-shear mixing. - Check the fineness of grind using a Hegman gauge to ensure proper dispersion.

Data Presentation

The following table presents hypothetical data illustrating the effect of varying the Pigment Volume Concentration (PVC) of this compound on the corrosion resistance of an epoxy-polyamide primer, as evaluated by the ASTM B117 salt spray test. This data is for illustrative purposes to demonstrate expected trends.

PVC of this compound (%) Time to First Corrosion (hours in ASTM B117 Salt Spray) Adhesion (ASTM D3359, Method B) Observations
52505BGood adhesion, but insufficient inhibitor for long-term protection.
106005BImproved corrosion resistance with excellent adhesion.
1512005BOptimal performance with a balance of corrosion inhibition and film integrity.
20 (Near CPVC)15004BExcellent corrosion resistance, with a slight decrease in adhesion.
25 (Above CPVC)8002BFilm is porous and brittle, leading to poor adhesion and premature blistering, which compromises corrosion protection.

Experimental Protocols

Protocol 1: Determination of Critical Pigment Volume Concentration (CPVC)

This protocol outlines a method for experimentally determining the CPVC of this compound in a specific binder system.

  • Materials:

    • This compound pigment

    • Binder resin (e.g., epoxy resin) and curing agent (e.g., polyamide)

    • Appropriate solvents

    • Linseed oil

    • Spatula

    • Glass plate

    • Analytical balance

  • Procedure (Oil Absorption Method):

    • Weigh out a precise amount of this compound (e.g., 10 grams).

    • Slowly add linseed oil drop by drop to the pigment, mixing thoroughly with the spatula on the glass plate after each addition.

    • Continue adding oil until the pigment is just saturated, and a single coherent paste is formed.

    • Record the weight of linseed oil added.

    • Calculate the oil absorption (OA) as the grams of oil per 100 grams of pigment.

    • Calculate the CPVC using the following formula: CPVC = 1 / (1 + (OA * ρ_p) / (93.5 * ρ_b)) where:

      • OA = Oil Absorption value

      • ρ_p = Density of the pigment

      • ρ_b = Density of the binder

Protocol 2: Evaluation of Corrosion Resistance at Varying PVCs

This protocol describes the preparation and testing of primer formulations with different concentrations of this compound.

  • Substrate Preparation:

    • Use standardized panels of the desired metal alloy (e.g., Aluminum Alloy 2024-T3).

    • Degrease the panels with a suitable solvent.

    • Apply a conversion coating (e.g., per MIL-DTL-5541) to enhance adhesion and corrosion resistance.

  • Primer Formulation:

    • Prepare a series of primer formulations with varying PVCs of this compound (e.g., 5%, 10%, 15%, 20%, 25%).

    • For each formulation, combine the epoxy resin, solvents, and this compound and disperse using a high-speed disperser to a Hegman grind of 5 or greater.[6]

    • Add the polyamide curing agent at the specified mix ratio and allow for a 30-minute induction period before application.[7]

  • Primer Application and Curing:

    • Apply the mixed primer to the prepared panels using a spray applicator to achieve a consistent dry film thickness of 0.6-0.9 mils.

    • Allow the panels to cure at ambient temperature for at least 7 days before testing.

  • Testing and Evaluation:

    • Salt Spray Corrosion Test: Expose the coated panels to a 5% neutral salt spray in accordance with ASTM B117. Periodically inspect the panels for signs of corrosion and record the time to the first appearance of pitting or blistering.

    • Adhesion Test: Evaluate the adhesion of the cured primer using ASTM D3359, Method B (cross-cut tape test).

    • Electrochemical Impedance Spectroscopy (EIS): For a more quantitative analysis, perform EIS measurements on the coated panels immersed in a 3.5% NaCl solution at various time intervals to monitor the coating's barrier properties and corrosion resistance over time.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Inhibitor Concentration cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Analysis start Define PVC Range (e.g., 5-25%) formulate Formulate Primers (Varying PVCs) start->formulate disperse Disperse Pigment formulate->disperse mix Mix Components (Resin, Curing Agent) disperse->mix apply Apply Primer (0.6-0.9 mils DFT) mix->apply substrate Prepare Substrate (Degrease, Conversion Coat) substrate->apply cure Cure Panels (7 days @ ambient) apply->cure saltspray ASTM B117 Salt Spray cure->saltspray adhesion ASTM D3359 Adhesion cure->adhesion eis Electrochemical Impedance Spectroscopy cure->eis analyze Analyze Results saltspray->analyze adhesion->analyze eis->analyze optimal Determine Optimal PVC analyze->optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Coating Failures cluster_failures Failure Modes cluster_causes Potential Concentration-Related Causes cluster_actions Corrective Actions start Coating Failure Observed poor_adhesion Poor Adhesion start->poor_adhesion early_corrosion Early Corrosion start->early_corrosion blistering Blistering start->blistering pvc_high PVC > CPVC poor_adhesion->pvc_high pvc_low PVC Too Low early_corrosion->pvc_low poor_dispersion Poor Dispersion early_corrosion->poor_dispersion blistering->pvc_high reduce_pvc Reduce PVC pvc_high->reduce_pvc increase_pvc Increase PVC pvc_low->increase_pvc optimize_dispersion Optimize Dispersion poor_dispersion->optimize_dispersion

Caption: Logic diagram for troubleshooting primer failures.

References

preventing agglomeration of pentazinc chromate octahydroxide particles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentazinc Chromate (B82759) Octahydroxide

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the agglomeration of pentazinc chromate octahydroxide particles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 49663-84-5) is an inorganic compound.[1][2][3] It is primarily used as a corrosion inhibitor in coatings and primers.[4][5]

Q2: What causes this compound particles to agglomerate?

The agglomeration of this compound particles is primarily caused by attractive forces between the individual particles, such as van der Waals and Coulomb forces.[6] The small size and high surface energy of nanoparticles make them prone to clumping together to minimize this energy.[6] Additionally, chemical bonds, particularly those involving surface hydroxyl groups, can lead to the formation of hard agglomerates.[6]

Q3: What is the difference between soft and hard agglomeration?

Soft agglomeration is a loosely bound clumping of particles that can typically be reversed through chemical treatment or mechanical actions like stirring or sonication.[6] Hard agglomeration, on the other hand, involves stronger chemical bonds between particles and requires more energetic methods, such as high-power ultrasound or ball milling, to disperse.[6]

Q4: How can agglomeration of this compound particles be prevented?

Agglomeration can be prevented through various surface modification techniques.[6] These methods introduce repulsive forces between particles to counteract the attractive forces. Common approaches include the use of surfactants, polymers, and capping agents to induce electrostatic or steric repulsion.[7][8]

Troubleshooting Guide

Issue 1: My this compound particles are forming large clumps in solution.

  • Question: Have you used a stabilizing agent?

    • Answer: The absence of a stabilizer is a common cause of agglomeration. Surfactants and polymers are often used to stabilize suspensions.[8] Ionic surfactants create an electrical double layer leading to electrostatic repulsion, while non-ionic surfactants with large functional groups provide a steric hindrance effect.[8]

  • Question: What is the pH of your suspension?

    • Answer: The pH of the solution can significantly impact the surface charge of the particles and, consequently, their stability. Experimenting with pH adjustments may help to increase repulsive forces between particles.

  • Question: Have you tried applying mechanical dispersion methods?

    • Answer: For soft agglomerates, mechanical methods like ultrasonication can be effective in redispersing the particles.[9]

Issue 2: The anti-agglomeration agent I'm using is not effective.

  • Question: Have you selected an appropriate agent for your solvent system?

    • Answer: The choice of surfactant or polymer should be compatible with the solvent used for the suspension. It's important to consult literature for similar inorganic nanoparticle systems to select a suitable stabilizing agent.[7]

  • Question: Are you using the optimal concentration of the stabilizing agent?

    • Answer: The concentration of the stabilizing agent is crucial. Too little may not provide sufficient coverage of the particle surface, while too much can sometimes lead to bridging flocculation or other undesirable effects.

  • Question: Have you considered a combination of stabilization methods?

    • Answer: In some cases, a combination of electrostatic and steric stabilization (using an ionic polymer, for example) can be more effective than a single method.

Data on Anti-Agglomeration Agents

The following table summarizes the effectiveness of various types of anti-agglomeration agents on a hypothetical aqueous suspension of this compound particles.

Anti-Agglomeration AgentTypeConcentration (w/v %)Average Particle Size (nm)Zeta Potential (mV)Observations
None-01500-5.2Significant agglomeration and sedimentation.
Sodium Dodecyl Sulfate (SDS)Anionic Surfactant0.5250-35.8Good dispersion, stable for several hours.
Polyvinylpyrrolidone (PVP)Non-ionic Polymer1.0300-10.1Steric stabilization, good long-term stability.
Sodium HexametaphosphateInorganic Salt0.1450-25.5Moderate dispersion, some sedimentation over time.
Oleic AcidFatty Acid0.2600-15.7Effective in non-polar solvents.

Experimental Protocols

Protocol 1: Surface Modification with a Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Preparation of this compound Suspension:

    • Weigh 1.0 g of this compound powder.

    • Add the powder to 100 mL of deionized water in a sterile beaker.

    • Stir the suspension for 15 minutes at 500 rpm using a magnetic stirrer.

  • Addition of Surfactant:

    • Prepare a 1% (w/v) stock solution of Sodium Dodecyl Sulfate (SDS) in deionized water.

    • While stirring the this compound suspension, add the SDS stock solution dropwise until a final concentration of 0.5% (w/v) is reached.

    • Continue stirring for an additional 30 minutes to ensure complete coating of the particles.

  • Dispersion and Characterization:

    • Place the beaker in an ultrasonic bath for 15 minutes to break up any existing soft agglomerates.

    • Measure the particle size and zeta potential of the stabilized suspension using a suitable particle size analyzer.

Protocol 2: Organic Cleaning to Remove Surface Hydroxyl Groups

This method is aimed at reducing hard agglomeration by removing surface hydroxyl groups.[6]

  • Initial Washing:

    • Centrifuge the aqueous suspension of this compound at 5000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the particle pellet in 50 mL of anhydrous ethanol (B145695).

  • Organic Cleaning:

    • Vortex the suspension for 2 minutes to ensure thorough mixing.

    • Centrifuge the suspension again at 5000 rpm for 10 minutes.

    • Repeat the washing step with anhydrous ethanol two more times.

  • Drying:

    • After the final wash, decant the ethanol and dry the this compound powder in a vacuum oven at 60°C for 2 hours.

    • The resulting powder should have a reduced tendency to form hard agglomerates.

Visualizations

TroubleshootingWorkflow start Agglomeration Observed check_stabilizer Is a stabilizing agent being used? start->check_stabilizer add_stabilizer Add an appropriate surfactant or polymer. check_stabilizer->add_stabilizer No check_ph Is the suspension pH optimized? check_stabilizer->check_ph Yes end_resolved Agglomeration Resolved add_stabilizer->end_resolved adjust_ph Adjust pH to increase particle surface charge. check_ph->adjust_ph No use_sonication Apply ultrasonication to break up soft agglomerates. check_ph->use_sonication Yes adjust_ph->end_resolved use_sonication->end_resolved

Caption: Troubleshooting workflow for addressing particle agglomeration.

StabilizationMechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization p1 Particle p2 Particle label_repulsion p3 Particle p4 Particle label_hindrance

References

addressing inconsistencies in pentazinc chromate octahydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentazinc chromate (B82759) octahydroxide. Our aim is to address common inconsistencies and provide actionable solutions to challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pentazinc chromate octahydroxide, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction due to insufficient reaction time or temperature. - Loss of product during filtration and washing steps. - Incorrect stoichiometry of reactants.- Ensure the reaction mixture is stirred for the recommended duration at the specified temperature. - Use fine filter paper and careful washing techniques to minimize product loss. - Accurately weigh all reactants and ensure the correct molar ratios are used.
Product is not a distinct yellow powder (e.g., off-white, greenish) - Incorrect pH of the reaction mixture. The pH is a critical factor in the formation of chromate coatings.[1] - Presence of unreacted starting materials or byproducts. - Formation of different zinc chromate species due to pH variations.[2]- Carefully monitor and adjust the pH of the solution during the addition of sulfuric acid. The optimal pH range is crucial for the formation of the desired product. - Ensure complete reaction by adhering to the recommended reaction time and temperature. - Purify the product by washing with deionized water to remove soluble impurities.
Poor crystalline structure or amorphous product - Rapid precipitation of the product due to high reactant concentrations or rapid addition of reagents. - Inappropriate reaction temperature.- Add the potassium dichromate and sulfuric acid solutions slowly and with vigorous stirring to control the rate of precipitation. - Maintain the reaction temperature within the specified range.
Formation of insoluble impurities - Presence of impurities in the starting materials (e.g., zinc oxide, potassium dichromate). - Undesired side reactions occurring during the synthesis.- Use high-purity reactants. - Control the reaction conditions (temperature, pH, addition rate) to minimize the formation of byproducts.
Cracking of the final product upon drying - Excessive drying temperatures can lead to dehydration and cracking of the chromate compound.[1]- Dry the product at a moderate temperature (e.g., 60-80°C) to avoid rapid water loss and subsequent cracking.

Frequently Asked Questions (FAQs)

Q1: What is the balanced chemical equation for the synthesis of this compound?

The synthesis of a form of zinc chromate can be represented by the following equation:

4ZnO + H₂SO₄ + 2K₂Cr₂O₇ + 2H₂O → 4ZnO·4CrO₃·K₂O·3H₂O + K₂SO₄.

It is important to note that the exact composition of the product can vary.[1]

Q2: What is the role of sulfuric acid in this synthesis?

Sulfuric acid plays a crucial role in the synthesis process. It reacts with zinc oxide and helps to control the pH of the reaction mixture, which is a critical factor for the formation of the desired this compound.[1]

Q3: What are the ideal reaction temperatures for the synthesis?

The synthesis typically involves two main temperature stages. Initially, a slurry of zinc oxide is heated to 80-90°C. After the addition of the other reactants, the mixture is stirred at a lower temperature, typically below 40°C.

Q4: How does the rate of addition of reactants affect the product?

The rate of addition of the potassium dichromate and sulfuric acid solutions is important. A slow and controlled addition with vigorous stirring is recommended to ensure a homogeneous reaction mixture and to prevent localized high concentrations, which could lead to the formation of undesired byproducts and a non-uniform product.

Q5: What are common impurities in the final product and how can they be removed?

Common impurities can include unreacted zinc oxide, potassium sulfate, and other zinc chromate species. Most of these impurities are soluble in water and can be removed by thoroughly washing the final product with deionized water.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established manufacturing methods.

Materials:

  • Zinc Oxide (ZnO)

  • Potassium Dichromate (K₂Cr₂O₇)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

Equipment:

  • Reactor with an agitator

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Zinc Oxide Slurry: In a reactor equipped with an agitator, prepare a slurry by mixing 100 parts of zinc oxide with 8-10 times its weight in deionized water.

  • Heating: Heat the slurry to 80-90°C with constant stirring.

  • Cooling: Cool the slurry to below 40°C.

  • Addition of Reactants: Slowly add a 150-250 g/L solution of potassium dichromate and a calculated amount of sulfuric acid to the cooled slurry over a period of approximately 1 hour. Continuous and vigorous stirring is essential during this step.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for 2-3 hours at a temperature below 40°C.

  • Filtration: Filter the resulting yellow precipitate using a suitable filtration apparatus.

  • Washing: Wash the filtered product thoroughly with deionized water to remove any soluble impurities.

  • Drying: Dry the washed product in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

  • Crushing: Gently crush the dried product to obtain a fine yellow powder.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation A Prepare ZnO Slurry B Heat Slurry (80-90°C) A->B C Cool Slurry (<40°C) B->C D Slowly Add K2Cr2O7 and H2SO4 C->D E Stir for 2-3 hours (<40°C) D->E F Filter Precipitate E->F G Wash with DI Water F->G H Dry Product (60-80°C) G->H I Crush to Powder H->I

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Q1 Check Reaction Time and Temperature Start->Q1 A1 Increase Reaction Time/Adjust Temperature Q1->A1 Incorrect Q2 Review Filtration and Washing Technique Q1->Q2 Correct A1->Q2 A2 Use Finer Filter/More Careful Washing Q2->A2 Issue Found Q3 Verify Reactant Stoichiometry Q2->Q3 No Issue A2->Q3 A3 Recalculate and Re-weigh Reactants Q3->A3 Incorrect End Yield Improved Q3->End Correct A3->End

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis process.

References

stability issues of pentazinc chromate octahydroxide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of pentazinc chromate (B82759) octahydroxide during storage.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and handling of pentazinc chromate octahydroxide.

Problem Possible Causes Recommended Actions
Discoloration of the compound (e.g., darkening or appearance of brown/black spots) Exposure to high temperatures, light, or reactive chemicals.1. Immediately transfer the compound to a cool, dark, and dry storage area. 2. Ensure the container is tightly sealed and opaque. 3. Review storage area for proximity to heat sources or reactive chemicals and relocate if necessary.
Clumping or caking of the powder High humidity or moisture absorption.1. Store the compound in a desiccator or a controlled low-humidity environment. 2. Ensure the container is airtight. 3. If clumping is minor, gently break up the aggregates with a clean, dry spatula before use in a well-ventilated area.
Inconsistent experimental results using stored compound Degradation of the compound leading to reduced purity or altered chemical properties.1. Perform a quality control check on the stored material using the analytical methods outlined in the Experimental Protocols section. 2. If degradation is confirmed, use a fresh batch of the compound for sensitive experiments. 3. Review and optimize storage conditions to prevent future degradation.
Visible release of gas or odor from the container Significant thermal decomposition.1. Caution: Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2. Do not open the container if it appears pressurized. 3. Contact your institution's environmental health and safety department for guidance on handling and disposal of potentially decomposed and hazardous materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2]

Q2: What are the signs of degradation in this compound?

A2: Visual signs of degradation can include a change in color, the formation of clumps or caked powder, and in severe cases, the release of gas or an unusual odor upon opening the container. For a definitive assessment, analytical testing is recommended.

Q3: What are the known decomposition products of this compound?

A3: Under high temperatures, this compound can decompose to produce metal oxides and carbon oxides.[1]

Q4: How does humidity affect the stability of this compound?

A4: High humidity can lead to moisture absorption, causing the powder to clump or cake. This can affect the material's handling properties and potentially accelerate degradation pathways.

Q5: Is it safe to use this compound that shows signs of degradation?

A5: It is not recommended to use the compound if visible signs of degradation are present, as its purity and chemical properties may be compromised, leading to unreliable experimental results. For critical applications, using a fresh, uncompromised batch is essential.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Aliquot 1 gram samples of this compound into individual, tightly sealed, amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C / 75% RH ± 5% RH

    • Control: 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Withdraw one sample from each condition at the following time points: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change and clumping.

    • Assay of Chromate and Zinc: Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the zinc and chromium content.

    • Identification of Degradation Products: Employ X-ray Diffraction (XRD) to identify any changes in the crystalline structure or the formation of new solid phases (e.g., zinc oxide, chromium oxides).

Protocol 2: Quantification of Zinc and Chromate by ICP-OES

Objective: To determine the concentration of zinc and chromium in samples of this compound.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards for both zinc and chromium (e.g., 0.1, 1, 5, 10, 20 ppm) from certified stock solutions.

  • Sample Digestion: Accurately weigh approximately 100 mg of the this compound sample and digest it in a mixture of nitric acid and hydrochloric acid using a microwave digestion system.

  • Dilution: After digestion, dilute the sample to a known volume (e.g., 100 mL) with deionized water.

  • ICP-OES Analysis: Analyze the prepared standards and samples using an ICP-OES instrument at the appropriate wavelengths for zinc and chromium.

  • Quantification: Construct a calibration curve from the standard measurements and determine the concentration of zinc and chromium in the samples.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for this compound (% of Initial Assay)
Time Point25°C / 60% RH40°C / 75% RH50°C / 75% RH
Initial 100%100%100%
1 Month 99.8%98.5%96.2%
3 Months 99.5%95.1%90.5%
6 Months 99.1%90.3%82.1%
Table 2: Visual Observations from Hypothetical Accelerated Stability Study
Time Point25°C / 60% RH40°C / 75% RH50°C / 75% RH
Initial Fine yellow powderFine yellow powderFine yellow powder
1 Month No changeSlight clumpingNoticeable clumping
3 Months No changeClumping, slight darkeningSignificant clumping, slight brownish tint
6 Months No changeSignificant clumping, brownish tintHard cakes, brown discoloration

Visualizations

Storage_Troubleshooting_Workflow cluster_observe Observation cluster_issue Issue Identification cluster_action Corrective Actions Observe Observe Stored this compound Discoloration Discoloration? Observe->Discoloration Clumping Clumping? Discoloration->Clumping No Check_Storage Check Storage Conditions (Temp, Light, Chemicals) Discoloration->Check_Storage Yes Inconsistent_Results Inconsistent Results? Clumping->Inconsistent_Results No Check_Humidity Check Humidity & Container Seal Clumping->Check_Humidity Yes QC_Test Perform QC Analysis Inconsistent_Results->QC_Test Yes No_Issue No Apparent Issue Proceed with Caution Inconsistent_Results->No_Issue No Use_Fresh Use Fresh Batch QC_Test->Use_Fresh

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_stressors Stress Factors cluster_products Degradation Products & Effects PCO This compound (Stable) Degradation Degradation PCO->Degradation Temp High Temperature Temp->Degradation Humidity High Humidity Humidity->Degradation Light Light Exposure Light->Degradation Metal_Oxides Metal Oxides (e.g., ZnO, Cr2O3) Degradation->Metal_Oxides Clumping Clumping / Caking Degradation->Clumping Discoloration Discoloration Degradation->Discoloration

Caption: Factors leading to degradation.

References

Technical Support Center: Enhancing UV Resistance of Coatings Containing Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and formulation professionals working to enhance the ultraviolet (UV) resistance of coatings containing pentazinc chromate (B82759) octahydroxide.

Frequently Asked Questions (FAQs)

Q1: My coating with pentazinc chromate octahydroxide shows excellent corrosion resistance but degrades quickly under UV exposure. What is the primary cause of this?

A1: this compound is primarily a corrosion-inhibiting pigment and does not inherently provide significant UV protection to the binder system of the coating. The rapid degradation you are observing is likely due to the photo-oxidation of the polymer matrix by UV radiation. This leads to common coating failures such as loss of gloss, chalking, color fading, and cracking.

Q2: What are the most effective additives for improving the UV resistance of my coating formulation?

A2: The most effective approach is to incorporate a combination of UV absorbers (UVA) and hindered amine light stabilizers (HALS). These additives work synergistically to protect the coating. UV absorbers function by absorbing harmful UV radiation and dissipating it as thermal energy, while HALS are radical scavengers that inhibit the degradation of the polymer.[1] This dual-mechanism approach provides comprehensive protection.

Q3: Are there any known compatibility issues when using UV absorbers and HALS with this compound?

A3: While specific data on interactions between this compound and all types of UV stabilizers is limited, some general principles apply. The slightly alkaline nature of some HALS could potentially interact with the acidic components often found in wash primers that contain chromates. It is crucial to conduct compatibility studies to ensure that the addition of UV stabilizers does not negatively impact the adhesion or the corrosion-inhibiting performance of the chromate pigment. Formulations with amine and/or metal catalysts may require interaction-free UV absorbers.

Q4: Can the addition of UV stabilizers affect the corrosion protection performance of the this compound?

A4: Ideally, UV stabilizers should not interfere with the corrosion inhibition mechanism of the chromate pigment. However, improper dispersion or unfavorable chemical interactions could potentially compromise the integrity of the coating and, indirectly, its corrosion resistance. It is essential to evaluate the corrosion performance of the final formulation using standardized tests, such as salt spray testing (ASTM B117), after the addition of the UV stabilization package.

Q5: What are the typical signs of UV degradation in coatings containing this compound?

A5: The signs of UV degradation are consistent with those observed in other coating systems and include:

  • Color Fading or Yellowing: A noticeable change in the coating's color.

  • Loss of Gloss: The coating becomes dull and less reflective.

  • Chalking: The formation of a fine, white powder on the surface due to the degradation of the binder.

  • Cracking and Blistering: The appearance of fine cracks or blisters on the surface of the coating.

  • Reduced Mechanical Properties: The coating may become brittle and lose its flexibility and adhesion.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Rapid Color Fading Insufficient UV absorption.Increase the concentration of the UV absorber. Consider a UV absorber with a broader absorption spectrum.
Loss of Gloss and Chalking Degradation of the polymer backbone.Introduce or increase the concentration of a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals. Ensure good compatibility of HALS with the resin system.
Poor Adhesion of Topcoat Incompatibility between the primer containing this compound and the UV-stabilized topcoat.Perform compatibility testing on a small scale. Ensure proper surface preparation and curing of the primer before applying the topcoat.
Reduced Corrosion Resistance After Adding UV Stabilizers Potential interaction between the UV stabilizer package and the chromate pigment, affecting its inhibitive properties.Evaluate different types of UV absorbers and HALS. Conduct electrochemical impedance spectroscopy (EIS) or salt spray tests to confirm corrosion performance.
Blistering or Cracking Excessive cross-linking or embrittlement of the coating due to UV exposure.Optimize the concentration of both UVA and HALS. A synergistic combination often allows for lower concentrations of each, which can mitigate negative effects on mechanical properties.

Experimental Protocols

Protocol 1: Incorporation of UV Stabilizers into a Coating Formulation

Objective: To properly disperse UV absorbers and HALS into a coating formulation containing this compound.

Methodology:

  • Selection of Stabilizers: Choose a UV absorber (e.g., benzotriazole (B28993) or triazine-based) and a HALS appropriate for the coating's binder system (e.g., solvent-borne or water-borne).

  • Preparation of the Mill Base:

    • In a suitable mixing vessel, combine the resin, solvents, and dispersants.

    • Under agitation, slowly add the this compound and other pigments.

    • Mill the mixture to the desired particle size to ensure proper pigment dispersion.

  • Addition of UV Stabilizers:

    • In a separate vessel, pre-dissolve the selected UV absorber and HALS in a compatible solvent.

    • During the let-down stage of the coating manufacturing process, add the dissolved UV stabilizer solution to the mill base under constant, gentle agitation.

    • Continue mixing until the solution is homogeneous.

  • Final Formulation: Add any remaining resins, curing agents, and other additives as per the coating formulation.

  • Quality Control: Perform viscosity and fineness of grind tests to ensure the coating meets specifications.

Protocol 2: Accelerated Weathering and Corrosion Testing

Objective: To evaluate the enhanced UV resistance and continued corrosion performance of the formulated coating.

Methodology:

  • Substrate Preparation: Prepare standardized test panels (e.g., aluminum alloy 2024-T3) by cleaning and deoxidizing according to standard aerospace practices.

  • Coating Application: Apply the coating containing this compound and the UV stabilizer package to the prepared panels at a controlled dry film thickness.

  • Curing: Allow the coated panels to cure according to the manufacturer's specifications (time and temperature).

  • Accelerated Weathering:

    • Expose the cured panels to accelerated weathering conditions in a chamber that combines UV exposure and moisture. A common test cycle is described in ASTM D5894 , which includes alternating cycles of:

      • UV exposure using fluorescent UVA-340 lamps.

      • Salt fog/condensation.

  • Corrosion Testing:

    • Simultaneously or separately, conduct salt spray testing according to ASTM B117 to evaluate the corrosion resistance. Scribe the panels before exposure to assess performance at points of damage.

  • Evaluation: Periodically remove the panels from the test chambers and evaluate for:

    • Gloss Retention: Measure the gloss at a 60° or 85° angle using a gloss meter.

    • Color Change (ΔE): Quantify the change in color using a spectrophotometer.

    • Chalking: Assess the degree of chalking according to ASTM D4214 .

    • Corrosion: Evaluate the extent of corrosion, particularly around the scribe, according to ASTM D1654 .

Quantitative Data Summary

The following table provides typical performance data for coatings with and without UV stabilization packages after accelerated weathering. The exact values will vary depending on the specific resin system, pigment volume concentration, and the type and concentration of UV stabilizers used.

Performance Metric Coating without UV Stabilizers Coating with UVA + HALS Package Test Method
Gloss Retention after 1000 hours < 30%> 70%ASTM D523
Color Change (ΔE) after 1000 hours > 5.0< 2.0ASTM D2244
Time to First Corrosion (Salt Spray) > 500 hours> 500 hoursASTM B117
Chalking Rating after 1000 hours 6 - 79 - 10ASTM D4214

Visualizations

UV_Degradation_and_Protection_Workflow cluster_degradation UV Degradation Pathway cluster_protection Protection Mechanism UV_Radiation UV Radiation Polymer_Matrix Polymer Matrix UV_Radiation->Polymer_Matrix Free_Radicals Formation of Free Radicals Polymer_Matrix->Free_Radicals Oxidation Oxidation Free_Radicals->Oxidation Chain_Scission Polymer Chain Scission Oxidation->Chain_Scission Degradation_Effects Loss of Gloss, Chalking, Cracking Chain_Scission->Degradation_Effects UVA UV Absorber (UVA) UVA->UV_Radiation Absorbs Heat_Dissipation Harmless Heat Dissipation UVA->Heat_Dissipation HALS Hindered Amine Light Stabilizer (HALS) HALS->Free_Radicals Traps Radical_Scavenging Radical Scavenging HALS->Radical_Scavenging

Caption: Mechanism of UV degradation and the protective action of UV absorbers and HALS.

Troubleshooting_Workflow Start Start: UV Degradation Observed Check_Stabilizers Are UV Stabilizers (UVA/HALS) Present? Start->Check_Stabilizers Add_Stabilizers Incorporate a Synergistic UVA/HALS Package Check_Stabilizers->Add_Stabilizers No Check_Concentration Is Stabilizer Concentration Optimal? Check_Stabilizers->Check_Concentration Yes Evaluate_Compatibility Evaluate Compatibility and Dispersion Add_Stabilizers->Evaluate_Compatibility Adjust_Concentration Adjust UVA and/or HALS Concentration Check_Concentration->Adjust_Concentration No Check_Concentration->Evaluate_Compatibility Yes Adjust_Concentration->Evaluate_Compatibility Test_Performance Conduct Accelerated Weathering (e.g., ASTM D5894) Evaluate_Compatibility->Test_Performance End End: UV Resistance Enhanced Test_Performance->End

Caption: A logical workflow for troubleshooting UV degradation in coatings.

References

overcoming compatibility issues of pentazinc chromate octahydroxide with other pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pentazinc chromate (B82759) octahydroxide. The information herein is intended to assist in overcoming common compatibility issues with other pigments and formulation components during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is pentazinc chromate octahydroxide and what are its primary properties?

This compound (Zn₅(CrO₄)(OH)₈) is an inorganic pigment, appearing as a yellow powder, widely used as a corrosion inhibitor in primers for metal substrates like aluminum and steel.[1][2][3][4] Its anti-corrosive properties are attributed to the release of chromate ions, which passivate the metal surface.[5] A key characteristic is its basic nature, largely due to its zinc oxide component, which can influence its interactions with other formulation components.[5]

Q2: What are the first signs of a compatibility issue in my formulation?

Common indicators of instability or incompatibility include:

  • Color Variation or Discoloration: Unexpected shifts in hue, such as browning or loss of brightness.[6][7]

  • Changes in Viscosity: A significant increase (thickening or gelling) or decrease in the formulation's viscosity over a short period.[8]

  • Flocculation: The aggregation of pigment particles, which can lead to poor dispersion, reduced gloss, and color inconsistency.[7]

  • Poor Adhesion: The primer fails to bond correctly to the substrate, resulting in peeling or flaking.[7]

  • Reduced Gloss: A noticeable decrease in the sheen of the dried film compared to a stable formulation.[9]

Q3: Can I mix this compound with any other pigment?

No, careful selection is required. This compound is basic and can react with acidic pigments or other acidic components in the formulation, potentially leading to a loss of performance and stability.[5] It is crucial to assess the pH and surface chemistry of any pigment intended for use in combination with it. Compatibility with the binder system is also a critical factor.[4][7]

Q4: Are there specific classes of pigments that are known to be problematic?

While a definitive list is highly dependent on the entire formulation, pigments with acidic surface treatments (e.g., certain types of carbon black) can be reactive with the basic zinc compounds.[5][10] Additionally, some organic pigments may be sensitive to the ionic nature of the chromate, potentially leading to flocculation or color shifts. It is always recommended to perform compatibility testing.

Q5: How do I choose the right dispersant for a formulation containing this compound?

Selecting the correct wetting and dispersing agent is critical for stability.[11] The choice depends on several factors:

  • Pigment Surface Chemistry: The dispersant must have anchoring groups with a strong affinity for the surfaces of all pigments in the blend.[11][12]

  • Binder and Solvent System: The soluble tails of the dispersant must be compatible with the resin and solvent to ensure proper steric or electrostatic stabilization.[11][12]

  • Pigment Type: Inorganic pigments like this compound are often stabilized with conventional low molecular weight dispersants, but complex blends containing organic pigments may require higher molecular weight polymeric dispersants.[10]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during formulation.

Issue 1: Color Shift or Poor Color Development
  • Symptom: The color of the wet paint or dry film is inconsistent or differs significantly from the expected color. A common issue is the yellow pigment degenerating to a brown color.[6]

  • Potential Causes & Solutions:

Potential CauseDiagnostic TestRecommended Solution
Pigment Flocculation Rub-Out Test (ASTM D1210-64)[13]If color changes upon rubbing, flocculation is likely. Optimize the type and concentration of the wetting and dispersing agent.[7] Consider a dispersant with stronger anchoring groups for all pigments in the system.
Chemical Incompatibility Accelerated Stability Test[14]Monitor color change over time at elevated temperatures (e.g., 50°C). An acid-base reaction between an acidic pigment and the basic zinc chromate may be occurring.[5] Evaluate the pH of individual pigment slurries. Consider using surface-treated or non-reactive grades of the conflicting pigment.
Poor Dispersion Hegman Gauge (Fineness of Grind)If the grind is too coarse, re-evaluate the milling time, energy, and media. Ensure the chosen dispersant is effective at wetting the pigment surfaces during the grind phase.[13]
Issue 2: Viscosity Instability (Thickening, Gelling, or Thinning)
  • Symptom: The formulation's viscosity changes dramatically over time, making application difficult or impossible.

  • Potential Causes & Solutions:

Potential CauseDiagnostic TestRecommended Solution
Pigment-Binder Interaction Viscosity Stability Test[14]Measure viscosity at set intervals during accelerated aging. Unwanted interactions can occur between the pigment surface and the resin. Ensure the chosen binder is compatible with zinc chromate.[4]
Reaction with Acidic Components pH MonitoringA shift in the formulation's pH over time can indicate an acid-base reaction, which can affect rheology modifiers and binder stability.[15] This can be caused by acidic pigments or degradation of the binder itself.[5]
Incorrect Dispersant Level Dispersant Ladder StudyAn insufficient amount of dispersant can lead to flocculation and an increase in viscosity. Conversely, an excess of certain dispersants can destabilize the system. Determine the optimal concentration by measuring mill base viscosity at various dispersant levels.[12]
Issue 3: Poor Corrosion Resistance Despite Primer Application
  • Symptom: The coated substrate shows signs of corrosion (e.g., white or red rust) prematurely in service or during testing (e.g., ASTM B117 Salt Spray Test).[7]

  • Potential Causes & Solutions:

Potential CauseDiagnostic TestRecommended Solution
Pigment Incompatibility Electrochemical TestingIncompatible pigments can interfere with the leaching of chromate ions, reducing the primer's inhibitive action. Test the corrosion performance of formulations with and without the secondary pigment.
Reaction with Binder Adhesion and Flexibility TestsThe formation of zinc soaps from reactions between zinc oxide and fatty acids in some alkyd binders can create a weak boundary layer, compromising the film's barrier properties.[16] Select binders with low acid numbers or those known to be compatible with basic pigments.
Poor Film Formation Solvent Rub Test (ASTM D4752)[17]Incomplete curing can leave the film porous and susceptible to moisture ingress. Verify the cure schedule (time and temperature) and check for compatibility issues between the binder and other components that might inhibit curing.

Data Presentation

Table 1: Typical Physical Properties of this compound Primer

This table summarizes key quantitative data for a representative alkyd-based primer formulation.

PropertyTest MethodTypical Value
Total Solids (by weight)ASTM D236971.4%[18]
Total Solids (by volume)ISO 323355.7%[18]
Specific GravityASTM D14751.32 g/cm³[18]
Volatile Organic Compounds (VOC)ASTM D3960377.7 g/L[18]
Recommended Dry Film Thickness (DFT)-35 µm[18]
Table 2: Viscosity Stability Evaluation under Accelerated Aging

This table provides a grading system for assessing changes in formulation viscosity after storage.

GradeViscosity ChangeStability Assessment
10≤ 5%Excellent
8> 5% to 15%Good
6> 15% to 25%Fair
4> 25% to 35%Poor
2> 35% to 45%Very Poor
0> 45%Unacceptable
Data adapted from accelerated testing protocols which suggest evaluation after 30 days at 50°C.[14]

Experimental Protocols

Protocol 1: Pigment Compatibility Rub-Out Test

Objective: To visually assess the state of pigment dispersion and identify potential flocculation when combining this compound with other pigments.

Methodology (based on ASTM D1210-64): [13]

  • Preparation: Prepare the paint formulation containing the blend of this compound and the test pigment(s). Ensure the paint is thoroughly mixed.

  • Application: Apply a uniform wet film of the paint onto a smooth, impervious surface such as a contrast card or glass plate.

  • Drying: Allow the film to air dry. Just before the film is completely tack-free, proceed to the next step.

  • Rub-Out: Using your index finger, gently but firmly rub a small, circular area of the drying paint film for 10-15 seconds.

  • Evaluation: Once the entire film is dry, visually compare the color of the rubbed area to the adjacent, undisturbed area.

  • Interpretation:

    • No Color Change: Indicates good pigment dispersion and compatibility.

    • Color Change (darker, lighter, or change in hue): Indicates flocculation. The rubbing action has redispersed the flocculated pigment particles, revealing a different color. This signifies a compatibility issue that needs to be addressed, likely with a different or optimized dispersing agent.

Protocol 2: Accelerated Viscosity Stability Test

Objective: To determine the long-term storage stability of a formulation by accelerating potential chemical and physical changes.

Methodology: [14]

  • Sample Preparation: Fill three-quarters of a sealed, airtight container (e.g., a standard metal paint can) with the freshly prepared paint formulation.

  • Initial Measurement: Measure the initial viscosity of the paint at a controlled temperature (e.g., 25°C) using a suitable viscometer (e.g., Brookfield or Stormer). Record this as V₀.

  • Accelerated Aging: Place the sealed container in a forced-air oven maintained at a constant temperature of 50 ± 2°C.

  • Storage: Keep the sample in the oven for a predetermined period, typically 30 days, which is often considered equivalent to one year of shelf life under normal conditions.

  • Final Measurement: After the aging period, remove the container from the oven and allow it to equilibrate to the initial controlled temperature (25°C) for 24 hours.

  • Evaluation:

    • Visually inspect the sample for signs of skinning, settling, or gelling upon opening.

    • Thoroughly mix the sample to a uniform condition.

    • Measure the final viscosity (Vf) using the same viscometer and at the same temperature as the initial measurement.

  • Calculation: Calculate the percentage change in viscosity using the formula: Viscosity Change (%) = ((Vf - V₀) / V₀) * 100.

  • Interpretation: Compare the percentage change to a predefined scale (see Table 2) to assess the storage stability. A significant change indicates an underlying incompatibility or instability in the formulation.

Visualizations

Troubleshooting Workflow for Pigment Incompatibility

G start Observed Issue (e.g., Color Shift, Gelling) cause_check Identify Potential Cause start->cause_check floc Pigment Flocculation cause_check->floc Rub-Out Test Positive react Chemical Reaction (Acid-Base) cause_check->react pH Shift / Known Reactivity dispersion Poor Dispersion cause_check->dispersion Poor Fineness of Grind binder Binder Incompatibility cause_check->binder Viscosity Change Over Time solution Implement Solution floc->solution react->solution dispersion->solution binder->solution sol_disp Optimize Dispersant Type/Amount solution->sol_disp Flocculation sol_pigment Change/Surface-Treat Pigment solution->sol_pigment Reaction sol_mill Adjust Milling Process solution->sol_mill Dispersion sol_binder Select Compatible Binder/Solvent solution->sol_binder Binder/Viscosity end_node Problem Resolved sol_disp->end_node sol_pigment->end_node sol_mill->end_node sol_binder->end_node

Caption: A logical workflow for diagnosing and resolving pigment compatibility issues.

Experimental Workflow for Compatibility Assessment

G start 1. Select Pigments & Formulation Components disperse 2. Prepare Mill Base & Disperse Pigments start->disperse test_disp 3. Test Dispersion Quality (Hegman & Rub-Out) disperse->test_disp result Dispersion OK? test_disp->result stabilize 4. Letdown & Final Formulation result->stabilize Yes revisit Re-evaluate Dispersant or Pigment Choice result->revisit No age 5. Accelerated Aging (50°C, 30 Days) stabilize->age final_test 6. Final Property Testing (Viscosity, Color, Adhesion) age->final_test end_node Formulation Stable final_test->end_node revisit->disperse

Caption: A standard experimental workflow for evaluating pigment compatibility.

References

Technical Support Center: Advancing Sustainable Synthesis of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on reducing the environmental impact of pentazinc chromate (B82759) octahydroxide synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) designed to assist researchers in implementing greener and safer laboratory and industrial practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of pentazinc chromate octahydroxide and its environmental implications.

Q1: What is the primary environmental concern associated with the conventional synthesis of this compound?

A1: The primary environmental concern is the use of hexavalent chromium (Cr(VI)) compounds, such as potassium dichromate, as a key precursor.[1] Hexavalent chromium is a known human carcinogen and a significant environmental pollutant, posing risks to both human health and ecosystems.[2][3] Regulations, such as those from the European Union (REACH), are increasingly restricting the use of Cr(VI) compounds, driving the need for safer alternatives.

Q2: What are the main sources of waste in the traditional synthesis process?

A2: The main sources of waste in the traditional synthesis process include:

  • Wastewater: Containing unreacted hexavalent chromium, by-product salts (e.g., potassium sulfate), and dissolved zinc compounds.

  • Solid Waste: Off-specification product and filter cakes that may contain hazardous materials.

  • Air Emissions: Potential for dust and aerosol generation during the handling of powdered raw materials and the final product.

Q3: What are the key principles of "green chemistry" that can be applied to the synthesis of this compound?

A3: Key green chemistry principles applicable to this synthesis include:

  • Prevention: Designing synthesis routes that minimize waste generation.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

  • Design for Energy Efficiency: Conducting synthesis at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: While less directly applicable to this specific inorganic synthesis, the principle encourages the use of sustainable resources.

Q4: Are there viable alternatives to using this compound as a corrosion inhibitor?

A4: Yes, significant research has been dedicated to developing safer alternatives to chromate-based corrosion inhibitors. Some promising alternatives include:

  • Trivalent Chromium Compounds: These are significantly less toxic than hexavalent chromium compounds and are being explored for various coating applications.[4][5][6][7][8]

  • Molybdate-Based Inhibitors: Molybdates are less toxic than chromates and have shown effectiveness as corrosion inhibitors, particularly when combined with other substances.[9]

  • Organic Corrosion Inhibitors: Various organic compounds can form protective films on metal surfaces, offering a non-toxic alternative.

  • Sol-Gel Coatings: These can create dense, protective layers on metal surfaces and can be formulated with non-toxic precursors.[10][11]

Q5: What is a Life Cycle Assessment (LCA) and how is it relevant to pigment production?

A5: A Life Cycle Assessment (LCA) is a systematic evaluation of the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling ("cradle-to-grave").[9][12] For pigments, an LCA quantifies the environmental footprint by assessing factors such as energy consumption, greenhouse gas emissions (carbon footprint), water usage, and waste generation at each stage of production, use, and disposal.[9][12][13][14] This allows for the identification of environmental "hotspots" and the comparison of the sustainability of different pigments and synthesis methods.[9][12][13][14]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on environmentally responsible practices.

Problem Potential Cause(s) Environmentally Conscious Solution(s)
Inconsistent Product Color and Particle Size - Inhomogeneous mixing of reactants.- Poor temperature control during precipitation.- Fluctuations in pH.- Implement controlled, slow addition of reactants with efficient agitation to ensure uniform reaction conditions.- Optimize and stabilize the reaction temperature. Lower temperatures can sometimes lead to smaller, more uniform particles.[15]- Use a buffered system or automated pH control to maintain a consistent pH throughout the precipitation process.
Low Product Yield - Incomplete precipitation due to incorrect stoichiometry or pH.- Formation of soluble by-products.- Loss of product during filtration and washing.- Carefully control the stoichiometry of reactants. Consider using a slight excess of the precipitating agent, but avoid large excesses that can lead to soluble complex formation.- Optimize the pH to maximize the precipitation of the desired product.- Recycle the filtrate from a previous batch, which may contain unreacted precursors, to increase overall yield and reduce waste.[16]
Product Contamination - Impurities in raw materials.- Incomplete removal of by-products during washing.- Use higher purity raw materials where feasible. This can also lead to a more efficient reaction and less waste.- Optimize the washing process. Use deionized water and consider the temperature of the wash water to maximize the removal of soluble impurities without dissolving the product. Minimize water usage by employing counter-current washing techniques.
Caking and Agglomeration of the Final Product - High drying temperatures.- Inefficient milling or grinding.- Dry the product at the lowest effective temperature to prevent hard agglomerate formation.- Consider using a milling process that provides a narrow particle size distribution with optimal energy consumption.[17]
High Levels of Hexavalent Chromium in Wastewater - Inefficient reaction or washing process.- Optimize the reaction to consume as much of the chromate precursor as possible.- Implement a closed-loop system where wash water is reused.- Treat the final effluent to reduce Cr(VI) to the less toxic Cr(III), which can then be precipitated as chromium (III) hydroxide.

Section 3: Experimental Protocols

This section details the methodologies for the conventional synthesis of this compound and proposes a greener alternative.

Protocol 1: Conventional Industrial Synthesis

This protocol is based on the traditional precipitation method using hexavalent chromium.

Materials:

  • Zinc oxide (ZnO)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Slurry Preparation: In a stirred reactor, prepare a slurry of 100 parts zinc oxide in 8-10 times its weight in water.

  • Heating: Heat the slurry to 80-90°C with steam.

  • Cooling: Cool the slurry to below 40°C.

  • Reactant Addition: Slowly add a solution of potassium dichromate (150-250 g/L) and 8.5 parts of sulfuric acid over approximately 1 hour with continuous stirring.

  • Reaction: Continue stirring the mixture for 2-3 hours at a temperature below 40°C.

  • Filtration and Separation: Filter the resulting precipitate and separate it from the mother liquor.

  • Drying and Crushing: Dry the filter cake and then crush it to obtain the final pigment powder.[1]

Protocol 2: Proposed Greener Sol-Gel Synthesis

This conceptual protocol adapts the sol-gel method for the synthesis of zinc-containing nanoparticles, offering better control over particle size and potentially reducing the use of hazardous reagents under harsh conditions.

Materials:

Procedure:

  • Sol Preparation:

    • Dissolve zinc acetate and chromium(III) nitrate in a desired molar ratio in ethanol with stirring.

    • Add citric acid to the solution in a 1:1 molar ratio with respect to the total metal ions to form a stable sol.[15]

  • Gelation:

    • Slowly add deionized water to the sol under vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a gel.

    • Age the gel at room temperature for 24 hours.

  • Drying:

    • Dry the gel in an oven at 80-100°C to remove the solvent and residual water, forming a xerogel.

  • Calcination:

    • Calcine the dried xerogel in a furnace at a controlled temperature (e.g., 400-600°C) for 2-4 hours to form the crystalline this compound. The lower calcination temperature compared to some solid-state reactions can save energy.[18]

  • Post-Processing:

    • The resulting powder can be gently milled to achieve the desired particle size.

Section 4: Quantitative Data on Environmental Impact

This section provides a comparative overview of the environmental impact of conventional versus greener approaches.

Table 1: Estimated Environmental Footprint of Pigment Production (per kg of pigment)

Parameter Conventional Chromate Pigment Synthesis Potential Greener Synthesis (e.g., Sol-Gel, Mechanochemical) Data Source/Justification
Global Warming Potential (kg CO₂-eq) 7.9 - 12.85 - 9Based on LCA data for Cr₂O₃ pigments, with potential reductions from lower energy use in greener methods.[13]
Primary Energy Demand (MJ-eq) 91.4 - 159.660 - 110Based on LCA data for Cr₂O₃ pigments, with potential reductions from lower calcination temperatures and solvent-free methods.[13]
Hazardous Waste Generation (kg) High (contains Cr(VI))Low to Moderate (may contain less toxic Cr(III))Conventional synthesis inherently uses and generates hazardous hexavalent chromium waste. Greener methods aim to replace or reduce this.
Water Consumption (L) High (for slurry and washing)Moderate to Low (Sol-gel uses solvents that can be recycled; mechanochemical methods are often solvent-free)Conventional precipitation methods are water-intensive.

Table 2: Comparison of Corrosion Inhibitor Technologies

Inhibitor Type Relative Cost Performance Environmental/Health Impact
Hexavalent Chromates LowExcellentVery High (Carcinogenic, toxic)
Trivalent Chromates ModerateGood to ExcellentLow (Significantly less toxic than Cr(VI))[4][5][6][7][8]
Molybdates ModerateGoodLow
Organic Inhibitors Moderate to HighVariableVery Low
Sol-Gel Coatings HighGood to ExcellentLow

Section 5: Visualizations

This section provides diagrams to illustrate key workflows and logical relationships in the synthesis and evaluation of this compound.

Diagram 1: Conventional Synthesis Workflow

Conventional_Synthesis cluster_0 Raw Materials cluster_1 Synthesis Process cluster_2 Product Finishing cluster_3 Waste Streams ZnO Zinc Oxide Slurry Prepare ZnO Slurry ZnO->Slurry K2Cr2O7 Potassium Dichromate React Add K2Cr2O7 and H2SO4 (Precipitation Reaction) K2Cr2O7->React H2SO4 Sulfuric Acid H2SO4->React Water Water Water->Slurry HeatCool Heat and Cool Slurry Slurry->HeatCool HeatCool->React Stir Stir and Age React->Stir Filter Filter and Separate Stir->Filter Dry Dry Filter->Dry Wastewater Wastewater with Cr(VI) Filter->Wastewater Crush Crush Dry->Crush FinalProduct Pentazinc Chromate Octahydroxide Pigment Crush->FinalProduct SolidWaste Solid Waste Crush->SolidWaste

Caption: Workflow for the conventional synthesis of this compound.

Diagram 2: Greener Synthesis and Waste Management Workflow

Greener_Synthesis cluster_0 Greener Raw Materials cluster_1 Alternative Synthesis (Sol-Gel) cluster_2 Waste Management Zn_precursor Zinc Precursor (e.g., Zinc Acetate) Sol Prepare Sol Zn_precursor->Sol Cr_precursor Trivalent Chromium Precursor (e.g., Cr(NO3)3) Cr_precursor->Sol Solvent Solvent (e.g., Ethanol) Solvent->Sol Gel Gelation Sol->Gel Dry Dry Gel->Dry Calcine Low-Temp Calcination Dry->Calcine Solvent_waste Solvent Waste Dry->Solvent_waste FinalProduct Greener Pigment Calcine->FinalProduct Wastewater_CrIII Wastewater with Cr(III) Calcine->Wastewater_CrIII Recycle Solvent Recovery & Recycle Solvent_waste->Recycle Recycle->Solvent Precipitate_CrIII Precipitate Cr(OH)3 Wastewater_CrIII->Precipitate_CrIII Discharge Treated Water Precipitate_CrIII->Discharge

Caption: A proposed greener synthesis workflow using the sol-gel method and waste management.

Diagram 3: Life Cycle Assessment (LCA) Logic

LCA_Logic cluster_0 LCA Stages cluster_1 Environmental Inputs & Outputs cluster_2 Impact Assessment RawMaterials 1. Raw Material Extraction Manufacturing 2. Pigment Manufacturing RawMaterials->Manufacturing Inputs Inputs: - Energy - Water - Raw Materials Outputs Outputs: - Air Emissions (GHG) - Wastewater - Solid Waste Use 3. Product Use (e.g., in Paint) Manufacturing->Use Disposal 4. End-of-Life Disposal/Recycling Use->Disposal Inputs->RawMaterials Outputs->RawMaterials Impact Environmental Impact Categories: - Global Warming Potential - Acidification Potential - Eutrophication Potential - Resource Depletion Outputs->Impact

Caption: Logical flow of a Life Cycle Assessment for an inorganic pigment.

References

Technical Support Center: Managing Health Risks of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling pentazinc chromate (B82759) octahydroxide. The following information is intended to supplement, not replace, your institution's established safety protocols and the material's Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with pentazinc chromate octahydroxide?

A1: this compound is a hexavalent chromium compound and presents significant health risks. The primary concerns are:

  • Carcinogenicity: It is a suspected human carcinogen, with the main risk being lung cancer through inhalation of dust.[1][2][3]

  • Respiratory Irritation and Damage: Inhalation can cause irritation to the nose, throat, and lungs. Prolonged exposure may lead to ulceration and perforation of the nasal septum.[1]

  • Skin Sensitization and Irritation: Direct contact can cause skin irritation, allergic reactions, and the formation of "chrome sores" or ulcers.[4][5]

  • Eye Damage: Contact with eyes can cause serious irritation and potential damage.[4][5][6]

  • Toxicity if Swallowed: It is harmful if swallowed.[1][5][7][8][9]

Q2: What are the permissible exposure limits (PELs) for this compound?

A2: Regulatory agencies like OSHA and ACGIH have established exposure limits for hexavalent chromium compounds to protect workers. These are detailed in the quantitative data summary table below. It is crucial to maintain workplace air concentrations below these limits.

Q3: What basic personal protective equipment (PPE) is required when handling this compound?

A3: The minimum required PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form or if dust generation is possible.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against dust and splashes.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or vinyl) should be worn.

  • Protective Clothing: A lab coat or chemical-resistant suit is required to prevent skin contact.

Q4: How should I properly store this compound?

A4: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as combustible substances, organic materials, and strong acids.[4]

Q5: What are the immediate first aid measures in case of exposure?

A5: Immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Troubleshooting Guides

Problem: I have observed a yellow residue on my lab bench after working with this compound.

  • Possible Cause: This indicates a spill or inadequate containment of the powder during handling.

  • Solution:

    • Restrict Access: Cordon off the affected area to prevent further contamination.

    • Wear Appropriate PPE: Don a respirator, chemical-resistant gloves, eye protection, and a lab coat before starting the cleanup.

    • Clean the Spill: Follow the detailed "Protocol for Laboratory Spill Decontamination" provided in the Experimental Protocols section. Do not use dry sweeping, as this can create airborne dust. Use a wet cleaning method or a HEPA-filtered vacuum.[10]

    • Review Handling Procedures: Re-evaluate your experimental workflow to identify and mitigate the source of the dust or powder release. This may involve working in a fume hood or using a glove box.

Problem: An employee is complaining of skin irritation after handling the compound, despite wearing gloves.

  • Possible Cause:

    • The gloves may not be suitable for handling this chemical.

    • There may be a small tear or puncture in the glove.

    • Contamination may have occurred during glove removal.

  • Solution:

    • Immediate First Aid: Have the employee immediately wash the affected area with soap and water and seek medical advice.

    • Glove Inspection: Review the type of gloves being used to ensure they are rated for protection against chromium compounds. Inspect all gloves for any signs of damage before use.

    • Glove Removal Technique: Ensure all personnel are trained on the proper technique for removing contaminated gloves to avoid skin contact.

    • Review Engineering Controls: Assess if additional engineering controls, such as a fume hood or ventilated enclosure, are needed to minimize the risk of contact.

Problem: My experimental results are inconsistent, and I suspect contamination.

  • Possible Cause: Cross-contamination from improper handling or cleaning of laboratory equipment.

  • Solution:

    • Dedicated Equipment: If possible, dedicate a set of glassware and utensils for use only with this compound.

    • Thorough Cleaning: Implement a rigorous cleaning protocol for all equipment after use. Refer to the "Protocol for Cleaning Contaminated Laboratory Equipment" in the Experimental Protocols section.

    • Blank Runs: Perform blank runs with your experimental setup to test for residual chromium contamination.

Quantitative Data Summary

ParameterValueSpeciesRouteReference
LC50 (4-hour) 0.27 mg/LRatInhalation[4]
Oral LD50 (Surrogate: Zinc Chromate) 500 mg/kgRatOral[8]
OSHA PEL (TWA) 5 µg/m³N/AInhalation[4][10]
ACGIH TLV (TWA) 0.05 mg/m³ (as total dust)N/AInhalation[4]
NIOSH REL (TWA) 0.001 mg/m³ (as Cr(VI))N/AInhalation[2]

Note: A specific oral LD50 value for this compound was not found. The value for zinc chromate is provided as a surrogate due to its similar chemical nature as a hexavalent chromium compound.

Experimental Protocols

Protocol 1: Safe Handling of this compound Powder

Objective: To provide a step-by-step procedure for safely weighing and handling the solid form of this compound to minimize exposure.

Materials:

  • This compound

  • Chemical-resistant gloves (nitrile or vinyl)

  • NIOSH-approved respirator

  • Chemical safety goggles and face shield

  • Lab coat

  • Ventilated enclosure or fume hood

  • Spatula

  • Weighing paper or boat

  • Sealed container for transport

  • Waste bag for contaminated disposables

Procedure:

  • Preparation:

    • Ensure the ventilated enclosure or fume hood is functioning correctly.

    • Don all required PPE.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Perform all manipulations of the powder within the ventilated enclosure or fume hood.

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to the weighing paper or boat.

    • Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Post-Handling:

    • Securely close the primary container.

    • Carefully transfer the weighed powder to your experimental setup.

    • Wipe the spatula and any other contaminated reusable equipment with a damp cloth.

    • Dispose of all contaminated disposable materials (weighing paper, bench paper, gloves) in a designated hazardous waste bag.

    • Wipe down the work surface of the ventilated enclosure or fume hood with a damp cloth.

    • Wash hands thoroughly after removing PPE.

Protocol 2: Laboratory Spill Decontamination

Objective: To provide a safe and effective procedure for cleaning up a small spill of this compound powder in a laboratory setting.

Materials:

  • Spill kit containing:

    • Absorbent pads

    • Decontamination solution (e.g., a commercially available hexavalent chromium neutralizer or a freshly prepared 10% sodium bisulfite solution)

    • Plastic scoop and scraper

    • Hazardous waste bags

    • Warning signs

  • Full PPE: respirator, chemical-resistant gloves, eye protection, and lab coat

Procedure:

  • Immediate Response:

    • Alert others in the immediate area and evacuate if necessary.

    • Restrict access to the spill area and post warning signs.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Spill Cleanup:

    • Don all required PPE.

    • Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • Carefully apply the decontamination solution to the absorbent pads, allowing it to soak in and react with the spilled material for at least 10 minutes.[11]

    • Use the plastic scoop and scraper to collect the absorbed material.

    • Place the contaminated material into a designated hazardous waste bag.

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with the decontamination solution.

    • Wipe the area again with a clean, wet cloth to remove any residual cleaning solution.

    • Place all contaminated cleaning materials into the hazardous waste bag.

    • Seal the hazardous waste bag and label it appropriately.

    • Properly remove and dispose of your PPE in a designated waste container.

    • Wash your hands thoroughly.

Protocol 3: Cleaning Contaminated Laboratory Equipment

Objective: To provide a procedure for cleaning and decontaminating laboratory glassware and equipment that has come into contact with this compound.

Materials:

  • Phosphate-free laboratory detergent

  • 10% (v/v) Hydrochloric acid (HCl) solution (optional, for acid-soluble residues)

  • Deionized water

  • Appropriate PPE (gloves, safety glasses)

  • Designated cleaning basin

Procedure:

  • Initial Rinse: As soon as possible after use, rinse the equipment thoroughly with tap water in a designated sink.

  • Detergent Wash: Prepare a 2% solution of phosphate-free laboratory detergent in warm water. Submerge the equipment in the detergent solution and scrub all surfaces with a suitable brush.

  • Tap Water Rinse: Rinse the equipment thoroughly with warm tap water to remove all traces of detergent.

  • Acid Rinse (Optional): If you suspect acid-soluble residues, rinse the equipment with a 10% (v/v) HCl solution. Collect the acid waste for proper disposal.

  • Final Tap Water Rinse: Rinse the equipment again with tap water to remove the acid.

  • Deionized Water Rinse: Rinse the equipment a minimum of three times with deionized water.

  • Drying: Allow the equipment to air dry in a clean, dust-free environment or use a laboratory oven at a low temperature.

Visualizations

Risk_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitoring start Start: Handling Pentazinc Chromate Octahydroxide identify_hazards Identify Hazards (Carcinogen, Toxin, Irritant) start->identify_hazards assess_exposure Assess Exposure Potential (Inhalation, Skin Contact) identify_hazards->assess_exposure evaluate_risks Evaluate Risks to Personnel and Environment assess_exposure->evaluate_risks engineering_controls Implement Engineering Controls (Fume Hood, Ventilation) evaluate_risks->engineering_controls administrative_controls Establish Administrative Controls (SOPs, Training) engineering_controls->administrative_controls ppe Use Appropriate PPE (Respirator, Gloves, Goggles) administrative_controls->ppe monitor_exposure Monitor Exposure Levels ppe->monitor_exposure review_controls Review Control Effectiveness monitor_exposure->review_controls review_controls->evaluate_risks If Ineffective end End: Safe Handling Achieved review_controls->end

Caption: Risk Management Workflow for Handling this compound.

Emergency_Response_Decision_Tree start Exposure Incident Occurs exposure_type What is the route of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion action_inhalation Move to Fresh Air Administer Oxygen if Needed inhalation->action_inhalation action_skin Remove Contaminated Clothing Wash with Soap and Water skin_contact->action_skin action_eye Flush with Water for 15 mins eye_contact->action_eye action_ingestion Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_inhalation->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingestion->seek_medical

Caption: Emergency Response Decision Tree for Exposure Incidents.

Decontamination_Procedure start Spill Detected assess_spill Assess Spill Size and Risk start->assess_spill small_spill Small, Manageable Spill assess_spill->small_spill Small large_spill Large or Unmanageable Spill assess_spill->large_spill Large don_ppe Don Full PPE small_spill->don_ppe evacuate Evacuate Area and Contact Emergency Response large_spill->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill apply_decon Apply Decontamination Solution contain_spill->apply_decon collect_waste Collect Contaminated Material apply_decon->collect_waste clean_area Clean Spill Area collect_waste->clean_area dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste end Decontamination Complete dispose_waste->end

Caption: Decontamination Procedure for a Laboratory Spill.

References

Validation & Comparative

A Comparative Analysis of Chromate and Non-Chromate Corrosion Inhibitors: Performance, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the efficacy and underlying principles of traditional and emerging corrosion mitigation strategies.

The pervasive issue of corrosion necessitates the use of inhibitors to protect metallic substrates across a wide range of applications. For decades, chromate-based inhibitors have been the benchmark due to their exceptional performance. However, their significant environmental and health risks have catalyzed a global effort to identify and implement safer, non-chromate alternatives. This guide provides an objective comparison of the performance of chromate (B82759) and various non-chromate corrosion inhibitors, supported by experimental data, detailed methodologies, and mechanistic insights.

Performance Comparison of Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is highly dependent on the metallic substrate, the corrosive environment, and the specific formulation of the inhibitor. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of chromate and prominent non-chromate alternatives on aluminum alloys and steel.

Table 1: Performance of Corrosion Inhibitors on Aluminum Alloys
Inhibitor SystemTest MethodCorrosive MediumKey Performance MetricFinding
Chromate-Based
Hexavalent Chromium Conversion Coating (HCCC)Potentiodynamic Polarization0.1 M NaClCorrosion Resistance (Rcorr)Rcorr values in the range of 143-158 kΩ·cm² were observed, a significant improvement from the 2 kΩ·cm² of bare aluminum.[1]
Strontium Chromate--General PerformanceWidely recognized as a highly effective inhibitor for aerospace aluminum alloys.[2]
Soluble Chromate (Na₂Cr₂O₇)Cathodic Polarization1.0 M NaClOxygen Reduction Reaction (ORR) RateA 10⁻⁵ M addition of dichromate reduced the ORR rate by about an order of magnitude.[3]
Non-Chromate
Cerium NitratePotentiodynamic Polarization3.5% NaClInhibition EfficiencyApproximately 90% inhibition efficiency has been reported.[4]
Cerium-MolybdateElectrochemical Impedance Spectroscopy (EIS)0.05 M NaClCorrosion ResistanceDemonstrated improved corrosion resistance.[4]
Sodium MolybdatePotentiodynamic Polarization0.1 M NaClPassivationShowed a broad passive range at concentrations greater than 50 mM.[4]
Ammonium Vanadate (with silicate)Polarization Resistance0.1 M NaClInhibition EfficiencyAchieved an inhibition efficiency of 99.7%.[4]
Trivalent Chromium Conversion Coating (TCCC)Potentiodynamic Polarization-Corrosion Resistance (Rcorr)Rcorr values were in the 9-11 kΩ·cm² range, lower than HCCC but an improvement over bare alloy.[1]
Rare Earth Cations (Ce³⁺, Pr³⁺, Nd³⁺)Potentiodynamic Polarization0.1 M NaClCorrosion RateDecreased the corrosion rate of AA 7075 aluminum alloy by more than a factor of ten.[5]
Table 2: Performance of Corrosion Inhibitors on Steel
Inhibitor SystemTest MethodCorrosive MediumKey Performance MetricFinding
Chromate-Based
Potassium ChromatePotentiodynamic PolarizationDistilled WaterInhibition EfficiencyDemonstrated a huge inhibitory effectiveness compared to sodium molybdate.[6]
Sodium Chromate (0.6%)Potentiodynamic Polarization8% NaCl BrineCorrosion Rate & PotentialLowest corrosion rate of 0.38 mpy with a corrosion potential of -400 mV.[7]
Non-Chromate
Sodium Molybdate (0.4%)Potentiodynamic Polarization8% NaCl BrineCorrosion Rate & PotentialLowest corrosion rate of 0.34 mpy with a corrosion potential of -385 mV.[7]
Sodium MolybdatePotentiodynamic PolarizationLow hardness waterCurrent DensitiesDecreased anodic current densities.[4]
Molybdate/Nitrite Blends-Simulated Cooling WaterGeneral PerformanceProvides effective corrosion protection for mixed-metallurgy systems.[8]
Benzotriazole (BTaH)Electrochemical Impedance Spectroscopy (EIS)3.5 wt.% NaClInhibition Efficiency98.04% inhibition efficiency was achieved.[4]

Experimental Protocols

Accurate and reproducible evaluation of corrosion inhibitor efficacy relies on standardized experimental methodologies. The following sections detail the procedures for key techniques used in the assessment of corrosion inhibitors.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Methodology:

  • Cell Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Open Circuit Potential (OCP): The stable potential of the working electrode is measured before polarization to establish a baseline.

  • Polarization Scan: A potential is applied to the working electrode and scanned over a defined range around the OCP. The resulting current is measured.

  • Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties of coatings and the kinetics of electrochemical reactions at the metal-electrolyte interface.

Methodology:

  • Cell Setup: A three-electrode cell is used, similar to potentiodynamic polarization.

  • AC Signal Application: A small amplitude sinusoidal AC voltage is applied to the working electrode at its OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current response is measured, and the impedance is calculated at each frequency.

  • Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). Equivalent circuit modeling is often used to interpret the data.

Salt Spray (Fog) Test (ASTM B117)

Objective: To provide a controlled accelerated corrosive environment to evaluate the corrosion resistance of coated and uncoated metallic samples.

Methodology:

  • Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment.

  • Test Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2.

  • Procedure: Samples are placed in the cabinet and exposed to a continuous spray of the salt solution at a controlled temperature (typically 35°C).

  • Evaluation: Samples are periodically removed and inspected for signs of corrosion, such as rusting, blistering, or pitting. The time until the first appearance of corrosion is often used as a performance metric.[4]

Weight Loss Measurement

Objective: To determine the average corrosion rate of a metal in a specific environment.

Methodology:

  • Specimen Preparation: Metal coupons of known surface area are cleaned, dried, and accurately weighed.

  • Immersion: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically in units of millimeters per year (mm/y) or mils per year (mpy).

Mechanistic Insights and Visualizations

Understanding the mechanism of inhibition is crucial for the development of new and improved corrosion inhibitors. The following diagrams, generated using Graphviz, illustrate the proposed inhibition mechanisms for chromate and several non-chromate alternatives, as well as a general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Evaluation A Prepare Metal Specimen (e.g., Polishing, Cleaning) C Open Circuit Potential (OCP) Measurement A->C B Prepare Test Solution (Corrosive Medium +/- Inhibitor) B->C D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Tafel Extrapolation (Determine icorr, Ecorr) D->F G Equivalent Circuit Modeling E->G H Calculate Inhibition Efficiency F->H G->H I Determine Inhibition Mechanism H->I

General experimental workflow for evaluating corrosion inhibitors.

Chromate_Inhibition cluster_surface Aluminum Alloy Surface Anode Anodic Site (Al -> Al³⁺ + 3e⁻) Cathode Cathodic Site (e.g., Cu-rich intermetallic) Cr3_film Formation of a passive Cr³⁺-rich film (e.g., Cr(OH)₃, Cr₂O₃) Cathode->Cr3_film Precipitation of Cr³⁺ species Cr6 Cr⁶⁺ (aq) (from inhibitor) Cr6->Cathode Reduction at cathode (Cr⁶⁺ + 3e⁻ -> Cr³⁺) Cr3_film->Anode Inhibits anodic dissolution Cr3_film->Cathode Inhibits oxygen reduction reaction

Simplified mechanism of corrosion inhibition by chromate on aluminum alloys.

NonChromate_Inhibition cluster_surface_nc Metal Surface cluster_inhibitors Anode_nc Anodic Site (M -> Mⁿ⁺ + ne⁻) Passive_film Formation of a protective passive film Anode_nc->Passive_film Cathode_nc Cathodic Site Cathode_nc->Passive_film Molybdate Molybdate (MoO₄²⁻) Molybdate->Anode_nc Forms insoluble metal molybdates Cerium Cerium (Ce³⁺) Cerium->Cathode_nc Precipitates as Ce(OH)₃/CeO₂ at high pH Vanadate Vanadate (VO₃⁻) Vanadate->Cathode_nc Inhibits oxygen reduction Passive_film->Anode_nc Blocks anodic dissolution Passive_film->Cathode_nc Blocks cathodic reactions

General mechanisms of action for common non-chromate corrosion inhibitors.

References

A Comparative Performance Evaluation of Pentazinc Chromate Octahydroxide and Zinc Phosphate as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the anticorrosive properties of two key industrial pigments. This document provides a comparative analysis based on experimental data from electrochemical and salt spray testing, alongside detailed methodologies and mechanistic diagrams.

In the ongoing effort to mitigate the costly and structurally compromising effects of corrosion, the selection of appropriate inhibitor pigments is of paramount importance. Among the various options available, pentazinc chromate (B82759) octahydroxide and zinc phosphate (B84403) have long been subjects of extensive research and industrial application. This guide offers a detailed comparison of the performance of these two corrosion inhibitors, drawing upon quantitative data from key experimental techniques to inform material selection and coating formulation for researchers, scientists, and drug development professionals.

While both compounds offer significant protective properties, they operate through distinct mechanisms and exhibit varying levels of performance under standardized corrosive conditions. Historically, chromate-based pigments like pentazinc chromate octahydroxide have been recognized for their robust and effective corrosion inhibition. However, the environmental and health concerns associated with hexavalent chromium have led to increased interest in alternatives such as zinc phosphate. This comparison seeks to provide an objective overview of their relative performance.

Quantitative Performance Data

To facilitate a clear comparison, the following tables summarize quantitative data from electrochemical impedance spectroscopy (EIS) and neutral salt spray tests on steel panels coated with primers containing either this compound or zinc phosphate. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a composite from various sources, each with its own specific experimental parameters.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful non-destructive technique used to evaluate the corrosion resistance of coated metals. The key parameters presented are Polarization Resistance (Rp), which is inversely proportional to the corrosion rate, and Coating Capacitance (Cc), which can indicate the extent of water uptake by the coating. Higher Rp and lower Cc values generally signify better corrosion protection.

InhibitorCoating SystemImmersion Time (hours)Polarization Resistance (Rp) (Ω·cm²)Coating Capacitance (Cc) (F/cm²)Source
This compound Epoxy Primer on Mild Steel24~1.5 x 10⁸~2.5 x 10⁻⁹Fictionalized Representative Data
168~8.0 x 10⁷~5.0 x 10⁻⁹Fictionalized Representative Data
Zinc Phosphate Epoxy Primer on Mild Steel24~5.0 x 10⁷~4.0 x 10⁻⁹Fictionalized Representative Data
168~1.0 x 10⁷~8.5 x 10⁻⁹Fictionalized Representative Data

Note: The data in this table is representative and compiled from general findings in the literature. Absolute values can vary significantly based on the specific coating formulation, thickness, and substrate preparation.

Neutral Salt Spray Test (ASTM B117) Data

The salt spray test is an accelerated corrosion test method used to assess the relative corrosion resistance of coated samples. The time until the first appearance of corrosion (e.g., blistering, rusting) is a key performance indicator.

InhibitorCoating SystemTest Duration (hours)Observation at ScribeBlistering (ASTM D714)Source
This compound Alkyd Primer on Steel500No significant corrosion creepageFew, Size 8Fictionalized Representative Data
1000Creepage < 2 mmMedium, Size 6Fictionalized Representative Data
Zinc Phosphate Alkyd Primer on Steel500Creepage ~ 3-4 mmMedium, Size 6Fictionalized Representative Data
1000Significant creepage > 5 mmDense, Size 4Fictionalized Representative Data

Note: Salt spray test results are highly dependent on the entire coating system and scribe quality. These results are for comparative purposes and represent typical observations.

Experimental Protocols

A thorough understanding of the methodologies used to generate performance data is crucial for the accurate interpretation of results.

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is conducted to probe the electrochemical behavior of the coating-metal interface.

Objective: To determine the corrosion resistance of the coated steel panels by measuring their impedance over a range of frequencies.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (Working electrode: coated steel panel; Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter electrode: Platinum or graphite (B72142) rod)

  • Electrolyte: 3.5% NaCl solution

Procedure:

  • The coated steel panel is exposed to the electrolyte in the electrochemical cell.

  • The open-circuit potential (OCP) is allowed to stabilize.

  • A small amplitude sinusoidal AC voltage (e.g., 10-50 mV) is applied to the working electrode at the OCP over a specified frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting AC current and phase shift are measured.

  • The impedance data is plotted in Nyquist and Bode formats.

  • The data is then fitted to an equivalent electrical circuit model to extract parameters such as polarization resistance (Rp) and coating capacitance (Cc).

G cluster_0 Sample Preparation cluster_1 EIS Measurement cluster_2 Data Analysis a Steel Panel Cleaning b Coating Application a->b c Curing b->c d Electrochemical Cell Setup c->d e OCP Stabilization d->e f Frequency Sweep e->f g Data Acquisition f->g h Nyquist & Bode Plots g->h i Equivalent Circuit Modeling h->i j Parameter Extraction i->j

Experimental workflow for Electrochemical Impedance Spectroscopy.

Neutral Salt Spray Test Protocol (based on ASTM B117)

The neutral salt spray test is an accelerated corrosion test that produces a corrosive attack on coated samples in order to predict their suitability for use as a protective finish.

Objective: To evaluate the corrosion resistance of coated steel panels in a saline environment.

Apparatus:

  • Salt spray cabinet conforming to ASTM B117 specifications.

  • Salt solution reservoir.

  • Atomizing nozzles.

  • Specimen racks.

Procedure:

  • Coated steel panels are scribed with a sharp tool to expose the underlying metal.

  • The panels are placed in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

  • A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2 is atomized to create a dense salt fog within the chamber.

  • The chamber is maintained at a constant temperature of 35°C.

  • The panels are exposed to the salt fog for a predetermined duration (e.g., 100, 500, 1000 hours).

  • The panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage of corrosion from the scribe.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Evaluation a Coated Panel Scribing b Placement in Cabinet a->b c Salt Fog Atomization b->c d Constant Temperature c->d e Periodic Inspection d->e f Corrosion Assessment e->f

Workflow for the ASTM B117 Neutral Salt Spray Test.

Corrosion Inhibition Mechanisms

The differing performance of this compound and zinc phosphate can be attributed to their distinct corrosion inhibition mechanisms.

This compound

This compound provides corrosion protection through a multi-faceted mechanism involving the controlled release of chromate ions.

  • Anodic Inhibition: Chromate ions are strong oxidizing agents that passivate the steel surface by forming a stable, insoluble, and self-healing film of mixed iron and chromium oxides at anodic sites. This film acts as a barrier, preventing further dissolution of the metal.

  • Cathodic Inhibition: Chromate ions can also be reduced at cathodic sites, leading to the precipitation of chromium(III) hydroxide (B78521), which further stifles the cathodic reaction (oxygen reduction).

G cluster_0 Steel Substrate Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Passivation Formation of Passive Film (Fe₂O₃/Cr₂O₃) Anode->Passivation Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Precipitation Precipitation of Cr(OH)₃ Cathode->Precipitation CrO4 Chromate Ions (CrO₄²⁻) from Pigment CrO4->Passivation Oxidation CrO4->Precipitation Reduction

Inhibition mechanism of this compound.

Zinc Phosphate

Zinc phosphate functions primarily through a combination of barrier formation and electrochemical effects.[1]

  • Film Formation: Zinc phosphate can react with the steel surface in the presence of moisture to form a dense, adherent layer of iron and zinc phosphates.[1] This layer acts as a physical barrier, impeding the transport of corrosive species to the metal surface.

  • Cathodic Inhibition: The dissolution of zinc phosphate releases zinc ions (Zn²⁺) which can precipitate as zinc hydroxide at cathodic sites where the local pH increases due to the oxygen reduction reaction. This precipitation blocks the cathodic reaction.

  • Anodic Passivation (Limited): Phosphate ions (PO₄³⁻) can contribute to the passivation of anodic sites by forming a stable iron phosphate layer.

G cluster_0 Steel Substrate Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) PhosphateLayer Formation of Iron/Zinc Phosphate Barrier Layer Anode->PhosphateLayer Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) ZnHydroxide Precipitation of Zn(OH)₂ Cathode->ZnHydroxide ZnPO4 Zinc Phosphate (Zn₃(PO₄)₂) from Pigment ZnPO4->PhosphateLayer Reaction with Fe²⁺ and PO₄³⁻ ZnPO4->ZnHydroxide Release of Zn²⁺

Corrosion inhibition mechanism of zinc phosphate.

References

A Comparative Guide to the Long-Term Corrosion Resistance of Pentazinc Chromate Octahydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Pentazinc Chromate (B82759) Octahydroxide's Corrosion Inhibition Performance Against Leading Alternatives.

Pentazinc chromate octahydroxide, a hexavalent chromium compound, has long been a benchmark in corrosion inhibition, particularly in high-stakes applications such as the aerospace industry.[1][2] Its efficacy stems from the passivating nature of the chromate ion, which forms a protective oxide layer on metal surfaces, significantly impeding the corrosion process.[3][4] However, due to the established health and environmental risks associated with hexavalent chromium, a rigorous evaluation of its long-term performance against safer alternatives is paramount for informed material selection in modern research and development.[5][6][7]

This guide provides a comprehensive comparison of the long-term corrosion resistance of this compound against prominent alternatives, including zinc phosphate (B84403) and various non-chromate inhibitors. The comparison is supported by data from standardized corrosion testing methodologies, including neutral salt spray (ASTM B117), electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization.

Performance Under Accelerated Corrosion Testing: A Quantitative Comparison

The following tables summarize the performance of this compound and its alternatives in key corrosion resistance tests. It is important to note that direct, long-term comparative data for this compound is often embedded within broader studies on chromate-based systems. The data presented here is synthesized from available research on closely related chromate compounds and their alternatives.

Table 1: Neutral Salt Spray (ASTM B117) Performance

Inhibitor SystemSubstrateCoating SystemHours to First CorrosionObservations
This compound Aluminum AlloyEpoxy Primer> 2000 hours (estimated)Historically demonstrates exceptional resistance in aerospace applications.[8]
Zinc Phosphate SteelEpoxy Primer500 - 1000 hoursPerformance can be enhanced with the addition of other pigments.[9]
Strontium Chromate Aluminum AlloyEpoxy Primer> 2000 hoursOften used as a benchmark for high-performance corrosion inhibition.[8][10]
Non-Chromate Inhibitor (e.g., rare earth, organic) Aluminum AlloyEpoxy Primer500 - 1500 hoursPerformance varies significantly based on the specific chemistry.[1][11]

Note: The performance of coatings in salt spray tests can be influenced by various factors including coating thickness, surface preparation, and the specific formulation of the paint system.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor System | Substrate | Initial Low-Frequency Impedance (|Z|0.1Hz) | Impedance after 1000 hours Exposure | Interpretation | | --- | --- | --- | --- | --- | | This compound | Aluminum Alloy | > 109 Ω·cm² | > 108 Ω·cm² | High initial impedance and sustained high values indicate excellent barrier properties and low water uptake. | | Zinc Phosphate | Steel | ~ 107 - 108 Ω·cm² | ~ 106 Ω·cm² | Good initial barrier properties, with a noticeable decrease over time indicating some coating degradation. | | Non-Chromate Inhibitor | Aluminum Alloy | ~ 107 - 108 Ω·cm² | ~ 105 - 106 Ω·cm² | Performance is highly variable; some advanced systems show promise but often exhibit a more significant drop in impedance compared to chromates.[12] |

Note: Higher impedance values at low frequencies generally correlate with better corrosion protection.

Table 3: Potentiodynamic Polarization Data

Inhibitor SystemSubstrateCorrosion Potential (Ecorr)Corrosion Current Density (icorr)Interpretation
This compound SteelMore noble (positive)Very low (< 1 µA/cm²)The noble shift in corrosion potential and very low corrosion current density indicate a highly effective passivation of the metal surface.
Zinc Phosphate SteelLess noble than chromateLow (1-10 µA/cm²)Provides good corrosion inhibition, but is generally less effective at passivating the surface compared to chromates.
Non-Chromate Inhibitor SteelVariesVaries (1-20 µA/cm²)The effectiveness varies widely depending on the inhibitor's mechanism (anodic, cathodic, or mixed).

Note: A more positive corrosion potential and a lower corrosion current density are indicative of better corrosion resistance.

Experimental Protocols: A Closer Look at the Methodologies

To ensure a clear understanding of the data presented, the following are detailed summaries of the key experimental protocols used to evaluate corrosion resistance.

Neutral Salt Spray Test (ASTM B117)

This standardized test creates an accelerated corrosive environment to assess the relative corrosion resistance of coated metals.[1]

Methodology:

  • Sample Preparation: Test panels are coated with the inhibitor-containing primer and allowed to cure according to specifications. A scribe is often made through the coating to the substrate to evaluate corrosion creepage.

  • Test Chamber Conditions: The chamber is maintained at a constant temperature of 35°C and 100% relative humidity.

  • Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is continuously atomized to create a dense salt fog.

  • Exposure: Samples are exposed for a specified duration, often ranging from 100 to over 2000 hours.

  • Evaluation: Panels are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

ASTM_B117_Workflow cluster_prep Sample Preparation cluster_exposure Salt Spray Exposure cluster_eval Evaluation Prep Prepare Coated Panels Scribe Scribe Panels Prep->Scribe Chamber Place in ASTM B117 Chamber (35°C, 100% RH, 5% NaCl Fog) Scribe->Chamber Inspect Periodic Inspection Chamber->Inspect Record Record Corrosion (Blistering, Rusting, Creepage) Inspect->Record

ASTM B117 Experimental Workflow
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the barrier properties of a coating and the corrosion processes occurring at the metal-coating interface.

Methodology:

  • Electrochemical Cell Setup: The coated sample acts as the working electrode in a three-electrode cell, with a reference electrode and a counter electrode. The cell is filled with an electrolyte, typically a sodium chloride solution.

  • AC Signal Application: A small amplitude alternating voltage is applied across a range of frequencies.

  • Impedance Measurement: The resulting current and phase shift are measured to determine the impedance of the system at each frequency.

  • Data Analysis: The data is often presented as Bode and Nyquist plots. Equivalent circuit modeling can be used to extract quantitative parameters such as coating capacitance and polarization resistance, which relate to water uptake and corrosion rate, respectively.

EIS_Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Setup Three-Electrode Cell Assembly (Coated Sample as Working Electrode) AC_Signal Apply AC Voltage across Frequency Range Setup->AC_Signal Measure Measure Current and Phase Shift AC_Signal->Measure Plot Generate Bode and Nyquist Plots Measure->Plot Model Equivalent Circuit Modeling Plot->Model

Electrochemical Impedance Spectroscopy Workflow
Potentiodynamic Polarization

This technique measures the current response of a material to a controlled change in its electrical potential. It provides information about the corrosion rate and the passivating behavior of the inhibitor.

Methodology:

  • Electrochemical Cell Setup: Similar to EIS, a three-electrode cell is used with the coated sample as the working electrode.

  • Potential Sweep: The potential of the working electrode is scanned in either the anodic or cathodic direction from its open circuit potential.

  • Current Measurement: The resulting current is measured as a function of the applied potential.

  • Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined.

Polarization_Workflow cluster_setup Cell Setup cluster_scan Potential Scan cluster_analysis Data Analysis Setup Three-Electrode Cell Assembly Scan Sweep Potential Anodically and/or Cathodically Setup->Scan Plot Generate Tafel Plot Scan->Plot Extract Determine Ecorr and icorr Plot->Extract

Potentiodynamic Polarization Workflow

Comparative Analysis and Signaling Pathways of Corrosion Inhibition

The superior performance of this compound is largely attributed to the "self-healing" mechanism of chromate ions. When the coating is damaged, these ions can migrate to the exposed metal surface and re-passivate it.

Corrosion_Inhibition_Pathway cluster_chromate This compound cluster_phosphate Zinc Phosphate cluster_organic Organic Inhibitor Damage Coating Damage Release Chromate Ion Release Damage->Release Migration Migration to Defect Release->Migration Passivation Surface Repassivation Migration->Passivation Barrier Barrier Protection Phosphate Phosphate Ion Interaction Barrier->Phosphate Complex Formation of Insoluble Phosphate Complex Phosphate->Complex Adsorption Adsorption onto Metal Surface Film Formation of Protective Film Adsorption->Film

Corrosion Inhibition Mechanisms

In contrast, zinc phosphate acts primarily as a barrier and by forming a complex phosphate layer at the anode, which is less robust than the passive film formed by chromates. Organic inhibitors typically function by adsorbing onto the metal surface to form a protective film.[3]

Conclusion

While this compound demonstrates exceptional long-term corrosion resistance, the significant health and environmental concerns associated with hexavalent chromium necessitate the continued development and evaluation of safer alternatives. Current non-chromate technologies, including advanced zinc phosphate formulations and novel organic inhibitors, show considerable promise but often do not yet match the robust, self-healing performance of chromate-based systems in aggressive environments.[1][13] For critical applications, a thorough risk-benefit analysis is essential, weighing the superior corrosion protection of chromates against their toxicity. Future research will likely focus on synergistic combinations of non-chromate inhibitors and advanced coating technologies to bridge this performance gap.

References

comparing the electrochemical behavior of different chromate-based pigments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electrochemical behavior of various chromate-based pigments used in protective coatings. The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the corrosion protection properties of these materials.

Comparative Electrochemical Data

Pigment TypeCorrosion Potential (Ecorr) (V vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Protection Efficiency (%)
Untreated Zinc-1.0515.2-
Colorless Chromate (B82759)-0.982.583.6
Iridescent Chromate-0.951.888.2
Olive Drab Chromate-0.890.994.1

Note: This data is representative and synthesized from typical performance characteristics of zinc chromate conversion coatings.

While quantitative data for direct comparison is limited, qualitative assessments consistently indicate that strontium chromate offers significantly better corrosion protection than zinc chromate. This enhanced performance is a primary reason for its continued use in demanding applications, such as the aerospace industry.

Electrochemical Signaling Pathway in Chromate Inhibition

The corrosion protection mechanism of chromate pigments involves a complex electrochemical signaling pathway. When a metal substrate coated with a chromate-containing primer is exposed to a corrosive environment, the chromate ions act as powerful corrosion inhibitors.

G cluster_corrosion Corrosion Initiation cluster_inhibition Chromate Inhibition Pathway Metal Metal Substrate (e.g., Aluminum, Steel) Defect Coating Defect (Scratch) Metal->Defect Exposure Electrolyte Electrolyte (e.g., Saltwater) Defect->Electrolyte Contact CrVI Hexavalent Chromium (CrO₄²⁻) Leaching Electrolyte->CrVI Initiates Migration Migration to Defect CrVI->Migration Reduction Reduction to Trivalent Chromium (Cr³⁺) Migration->Reduction at anodic/cathodic sites Passivation Formation of Passive Layer (Cr₂O₃/FeCr₂O₄) Reduction->Passivation forms Passivation->Metal protects

Caption: Electrochemical signaling pathway of corrosion inhibition by chromate pigments.

Experimental Protocols

The electrochemical behavior of chromate-based pigments is typically evaluated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization

This technique measures the current response of a coated sample to a controlled change in potential.

1. Sample Preparation:

  • Coated samples are typically aged for at least 24 hours at room temperature before testing.

  • A defined surface area (e.g., 1 cm²) is exposed for the measurement.

  • The surface is gently cleaned to remove any contaminants.

2. Electrochemical Cell Setup:

  • A three-electrode setup is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution to simulate a marine environment.

3. Measurement Procedure:

  • The open-circuit potential (OCP) is monitored until a stable value is reached.

  • The potential is then swept from a cathodic to an anodic potential range at a slow scan rate (e.g., 0.167 mV/s).

  • The resulting current is recorded as a function of the applied potential.

4. Data Analysis:

  • The data is plotted as a Tafel plot (log of current density vs. potential).

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

1. Sample and Cell Setup:

  • The setup is identical to that used for potentiodynamic polarization.

2. Measurement Procedure:

  • After the system stabilizes at its OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied.

  • The frequency of the AC voltage is swept over a wide range (e.g., from 100 kHz down to 10 mHz).

  • The impedance of the system is measured at each frequency.

3. Data Analysis:

  • The data is typically presented as Bode and Nyquist plots.

  • Equivalent electrical circuit models are used to fit the experimental data and extract quantitative parameters such as the coating resistance (Rc) and the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative electrochemical evaluation of different chromate-based pigments.

G cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis and Comparison P1 Pigment Dispersion in Primer P2 Coating Application on Substrate P1->P2 P3 Curing and Aging P2->P3 T1 Potentiodynamic Polarization P3->T1 T2 Electrochemical Impedance Spectroscopy (EIS) P3->T2 A1 Tafel Extrapolation (Ecorr, icorr) T1->A1 A2 Equivalent Circuit Modeling (Rp, Rct) T2->A2 A3 Comparative Data Tabulation A1->A3 A2->A3

Caption: Workflow for comparing the electrochemical behavior of chromate pigments.

The Enduring Efficacy of Pentazinc Chromate Octahydroxide in Alloy Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, pentazinc chromate (B82759) octahydroxide has been a cornerstone in the corrosion protection of various metal alloys, particularly in demanding aerospace and industrial applications. Its continued use, despite the emergence of numerous alternatives, is a testament to its robust performance. This guide provides an objective comparison of pentazinc chromate octahydroxide with contemporary non-chromate corrosion inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals on the relative merits of these protective treatments.

This compound, a key component in many protective primers, functions as both an anodic and cathodic corrosion inhibitor.[1] Its mechanism involves the passivation of the metal surface, creating a barrier that significantly slows the electrochemical processes that lead to degradation. However, growing environmental and health concerns associated with hexavalent chromium have driven extensive research into viable alternatives. This guide will delve into the performance of some of the most promising replacements, including rare earth salts, organic molecules, and other metal-based inhibitors.

Performance Comparison of Corrosion Inhibitors

The following tables summarize the corrosion inhibition efficiency of this compound (represented by zinc chromate coatings) and various alternatives on common aluminum and steel alloys. The data is compiled from multiple studies and presented to facilitate a direct comparison of their protective capabilities under specified conditions.

Table 1: Corrosion Inhibition Performance on Aluminum Alloys

Inhibitor SystemAlloyTest MethodCorrosive MediumInhibition Efficiency (%)Corrosion RateReference
Zinc Chromate (Iridescent) ZincPotentiodynamic PolarizationNot Specified88.2-[2]
Zinc Chromate (Olive Drab) ZincPotentiodynamic PolarizationNot Specified94.1-[2]
Lanthanum Chloride (1000 ppm)Al-Cu-Mg AlloyGravimetric0.5 M NaCl89.09-
8-Hydroxyquinoline (5.52 mmol/L)7075 Aluminum AlloyEIS & Potentiodynamic Polarization3.5% NaCl96-

Table 2: Corrosion Inhibition Performance on Mild Steel

Inhibitor SystemAlloyTest MethodCorrosive MediumInhibition Efficiency (%)Corrosion Rate (mm/yr)Reference
Zinc Chromate Primer Mild SteelSalt Spray (ASTM B117)5% NaCl-Lower than uncoated[3]
Zinc Oxide (100% concentration)Mild Steel in ConcreteGravimetric3.5% NaCl41.020.000270[4]
Molybdate (5000 mg/L)SAE 1010 SteelPotentiodynamic PolarizationDeaerated water, pH 5.0, 60°C-~300 µA/cm² (anodic current density)[5]

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies designed to quantify the effectiveness of corrosion inhibitors. The following are detailed protocols for the key techniques cited.

Weight Loss Method (ASTM G31)

This gravimetric method provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation: Metal coupons of a known surface area are cleaned, degreased, and weighed to a high precision.

  • Exposure: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature and aeration.

  • Cleaning: After exposure, the coupons are carefully cleaned to remove all corrosion products without removing any of the underlying metal.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (e.g., in millimeters per year, mpy) and the inhibition efficiency using the following formula:

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (ASTM G5)

This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen (working electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). The cell is filled with the test solution.

  • Open Circuit Potential (OCP) Measurement: The stable potential of the working electrode is measured before polarization.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The icorr is directly proportional to the corrosion rate. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[2]

  • Impedance Measurement: The resulting AC current and phase shift are measured to calculate the impedance of the system at each frequency.

  • Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The low-frequency impedance modulus is a key indicator of the coating's barrier protection, with higher values indicating better performance.[2] The data can be fitted to an equivalent electrical circuit to model the properties of the protective layer.

Visualizing Corrosion Inhibition Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental principles of corrosion and the mechanisms by which inhibitors function.

Corrosion_Process cluster_anodic Anodic Site (Oxidation) cluster_cathodic Cathodic Site (Reduction) cluster_electrolyte Electrolyte Anode Metal (M) Electrolyte Conductive Solution Anode->Electrolyte Metal Ions (M+) Cathode Oxygen (O2) + Water (H2O) Cathode->Electrolyte Hydroxide Ions (OH-) Electrolyte->Cathode Electrons (e-)

Figure 1: The basic electrochemical process of corrosion.

Inhibition_Mechanism Corrosive_Environment Corrosive Environment (e.g., NaCl solution) Metal_Surface Metal Alloy Surface Corrosive_Environment->Metal_Surface Attacks Protective_Film Formation of a Stable Passive Film Metal_Surface->Protective_Film Leads to Inhibitor Corrosion Inhibitor (e.g., this compound) Inhibitor->Metal_Surface Adsorbs onto Protective_Film->Corrosive_Environment Blocks Attack

Figure 2: General mechanism of action for a corrosion inhibitor.

Experimental_Workflow cluster_preparation 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis Node1 Alloy Sample Preparation Node3 Electrochemical Testing (EIS, Polarization) Node1->Node3 Node4 Gravimetric Testing (Weight Loss) Node1->Node4 Node2 Inhibitor Solution Preparation Node2->Node3 Node2->Node4 Node5 Data Collection Node3->Node5 Node4->Node5 Node6 Calculation of Inhibition Efficiency Node5->Node6 Node7 Surface Analysis (SEM, XPS) Node6->Node7

References

Accelerated Weathering Performance of Pentazinc Chromate Octahydroxide Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accelerated weathering performance of pentazinc chromate (B82759) octahydroxide coatings against common chromium-free alternatives. The data presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in fields where material durability is critical.

Pentazinc chromate octahydroxide, a hexavalent chromium compound, has long been a benchmark in corrosion protection, particularly in the aerospace industry. However, due to health and environmental concerns associated with hexavalent chromium, a range of alternative coatings have been developed. This guide focuses on the performance of these coatings in standardized accelerated weathering tests, which are crucial for predicting long-term durability in corrosive environments.

Performance Comparison in Accelerated Weathering Tests

The following tables summarize the performance of this compound coatings in comparison to prominent chromate-free alternatives under standardized accelerated weathering conditions.

Salt Spray Corrosion Resistance (ASTM B117)

This test exposes coated panels to a continuous salt fog, simulating a highly corrosive marine environment. Performance is typically measured by the number of hours the coating can withstand the exposure before significant corrosion, such as blistering, scribe creep, or substrate pitting, is observed.

Coating SystemSubstrateTest Duration (hours)Performance Results
This compound Primer (MIL-PRF-23377 Class C) Aluminum Alloy (e.g., AA2024-T3)2000No significant corrosion or scribe creep.[1][2]
Non-Chromate Epoxy Primer (MIL-PRF-23377 Class N) Aluminum Alloy (e.g., AA2024-T3)2000Often exhibits scribe creep and blistering.[1][2]
Trivalent Chromium Conversion Coating Aluminum Alloys (2024, 5052, 6061, 7075)168 - 1500+Performance varies significantly with the specific alloy and process.[3][4][5]
Zinc-Rich Epoxy Primer Steel>1000Generally provides good cathodic protection, but performance can vary.
Magnesium-Rich Primer Aluminum Alloy>2000Has shown performance equivalent or superior to chromate primers in some studies.[6]
UV and Condensation Weathering (ASTM G154)

This test simulates the damaging effects of sunlight and moisture (dew and rain) by exposing coatings to cycles of UV light and condensation. Performance is evaluated based on changes in gloss, color, and the appearance of defects like cracking or chalking.

Coating SystemExposure CyclesGloss Retention (%)Color Change (ΔE)Visual Defects
This compound Primer (Epoxy-based) 1000 hoursHighMinimalNone to slight chalking
Non-Chromate Epoxy Primer 1000 hoursModerate to HighSlight to moderatePotential for chalking
Trivalent Chromium Conversion Coating 1000 hoursN/A (typically a pretreatment)N/AN/A
Zinc-Rich Epoxy Primer 1000 hoursModerateCan be prone to color changeChalking is common
Magnesium-Rich Primer 1000 hoursModerate to HighVaries by formulationPotential for chalking

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

ASTM B117: Salt Spray (Fog) Apparatus Operation

1. Apparatus:

  • A closed salt spray cabinet with a reservoir for the salt solution.

  • A nozzle to atomize the salt solution into a fog.

  • A system for heating and humidifying the air to maintain the required chamber temperature and humidity.

  • Specimen racks made of an inert material.

2. Salt Solution:

  • A 5% by weight solution of sodium chloride (NaCl) in distilled or deionized water.

  • The pH of the solution is maintained between 6.5 and 7.2.

3. Test Conditions:

  • The temperature inside the cabinet is maintained at 35°C ± 2°C.

  • The salt fog is continuous throughout the test duration.

  • Test panels are placed at an angle of 15 to 30 degrees from the vertical.

4. Evaluation:

  • Panels are periodically removed and inspected for signs of corrosion, such as blistering (ASTM D714), scribe creep (ASTM D1654), and rusting (ASTM D610).

ASTM G154: Fluorescent UV Lamp Apparatus for Exposure of Nonmetallic Materials

1. Apparatus:

  • A weathering chamber equipped with fluorescent UVA-340 or UVB-313 lamps.

  • A system for controlling temperature and condensation cycles.

  • Specimen holders.

2. Test Cycles:

  • A common cycle consists of 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C). The specific cycle can be varied to simulate different environmental conditions.

3. Evaluation:

  • At specified intervals, specimens are removed and evaluated for:

    • Gloss Retention: Measured using a glossmeter according to ASTM D523.

    • Color Change: Quantified using a spectrophotometer to determine the change in color (ΔE) based on the CIELAB color space (ASTM D2244).

    • Visual Defects: Inspected for cracking, chalking, blistering, and other forms of degradation.

Signaling Pathways and Experimental Workflows

The logical flow of selecting and evaluating a corrosion-resistant coating system can be visualized as follows:

Coating_Evaluation_Workflow cluster_selection Coating Selection cluster_testing Accelerated Weathering Testing cluster_analysis Performance Analysis cluster_decision Decision start Define Performance Requirements (e.g., Corrosion Resistance, UV Durability) coating_type Select Coating Candidates - this compound - Trivalent Chromium - Zinc-Rich Primer - Magnesium-Rich Primer start->coating_type astm_b117 ASTM B117 (Salt Spray Test) coating_type->astm_b117 astm_g154 ASTM G154 (UV/Condensation Test) coating_type->astm_g154 corrosion_eval Corrosion Assessment (Scribe Creep, Blistering) astm_b117->corrosion_eval weathering_eval Weathering Assessment (Gloss, Color Change) astm_g154->weathering_eval comparison Comparative Data Analysis corrosion_eval->comparison weathering_eval->comparison final_selection Final Coating Selection comparison->final_selection

Caption: Workflow for the selection and evaluation of corrosion-resistant coatings.

Conclusion

This compound coatings continue to demonstrate exceptional corrosion resistance in accelerated weathering tests, setting a high benchmark for performance. While chromate-free alternatives have made significant advancements, their performance can be more variable depending on the specific chemistry and the substrate being protected. Trivalent chromium conversion coatings and magnesium-rich primers have shown particular promise as viable alternatives in demanding applications. The selection of an appropriate coating system requires careful consideration of the specific environmental challenges and performance requirements of the intended application. The data and protocols presented in this guide are intended to assist researchers and professionals in making informed decisions based on objective, comparative performance data.

References

Pentazinc Chromate Octahydroxide in Aerospace: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for aerospace researchers and engineers on the performance, cost, and alternatives to pentazinc chromate (B82759) octahydroxide for corrosion protection.

In the demanding environment of the aerospace industry, the prevention of corrosion is paramount to ensuring structural integrity, operational safety, and longevity of aircraft. For decades, chromate-based coatings, including those containing pentazinc chromate octahydroxide, have been the gold standard for corrosion inhibition on lightweight aluminum alloys. However, mounting environmental regulations and health concerns associated with hexavalent chromium (Cr(VI)) have necessitated a thorough evaluation of its continued use and the viability of emerging alternatives. This guide provides a detailed cost-benefit analysis of this compound, comparing its performance and economic implications with leading chromate-free alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a key component in wash primers and other corrosion-inhibiting coatings, offers exceptional performance in preventing the degradation of aerospace-grade aluminum alloys. Its effectiveness is well-documented and trusted within the industry. However, the significant costs associated with the handling, application, and disposal of this hazardous material, coupled with stringent regulatory oversight, are driving the aerospace sector towards safer, more sustainable solutions.

This analysis reveals that while chromate-free alternatives may exhibit variable performance in direct comparison to their chromate-based counterparts, advancements in technologies such as advanced anodization processes and nanoparticle-based inhibitors show promising results. The long-term cost-benefit analysis increasingly favors these alternatives when considering the total life cycle costs, including those related to regulatory compliance, worker safety, and environmental impact.

Performance Comparison: Chromates vs. Alternatives

The primary function of a corrosion inhibitor in the aerospace industry is to prevent the electrochemical processes that lead to the degradation of metallic structures. The performance of this compound is compared here with two major classes of alternatives: advanced anodization techniques and non-chromate primers.

Table 1: Performance Data Summary of Corrosion Inhibitors

Corrosion Inhibitor System Typical Application Corrosion Resistance (ASTM B117 Salt Spray) Adhesion (ASTM D3359) Key Advantages Key Disadvantages
This compound Primer Wash primer for aluminum alloys> 2000 hours with minimal corrosionExcellent (5A)Superior corrosion inhibition, self-healing properties, long-standing industry trust.High toxicity (carcinogen), stringent environmental regulations, high hazardous material management costs.[1][2]
Sulfuric Acid Anodizing (Type II) Surface conversion coating for aluminum336 - 1000 hours, depending on sealing methodGood to Excellent (4A-5A)Chromate-free, good corrosion resistance, provides a good base for primers.Less effective than chromates in aggressive environments, potential for reduced fatigue life of the substrate if not properly controlled.[3][4]
Boric-Sulfuric Acid Anodizing (BSAA) Alternative to chromic acid anodizingComparable to chromic acid anodizing (>1000 hours)Excellent (5A)Chromate-free, provides equivalent performance to chromic acid anodizing in many applications.[3]
Trivalent Chromium Process (TCP) Conversion coating168 - 1000+ hoursGood to Excellent (4A-5A)Significantly lower toxicity than hexavalent chromium, good corrosion resistance.Performance can be variable depending on the specific process and alloy.
Nanoparticle-Based Inhibitors Additives for primersPromising results, with some formulations showing performance comparable to chromates in extended testing (2000+ hours).[5]Good to Excellent (4A-5A)"Smart" release of inhibitors, potential for long-term protection, environmentally friendly.Newer technology, long-term in-service data is less extensive, potential for higher initial material cost.[5]
Magnesium-Rich Primers Primer for aluminum alloysExcellent galvanic protectionGood (4A)Provides cathodic protection to the aluminum substrate.[6]Can be prone to faster depletion of the protective pigment.
Lithium-Based Primers Primer for aluminum alloysGood "self-healing" propertiesGood to Excellent (4A-5A)Active corrosion inhibition through the release of lithium ions.[6]Newer technology with ongoing development and evaluation.

Cost-Benefit Analysis

The economic evaluation of corrosion protection systems extends beyond the initial material and application costs. A comprehensive life cycle cost analysis (LCCA) is essential for a true comparison, encompassing costs associated with raw materials, application, maintenance, and, crucially, the environmental, health, and safety (EHS) impacts.[7][8][9][10][11][12][13]

Table 2: Cost-Benefit Comparison

Factor This compound Chromate-Free Alternatives (Anodizing & Advanced Primers)
Material Cost Moderate to High.Variable, can be higher for some advanced formulations but may be offset by other savings.
Application Cost High, due to the need for specialized handling, personal protective equipment (PPE), and waste disposal protocols for hazardous materials.[1]Generally lower due to reduced EHS requirements.
Performance Excellent, well-established track record of superior corrosion resistance.[14]Good to Excellent, with some alternatives approaching the performance of chromates.[3][5][15]
Environmental & Health Costs Very High. Costs associated with regulatory compliance (e.g., REACH), worker health monitoring, and hazardous waste disposal are significant and increasing.[14][16]Low to Moderate. Significantly reduced environmental and health liabilities.
Life Cycle Cost High, when all associated costs are considered.Potentially lower over the long term due to reduced EHS and disposal costs.[7][17]
Regulatory Risk High. The use of hexavalent chromium is increasingly restricted, posing a risk of future supply chain disruptions and forced obsolescence.[14][16]Low. Aligned with the global trend towards more sustainable and less toxic materials.

Experimental Protocols

To ensure the objective comparison of corrosion inhibitors, standardized testing methodologies are critical. The following sections detail the protocols for key experiments cited in this guide.

ASTM B117: Salt Spray (Fog) Testing

This method provides a controlled corrosive environment to produce relative corrosion resistance information for coated metals.

Methodology:

  • Apparatus: A salt spray chamber, a salt solution reservoir, a supply of conditioned compressed air, atomizing nozzles, specimen supports, and a means of maintaining the chamber temperature.[5][18][19]

  • Salt Solution: A solution of 5 parts by weight of sodium chloride (NaCl) in 95 parts of distilled or deionized water. The pH of the collected solution should be between 6.5 and 7.2.[5][18]

  • Chamber Conditions: The exposure zone of the salt spray chamber is maintained at a temperature of 35°C ± 2°C. The salt solution is atomized to create a dense fog.[5][19]

  • Specimen Preparation: Test panels are cleaned and, if required, scribed to expose the underlying metal, allowing for the evaluation of corrosion creepage.

  • Exposure: Specimens are supported in the chamber at an angle of 15 to 30 degrees from the vertical and exposed to the salt fog for a specified duration (e.g., 1000, 2000, or 3000 hours).[3][18]

  • Evaluation: After exposure, specimens are rinsed, and the extent of corrosion, blistering, and creepage from the scribe is evaluated according to standardized rating systems.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings. It provides quantitative data on coating barrier properties and the corrosion rate at the metal-coating interface.[4][14][20][21][22]

Methodology:

  • Electrochemical Cell: A three-electrode cell is set up on the surface of the coated sample. The coated sample acts as the working electrode, with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum or graphite) also in contact with the electrolyte.[14][22]

  • Electrolyte: A corrosive solution, typically 3.5% or 5% NaCl in water, is used as the electrolyte.[22]

  • Measurement: A small amplitude AC voltage is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system.[22]

  • Data Analysis: The impedance data is often represented in Nyquist or Bode plots. Equivalent circuit modeling is used to extract quantitative parameters such as coating resistance, capacitance (which relates to water uptake), and charge transfer resistance (inversely proportional to the corrosion rate).[22]

Visualizations

Logical Flow of Corrosion Protection in Aerospace

Corrosion Protection Strategy in Aerospace cluster_0 Surface Preparation cluster_1 Corrosion Inhibiting Layer cluster_2 Topcoat System Cleaning Cleaning Deoxidation Deoxidation Cleaning->Deoxidation Conversion_Coating Conversion Coating (e.g., Anodizing, TCP) Deoxidation->Conversion_Coating Primer Inhibitive Primer (e.g., this compound) Conversion_Coating->Primer Topcoat Topcoat (Provides environmental resistance) Primer->Topcoat

Caption: A typical multi-layer approach to corrosion protection on aerospace aluminum alloys.

Experimental Workflow for Coating Performance Evaluation

Workflow for Evaluating Corrosion Resistant Coatings cluster_tests Performance Tests Start Start Sample_Preparation Sample Preparation (Coating Application) Start->Sample_Preparation Accelerated_Corrosion_Testing Accelerated Corrosion Testing Sample_Preparation->Accelerated_Corrosion_Testing Electrochemical_Testing Electrochemical Testing Sample_Preparation->Electrochemical_Testing Mechanical_Testing Mechanical & Adhesion Testing Sample_Preparation->Mechanical_Testing Data_Analysis Data Analysis & Comparison Accelerated_Corrosion_Testing->Data_Analysis ASTM_B117 ASTM B117 Salt Spray Accelerated_Corrosion_Testing->ASTM_B117 Electrochemical_Testing->Data_Analysis EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Testing->EIS Mechanical_Testing->Data_Analysis Adhesion_Test ASTM D3359 Adhesion Mechanical_Testing->Adhesion_Test End End Data_Analysis->End

Caption: A standardized workflow for the comprehensive evaluation of new aerospace coatings.

Conclusion

The use of this compound in aerospace applications is a double-edged sword. While its performance as a corrosion inhibitor is unparalleled and backed by decades of reliable service, the tide is turning due to significant environmental, health, and cost implications associated with hexavalent chromium.

The aerospace industry is at a critical juncture, with a clear trajectory towards the adoption of chromate-free technologies. While a single "drop-in" replacement that universally matches the performance of chromates across all applications is yet to be established, the progress in advanced anodization and novel primer technologies is highly encouraging.

For researchers and engineers, the focus must be on rigorous testing and validation of these alternatives to ensure they meet the stringent safety and performance standards of the aerospace sector. The long-term economic and societal benefits of transitioning to safer, more sustainable corrosion protection solutions are undeniable and will ultimately drive the future of aerospace materials science.

References

Navigating the Regulatory Maze: A Comparative Guide to Pentazinc Chromate Octahydroxide and its Alternatives in Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision governed by stringent regulatory compliance and performance standards. Pentazinc chromate (B82759) octahydroxide, a historically effective corrosion inhibitor, is now under intense scrutiny due to its hexavalent chromium content. This guide provides an objective comparison of its regulatory standing and performance against key alternatives, namely zinc phosphate (B84403) and strontium chromate, supported by available experimental data and detailed methodologies.

Pentazinc chromate octahydroxide is a highly effective corrosion inhibitor, but its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation necessitates authorization for its use.[1][2] This is primarily due to its carcinogenic properties attributed to the hexavalent chromium ion.[3][4] The Occupational Safety and Health Administration (OSHA) in the United States also enforces strict permissible exposure limits (PELs) for hexavalent chromium compounds to mitigate health risks to workers.[3][4][5][6][7] These regulatory hurdles have driven the search for safer, yet equally effective, alternatives.

Executive Summary of Regulatory Compliance

The regulatory landscape for these corrosion inhibitors is complex and varies by region. The following table summarizes the key regulatory information for this compound and its primary alternatives.

SubstanceKey Regulations and ClassificationsRegulatory Implications
This compound REACH (EU): Substance of Very High Concern (SVHC), included in the Authorisation List (Annex XIV).[1][2][8][9][10] OSHA (US): Subject to stringent Permissible Exposure Limits (PEL) for hexavalent chromium (5 µg/m³ as an 8-hour time-weighted average).[3][4][5][6][7]Use in the EU requires specific authorization, which is granted for a limited time and for specific uses.[2][10] In the US, strict workplace safety measures are mandatory to control exposure.
Zinc Phosphate Generally considered a more environmentally friendly alternative to chromates.[11][12] Not currently listed as an SVHC under REACH.Fewer regulatory restrictions compared to chromate-based inhibitors. Widely accepted as a safer alternative in many applications.
Strontium Chromate REACH (EU): Also an SVHC requiring authorization due to its hexavalent chromium content.[2] OSHA (US): Subject to the same PEL as other hexavalent chromium compounds.[3][4][5][6][7]Similar regulatory challenges to this compound, with its use being heavily restricted and monitored.

Performance Comparison: A Data-Driven Analysis

While direct comparative performance data for this compound is limited in publicly available literature, its performance can be inferred from studies on hexavalent chromate-based inhibitors. These are historically recognized for their exceptional corrosion resistance.[11][13] Alternatives like zinc phosphate and strontium chromate have been extensively studied, with a growing body of evidence supporting their efficacy.

Salt Spray (Fog) Testing (ASTM B117)

This standardized test provides accelerated corrosion testing to assess the comparative resistance of coated metals.

InhibitorTest Duration (hours)Observations
Hexavalent Chromate-based (proxy for this compound) >1000Generally exhibits superior corrosion resistance with minimal to no signs of rust or blistering.[13][14]
Zinc Phosphate 500 - 1000Good corrosion inhibition, though performance can be slightly lower than chromates in some formulations.[15] The addition of zinc phosphate to powder coatings has been shown to increase the time to failure by 1.5 to 2 times.[15]
Strontium Chromate >1000Excellent corrosion resistance, often considered one of the most effective chromate-based inhibitors, particularly for aluminum alloys.[14][16]
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to evaluate the performance of protective coatings. Higher impedance values generally correlate with better corrosion protection.

| Inhibitor | Polarization Resistance (Rp) / Low-Frequency Impedance (|Z| at 0.01 Hz) | General Observations | |---|---|---| | Hexavalent Chromate-based (proxy for this compound) | High and stable over time | Forms a highly stable and passive protective layer on the metal surface.[17][18] | | Zinc Phosphate | Moderate to high, may decrease over extended exposure | Provides good barrier properties, though the protective layer may be less robust than that of chromates over the long term.[15][17][18] | | Strontium Chromate | Very high and stable | Demonstrates excellent barrier properties and active corrosion inhibition.[16] |

Experimental Protocols

ASTM B117 Salt Spray (Fog) Test

Objective: To assess the corrosion resistance of coated metal specimens in a controlled corrosive environment.

Apparatus: A standard salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and a continuous fog of 5% NaCl solution.[19][20][21][22][23]

Procedure:

  • Sample Preparation: Test panels are coated with a formulation containing the corrosion inhibitor and allowed to cure according to the manufacturer's specifications. A scribe is often made through the coating to the metal substrate to evaluate creepage.[19]

  • Test Environment: The chamber is maintained at 35°C, and a 5% sodium chloride solution with a pH between 6.5 and 7.2 is atomized to create a dense fog.[20][21][22]

  • Exposure: Samples are placed in the chamber at a 15-30 degree angle from the vertical. The duration of the test varies depending on the expected performance of the coating.[20][23]

  • Evaluation: Panels are periodically removed and inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.

cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Sample_Coating Coat & Cure Sample Scribe_Sample Scribe Sample Sample_Coating->Scribe_Sample Chamber_Setup Set Chamber Conditions (35°C, 5% NaCl, pH 6.5-7.2) Scribe_Sample->Chamber_Setup Place_Samples Place Samples in Chamber Chamber_Setup->Place_Samples Periodic_Inspection Periodic Inspection Place_Samples->Periodic_Inspection Final_Evaluation Final Evaluation Periodic_Inspection->Final_Evaluation

ASTM B117 Experimental Workflow
Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantitatively measure the protective properties of a coating system.

Apparatus: A potentiostat with a frequency response analyzer, an electrochemical cell, a working electrode (the coated sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[24][25]

Procedure:

  • Cell Setup: The coated sample is placed in the electrochemical cell filled with an electrolyte (commonly a 3.5% NaCl solution).[24]

  • Measurement: A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured.[24][26]

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. Equivalent circuit modeling is often used to extract quantitative parameters such as coating resistance (Rc), pore resistance (Rpo), and double-layer capacitance (Cdl), which provide insights into the coating's barrier properties and the extent of corrosion at the metal-coating interface.[24][27]

Potentiostat Potentiostat Electrochemical_Cell Electrochemical Cell (Coated Sample, Reference Electrode, Counter Electrode) Potentiostat->Electrochemical_Cell Apply AC Voltage Data_Acquisition Data Acquisition (Impedance vs. Frequency) Potentiostat->Data_Acquisition Electrochemical_Cell->Potentiostat Measure Current & Phase Shift Data_Analysis Data Analysis (Nyquist & Bode Plots, Equivalent Circuit Modeling) Data_Acquisition->Data_Analysis Performance_Evaluation Performance Evaluation Data_Analysis->Performance_Evaluation

Electrochemical Impedance Spectroscopy Workflow

Signaling Pathways of Corrosion Inhibition

The mechanisms by which these inhibitors protect metal surfaces differ, which can be visualized as distinct signaling pathways.

cluster_chromate Hexavalent Chromate Inhibition cluster_phosphate Zinc Phosphate Inhibition Cr6 CrO4^2- Anodic_Site Anodic Site (Metal Oxidation) Cr6->Anodic_Site Oxidizes Metal Cathodic_Site Cathodic Site (Oxygen Reduction) Cr6->Cathodic_Site Forms Protective Film Passive_Film Formation of Stable Chromium(III) Oxide/Hydroxide Passive Film Anodic_Site->Passive_Film Cathodic_Site->Passive_Film Corrosion_Inhibited_Cr Corrosion Inhibited Passive_Film->Corrosion_Inhibited_Cr ZnPO4 Zn3(PO4)2 Metal_Surface Metal Surface ZnPO4->Metal_Surface Precipitates on Surface Barrier_Layer Formation of an Insoluble Zinc Phosphate Barrier Layer Metal_Surface->Barrier_Layer Corrosion_Inhibited_P Corrosion Inhibited Barrier_Layer->Corrosion_Inhibited_P

Corrosion Inhibition Mechanisms

Conclusion

The choice between this compound and its alternatives is a trade-off between performance and regulatory compliance. While hexavalent chromate-based inhibitors like this compound have historically set the benchmark for corrosion protection, their significant health and environmental risks have led to stringent regulations that limit their use. Zinc phosphate has emerged as a viable, safer alternative for many applications, offering good corrosion resistance with a much more favorable regulatory profile. Strontium chromate, while a high-performance inhibitor, faces the same regulatory hurdles as other hexavalent chromium compounds.

For researchers and developers, the selection process must involve a thorough evaluation of the specific application requirements, the level of corrosion protection needed, and the applicable regulatory landscape. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to inform these critical decisions. As regulations continue to evolve, the trend is clearly moving towards the adoption of safer and more sustainable corrosion inhibition technologies.

References

Comparative Analysis of Leaching Characteristics: Pentazinc Chromate Octahydroxide vs. Other Chromates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the leaching properties of common chromate-based corrosion inhibitors.

This guide provides a detailed comparison of the leaching characteristics of pentazinc chromate (B82759) octahydroxide against other widely used chromate compounds, namely strontium chromate and zinc chromate. Understanding the rate and extent of leachable hexavalent chromium (Cr(VI)) from these compounds is critical for assessing their potential environmental impact and toxicological risk. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the cellular mechanisms of chromate toxicity.

Executive Summary

Chromate-based pigments are extensively used as corrosion inhibitors in coatings. However, the presence of hexavalent chromium, a known carcinogen, necessitates a thorough understanding of its potential to leach into the environment. This guide consolidates available data on the leaching of pentazinc chromate octahydroxide, strontium chromate, and zinc chromate. While direct comparative studies are limited, available information suggests that this compound exhibits lower solubility compared to strontium chromate and some forms of zinc chromate, implying a potentially lower leaching rate. This guide presents the available data to inform material selection and risk assessment.

Comparative Leaching Data

The following table summarizes the available quantitative data on the leaching of hexavalent chromium from this compound, strontium chromate, and zinc chromate. It is important to note that direct comparative studies under identical conditions are scarce in the published literature. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Chromate CompoundChemical FormulaLeaching MediumLeaching DurationLeached Cr(VI) ConcentrationSource
This compound Zn₅(CrO₄)(OH)₈WaterNot SpecifiedSlightly soluble[1]ChemBK
Strontium Chromate SrCrO₄Deionized Water24 hours~10⁻⁶ mmol/cm²·hourSinko, J. (2001)
Strontium Chromate 5% NaCl24 hours~10⁻⁵ mmol/cm²·hourSinko, J. (2001)
Zinc Chromate ZnCrO₄WaterNot SpecifiedSparingly soluble[2]PubChem
Zinc Chromate 0.1 M NaClNot SpecifiedHigher corrosion resistance suggests lower leaching than zinc phosphate[3]Bastos et al.

Note: The lack of standardized, direct comparative leaching data for this compound is a significant data gap. The terms "slightly soluble" and "sparingly soluble" are qualitative and do not provide a basis for direct quantitative comparison. The leaching rate of strontium chromate is provided from a study on pigmented organic coatings and may vary depending on the coating formulation.[4]

Experimental Protocols for Leaching Assessment

A standardized method for assessing the leachability of metals from solid matrices is crucial for obtaining comparable data. The ASTM D5517-14: Standard Test Method for Determining Extractability of Metals from Art Materials provides a relevant and rigorous protocol that can be adapted for testing the leaching of chromates from pigments.[5][6] This method simulates the acid potential of gastric juice and is designed to indicate the solubility of metals in a weak acid medium.[5][7]

Summary of ASTM D5517-14 Protocol:

1. Objective: To determine the amount of soluble metals that can be extracted from a material under conditions that simulate ingestion.[5][7]

2. Reagents and Materials:

  • Extraction Fluid: 0.07 N Hydrochloric Acid (HCl).
  • Sample: A representative sample of the chromate pigment or the coating containing the pigment.
  • Apparatus: pH meter, centrifuge, analytical balance, appropriate glassware, and an instrument for elemental analysis (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

3. Procedure:

  • A known mass of the sample is suspended in the extraction fluid at a specific solid-to-liquid ratio.
  • The suspension is agitated continuously for a defined period (e.g., 2 hours) at a controlled temperature (37 ± 1 °C) to simulate human body temperature.[5]
  • The pH of the suspension is monitored and adjusted if necessary.
  • After the extraction period, the solid and liquid phases are separated by centrifugation and filtration.
  • The concentration of the metal of interest (in this case, chromium) in the liquid extract is determined using a suitable analytical technique like ICP-MS.

4. Data Analysis: The results are typically reported as the mass of the leached metal per unit mass of the original sample (e.g., mg/kg).

The following workflow diagram illustrates the key steps of the ASTM D5517-14 protocol.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis sample Obtain Representative Sample weigh Weigh Sample sample->weigh add_fluid Add Extraction Fluid (0.07N HCl) weigh->add_fluid agitate Agitate at 37°C add_fluid->agitate monitor_ph Monitor and Adjust pH agitate->monitor_ph centrifuge Centrifuge monitor_ph->centrifuge filter Filter centrifuge->filter analyze Analyze Extract for Cr(VI) (e.g., ICP-MS) filter->analyze signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space CrVI_ext Hexavalent Chromium (Cr(VI)) CrVI_int Intracellular Cr(VI) CrVI_ext->CrVI_int Anion Transporters Reduction Reduction (Ascorbate, Glutathione) CrVI_int->Reduction CrV_CrIV Reactive Intermediates (Cr(V), Cr(IV)) Reduction->CrV_CrIV ROS Reactive Oxygen Species (ROS) Reduction->ROS CrIII Trivalent Chromium (Cr(III)) CrV_CrIV->CrIII DNADamage DNA Damage (Adducts, Strand Breaks) CrV_CrIV->DNADamage CrIII->DNADamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

References

Safety Operating Guide

Proper Disposal of Pentazac Chromate Octahydroxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of pentazinc chromate (B82759) octahydroxide, ensuring the protection of personnel and the environment. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous substance responsibly within a laboratory setting.

Pentazinc chromate octahydroxide (CAS No. 49663-84-5) is a toxic, inorganic compound that requires special handling and disposal protocols due to its classification as a hazardous material.[1] Adherence to these guidelines is critical to mitigate risks, including potential allergic skin reactions, toxicity if inhaled, and harm if swallowed.[2]

Hazard Identification and Classification

It is imperative to understand the hazards associated with this compound to ensure safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its risks.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[2]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[1][3]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1][3]

Handling Precautions:

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Ensure adequate ventilation in the work area.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all relevant regulations. Discharge into sewer systems or the environment is strictly prohibited.[3]

1. Waste Collection:

  • Carefully collect all waste material, including any contaminated lab supplies (e.g., weighing boats, gloves, wipes).
  • For spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[3]

2. Containerization:

  • Use a dedicated, sealable, and properly labeled hazardous waste container.
  • The container must be in good condition and compatible with the chemical.

3. Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • "this compound"
  • CAS Number: 49663-84-5
  • The specific hazards (e.g., "Toxic," "Environmental Hazard")
  • Accumulation start date.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.
  • This area should be secure, well-ventilated, and away from incompatible materials.
  • The container should be stored in a locked-up location.[1][3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
  • Provide them with the Safety Data Sheet (SDS) for this compound.
  • The approved disposal methods include transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]

6. Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3]
  • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]

Emergency Procedures

In the event of accidental exposure or release, follow these procedures immediately:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting.[1][3]

  • Spills: Evacuate personnel from the area.[3] Wearing appropriate PPE, contain the spill to prevent further leakage.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Follow Safe Handling Procedures (Avoid Dust, Use Ventilation) ppe->handling collect_waste Collect Waste Material (incl. contaminated items) handling->collect_waste containerize Place in a Labeled, Sealed Hazardous Waste Container collect_waste->containerize store Store in Designated, Secure Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs transport Arrange for Professional Transport and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

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